(1H-benzo[d]imidazol-2-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-benzimidazol-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSRTUSVXHIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206777 | |
| Record name | Benzimidazole, 2-(aminomethyl)- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-57-2 | |
| Record name | 1H-Benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5805-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-methanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-(aminomethyl)- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1H-benzo[d]imidazol-2-yl)methanamine chemical structure and properties
An In-Depth Technical Guide to (1H-benzo[d]imidazol-2-yl)methanamine: A Cornerstone for Modern Drug Discovery
Introduction: The Significance of the Benzimidazole Scaffold
This compound is a heterocyclic aromatic organic compound featuring a core benzimidazole nucleus with an aminomethyl substituent at the 2-position. The benzimidazole ring system, an isostere of naturally occurring purine nucleosides, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a foundational building block in the development of novel therapeutic agents.[2][3] Derivatives of this core structure have demonstrated a vast spectrum of pharmacological activities, including roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][4] This guide provides a comprehensive technical overview of this compound, detailing its structure, properties, synthesis, and critical role in contemporary drug development for researchers and scientists in the field.
Chemical Structure and Synthesis
Molecular Architecture
The structure of this compound consists of a fused bicyclic system where a benzene ring is joined to an imidazole ring. The key feature is the aminomethyl group (-CH₂NH₂) attached to the C2 position of the imidazole moiety. This primary amine provides a crucial reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug screening.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties is essential for compound characterization, quality control, and further development.
Physicochemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5805-57-2 | [5] |
| Molecular Formula | C₈H₉N₃ | [6] |
| Molecular Weight | 147.18 g/mol | [6] |
| Appearance | White to slightly yellowish crystalline powder | [7] |
| Melting Point | 49-51 °C (for a related compound, 4-Phenylbutyric acid) | [7] |
| Boiling Point | 165 °C at 10 mmHg (for a related compound, 4-Phenylbutyric acid) | [7] |
| Solubility | Slightly soluble in chloroform and methanol | [7] |
Spectroscopic Analysis
Spectroscopic data is critical for the structural elucidation and confirmation of this compound. [8][9]
| Technique | Characteristic Data |
|---|---|
| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 7.95 (s, 1H, NH), 7.82-7.80 (d, 2H, Ar-H), 7.17-7.13 (m, 2H, Ar-H), 6.44-6.42 (t, 2H, NH₂-CH₂), 3.55-3.53 (t, 2H, CH₂-NH₂). [5] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ (ppm): 142.6, 139.3, 138.9, 125.3, 119.2, 41.7. [5] |
| IR (KBr) | ν (cm⁻¹): 3384, 3363 (NH of NH₂, double peak), 3245 (NH), 3021 (aromatic C-H), 2930 (aliphatic C-H), 1605 (C=C), 1580 (C=N), 741 (Ar-H). [5] |
| Mass Spec. | m/z (%): 148.01 (MH⁺, 24.5%), 147.03 (M⁺, 20%), 132.04 (M-NH, 100%). [5] |
| UV-Vis | λmax (nm): 236, 290, 407. [5]|
The ¹H NMR spectrum clearly shows the protons of the benzimidazole ring, the imidazole NH, and the aminomethyl group. The ¹³C NMR confirms the number of unique carbon environments. The IR spectrum displays characteristic peaks for the N-H stretches of both the imidazole ring and the primary amine, as well as aromatic C-H and C=N vibrations. Mass spectrometry confirms the molecular weight of the compound. [5]
Applications in Drug Development
The this compound scaffold is a cornerstone in the design of targeted therapies due to its versatile binding capabilities and synthetic accessibility.
A Privileged Scaffold in Medicinal Chemistry
The benzimidazole core is considered a "privileged" structure because it can bind to multiple, unrelated classes of protein receptors with high affinity. This versatility has led to its incorporation into a wide range of marketed drugs. [2][10]Its derivatives are known to target crucial enzymes and receptors involved in disease pathogenesis.
Broad-Spectrum Biological Activity
Derivatives of 2-aminomethylbenzimidazole have been extensively explored for various therapeutic applications:
-
Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity. [1][11]They can act as inhibitors of key signaling proteins like receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells. [1]Some derivatives also function as DNA minor groove binding agents and topoisomerase inhibitors, leading to cell cycle arrest and apoptosis. [11]* Kinase Inhibitors: The benzimidazole nucleus is a common feature in many kinase inhibitors. [2]By designing specific substitutions on the core structure, researchers can achieve selective inhibition of kinases like EGFR, HER2, and others involved in proliferative diseases. [12]* Antimicrobial and Antiviral Activity: The structural similarity to purines allows benzimidazole compounds to interfere with microbial and viral replication processes, leading to the development of potent antimicrobial and antiviral drugs. [4][11]
Illustrative Mechanism of Action: Tyrosine Kinase Inhibition
A significant number of anticancer drugs derived from the benzimidazole scaffold function by inhibiting receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, RTKs are constitutively active, leading to uncontrolled cell division. Benzimidazole-based inhibitors can bind to the ATP-binding site of the kinase domain, preventing phosphorylation and blocking downstream signaling.
Caption: Inhibition of a generic RTK signaling pathway by a benzimidazole derivative.
Conclusion
This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of medicinal chemists. Its straightforward synthesis, well-characterized properties, and the proven therapeutic potential of its derivatives make it an exceptionally valuable starting material for the discovery of new drugs. The continued exploration of novel derivatives based on this scaffold holds significant promise for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.
References
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD
- This compound synthesis - chemicalbook - ChemicalBook -
- This compound | 5805-57-2 - ChemicalBook -
- This compound dihydrochloride | C8H11Cl2N3 | CID 2723957 - PubChem -
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) -
- Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)
- This compound | CAS#:5805-57-2 - Chemsrc -
- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies - Chemical Review and Letters -
- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Deriv
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - NIH -
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv
- (PDF)
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC -
- Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)
- Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC - PubMed Central -
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI -
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central -
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry -
- Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)
- 4-Phenylbutyric acid | CAS 1821-12-1 - SCBT -
- 4-Phenylbutyric acid 99 1821-12-1 - Sigma-Aldrich -
- 4-Phenylbutyric acid | 1821-12-1 - ChemicalBook -
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5805-57-2 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of (1H-benzo[d]imidazol-2-yl)methanamine
An In-Depth Technical Guide to (1H-benzo[d]imidazol-2-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound, a key heterocyclic amine, stands as a cornerstone in the landscape of medicinal chemistry and materials science. Its rigid benzimidazole core, fused with a reactive aminomethyl side chain, provides a versatile scaffold for the development of novel therapeutic agents. The benzimidazole moiety is a prevalent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide offers a comprehensive exploration of the , its synthesis, reactivity, and its pivotal role as a building block in the design of next-generation pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics is paramount for leveraging its full potential.
Physicochemical and Spectroscopic Properties
The utility of this compound in synthetic and medicinal chemistry is fundamentally dictated by its distinct physicochemical and spectroscopic characteristics.
Core Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [4] |
| Molecular Weight | 147.18 g/mol | [5] |
| CAS Number | 5805-57-2 | [5] |
| Appearance | Data not specified, though related compounds are often solids. | [4] |
| Boiling Point | 384.3°C at 760 mmHg | [6] |
| Melting Point | No data available. | [4][6] |
| XLogP3 | 0.6 | [5] |
Spectroscopic Profile
The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques.
| Spectrum Type | Key Data Points |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 7.95 (s, 1H, NH), 7.82-7.80 (d, J = 8.03 Hz, 2H, Ar-H), 7.17-7.13 (m, 2H, Ar-H), 6.44-6.42 (t, J = 5.78 Hz, 2H, NH₂-CH₂), 3.55-3.53 (t, J = 5.78 Hz, 2H, CH₂-NH₂).[7] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ: 142.6, 139.3, 138.9, 125.3, 125.3, 119.2, 119.2, 41.7 ppm.[7] |
| Mass Spec (m/z) | 148.01 (MH, 24.5%), 147.03 (M+, 20%), 132.04 (M-NH, 100%).[7] |
| Infrared (KBr, cm⁻¹) | 3384, 3363 (NH of NH₂, double peak), 3245 (NH), 3021 (aromatic CH), 2930 (aliphatic CH), 1605 (C=C), 1580 (C=N), 741 (Ar-H).[7] |
| UV-Vis (λmax, nm) | 236 (logεmax 1.7782), 290 (logεmax 1.324), 407 (logεmax 0.8541).[7] |
Synthesis and Reactivity
The synthesis of this compound is efficiently achieved through the condensation of o-phenylenediamine with glycine. This method is noted for its high yield and operational simplicity.[7][8]
Experimental Protocol: Synthesis of this compound
-
To a round-bottom flask containing 10 mL of toluene, add o-phenylenediamine (0.54 g, 5 mmol) and glycine (0.53 g, 7 mmol).[7][8]
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to 85-95 °C and maintain reflux for 9 hours. A colored solution will form.[7][8]
-
After the reaction is complete, cool the mixture to room temperature and let it stand overnight.[7][8]
-
Collect the precipitated crystals by filtration.
-
Dry the crystals in the air to obtain this compound. This method has been reported to yield the product in 97.3%.[7][8]
Reactivity
The chemical behavior of this compound is characterized by the nucleophilicity of the primary amine and the aromatic nature of the benzimidazole ring. The amine group readily undergoes reactions such as acylation, alkylation, and condensation, making it a valuable handle for introducing diverse functionalities. The benzimidazole ring system can be substituted, and the 'NH' proton is acidic, allowing for N-alkylation or N-arylation. These reactive sites make the molecule a versatile precursor for creating libraries of compounds for drug screening.[2][9]
Applications in Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases and interact with various biological targets.[1][3] this compound serves as a crucial starting material for a wide range of therapeutic agents.
-
Anticancer Agents : Derivatives have been synthesized and evaluated as potential anticancer agents, with some showing activity against human topoisomerase I.[10] Others have been investigated as multi-kinase inhibitors.[9]
-
Antiviral Activity : The benzimidazole core is integral to compounds targeting viral enzymes. Notably, derivatives have been developed as inhibitors of the hepatitis C virus (HCV) NS5B RNA polymerase.[11]
-
Antimicrobial Agents : Novel conjugates incorporating the this compound structure have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[12]
-
Neurodegenerative Diseases : A multitarget-directed ligand derived from this scaffold, MBA-159, has shown promise as a therapeutic candidate for Alzheimer's disease.[13]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. While detailed toxicological data is not extensively available, it is classified as harmful if swallowed, inhaled, or in contact with skin.[4]
-
Handling : Use only in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[4] Avoid creating dust. Wash hands thoroughly after handling.[4]
-
Storage : Store in a cool, dry, and well-ventilated area in tightly closed containers.[14] Keep away from heat, flames, and sparks, as well as oxidizing agents.[4]
-
First Aid :
-
In case of skin contact : Wash off immediately with plenty of water.[14]
-
In case of eye contact : Rinse cautiously with water for several minutes.[14]
-
If inhaled : Move to fresh air.[4]
-
If swallowed : Wash out the mouth with water.[4] In all cases of exposure, seek medical attention if symptoms persist.[4]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly those in drug discovery and development. Its straightforward, high-yield synthesis and the versatile reactivity of its functional groups make it an ideal scaffold for chemical modification. The demonstrated breadth of biological activities from its derivatives underscores its importance as a privileged structure in medicinal chemistry. This guide provides a foundational understanding of its core properties, which is critical for its effective application in the synthesis of novel, biologically active compounds.
References
- Chemsrc. This compound | CAS#:5805-57-2. [Link]
- PubChem. This compound dihydrochloride. [Link]
- Royal Society of Chemistry. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. [Link]
- PubChem. 1H-Benzimidazole-2-methanamine. [Link]
- Royal Society of Chemistry.
- PubChem. (1H-Benzo[D]imidazol-5-YL)methanamine. [Link]
- Wokai. SAFETY DATA SHEET - (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. [Link]
- International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
- SciSpace.
- PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
- MDPI. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
- Connect Journals.
- ResearchGate. (PDF) Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)
- MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
- PubMed. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. [Link]
- PubMed. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. [Link]
- National Institutes of Health. (1H-Benzodiazol-2-ylmethyl)diethylamine. [Link]
- PubMed. Crystal structure and Hirshfeld surface analysis of 4-[4-(1 H-benzo[ d]imidazol-2-yl)
- ResearchGate. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. [Link]
- ResearchGate. Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. [Link]
- ResearchGate. (PDF) (1H-Benzodiazol-2-ylmethyl)diethylamine. [Link]
- ResearchGate. (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS#:5805-57-2 | Chemsrc [chemsrc.com]
- 5. 1H-Benzimidazole-2-methanamine | C8H9N3 | CID 145820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 5805-57-2 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (1H-benzo[d]imidazol-2-yl)methanamine (CAS Number: 5805-57-2): A Privileged Scaffold in Modern Drug Discovery
Introduction: The Benzimidazole Core - A Cornerstone of Medicinal Chemistry
The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets with high affinity, making it a cornerstone in the design of novel therapeutics.[1] Among the myriad of benzimidazole derivatives, (1H-benzo[d]imidazol-2-yl)methanamine (also known as 2-aminomethylbenzimidazole) has emerged as a particularly versatile building block. Its strategic placement of a primary amine group at the 2-position provides a crucial anchor for chemical modifications, enabling the synthesis of diverse compound libraries with a broad spectrum of pharmacological activities. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed and validated synthesis protocol, explore its applications in drug discovery with a focus on its role as a tyrosine kinase inhibitor, and conclude with essential safety and handling information.
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key physical and spectral data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5805-57-2 | [2] |
| Molecular Formula | C₈H₉N₃ | [2] |
| Molecular Weight | 147.18 g/mol | [2] |
| Melting Point | 139.6-140.4 °C | [3] |
| Boiling Point | 384.4 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Appearance | Solid | [4] |
| Storage Temperature | 2-8 °C, in a dark place under an inert atmosphere | [5] |
Table 2: Spectral Data of this compound
| Technique | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.20 (1H, br, NH of imidazole), 7.50-7.54 (2H, m, Ar-H), 7.11-7.18 (2H, m, Ar-H), 3.96 (2H, s, CH₂), 1.32 (2H, s, NH₂) | [3] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 142.6, 139.3, 138.9, 125.3, 125.3, 119.2, 119.2, 41.7 | [6] |
| IR (KBr, cm⁻¹) | 3384, 3363 (NH of NH₂), 3245 (NH), 3021 (aromatic C-H), 2930 (aliphatic C-H), 1605 (C=C), 1580 (C=N), 741 (Ar-H) | [6] |
| Mass Spectrum (m/z) | 148.01 [M+H]⁺, 147.03 [M]⁺, 132.04 [M-NH]⁺ | [6] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is a critical first step for its utilization in drug discovery programs. The following protocol, adapted from established literature, describes a reliable and high-yielding method.[6][7]
Experimental Workflow: Synthesis of this compound
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (0.54 g, 5 mmol) and glycine (0.53 g, 7 mmol) to 10 mL of toluene.
-
Scientist's Insight: The molar excess of glycine ensures the complete consumption of the more expensive o-phenylenediamine, driving the reaction towards the desired product. Toluene is an effective solvent for this condensation reaction, as it forms an azeotrope with water, which is a byproduct of the reaction, thereby facilitating its removal and shifting the equilibrium towards product formation.
-
-
Reaction: Heat the reaction mixture to reflux at a controlled temperature of 85-95 °C with continuous stirring for 9 hours.
-
Self-Validation Checkpoint: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the completion of the reaction.
-
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature and let it stand overnight. The product will precipitate out of the solution as crystals.
-
Purification: Collect the precipitated crystals by filtration and wash them with a small amount of cold toluene to remove any unreacted starting materials or soluble impurities.
-
Drying and Characterization: Air-dry the purified crystals to obtain this compound. The expected yield is approximately 97%.[6] The identity and purity of the final product should be confirmed by comparing its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) with the reference data provided in Table 2.
Applications in Drug Discovery: A Focus on Tyrosine Kinase Inhibition
The this compound scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein tyrosine kinases (TKs).[8] TKs are a family of enzymes that play a critical role in intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[9] Dysregulation of TK activity is a common feature in many cancers.
Mechanism of Action: Targeting Key Signaling Pathways
Derivatives of this compound often function as ATP-competitive inhibitors of tyrosine kinases.[10] They are designed to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[11] Two of the most important signaling pathways implicated in cancer and targeted by benzimidazole derivatives are the EGFR/HER2 and PI3K/AKT/mTOR pathways.
The EGFR/HER2 Signaling Pathway
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[12][13]
Caption: The EGFR/HER2 signaling pathway and the inhibitory action of a TKI.
The PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is another critical intracellular signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[14] Benzimidazole derivatives have been shown to effectively inhibit key kinases within this pathway.[15][16]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a dual PI3K/mTOR inhibitor.
Structure-Activity Relationship (SAR) Insights
The versatility of the this compound core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. SAR studies have revealed several key insights for designing potent kinase inhibitors:
-
Substitution at the N-1 position of the benzimidazole ring: This position is often modified to modulate solubility and cell permeability.
-
Derivatization of the 2-aminomethyl group: This is the most common site for introducing various substituents to interact with specific residues in the kinase ATP-binding pocket, thereby enhancing potency and selectivity.[17]
-
Substitution on the benzimidazole ring (positions 4, 5, 6, and 7): Modifications at these positions can influence the electronic properties of the benzimidazole core and provide additional interactions with the target kinase.[17]
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazards Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[19] Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[5]
Conclusion
This compound is a high-value scaffold in the field of drug discovery, offering a robust and versatile platform for the design of novel therapeutics. Its straightforward synthesis, coupled with the vast chemical space accessible through derivatization of its primary amine, has solidified its importance in medicinal chemistry. The proven success of its derivatives as potent tyrosine kinase inhibitors underscores its continued relevance in the development of targeted therapies for cancer and other diseases. This guide has provided a comprehensive technical overview to empower researchers and drug development professionals in their efforts to harness the full potential of this remarkable molecule.
References
- A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (n.d.). PMC.
- HER2/epidermal growth factor receptor (EGFR) signalling pathway in... (n.d.). ResearchGate.
- Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. (n.d.). ResearchGate.
- Tyrosine kinase intracellular signaling pathway activation and... (n.d.). ResearchGate.
- Schematic representation of mechanism of action of tyrosine kinase inhibitors (TKI), where GF. (n.d.). ResearchGate.
- Benzimidazole derivatives as kinase inhibitors. (n.d.). PubMed.
- Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. (2021). MDPI.
- The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. (2017). PMC.
- HER2 signaling pathway. HER2 as well as the other members of the EGFR... (n.d.). ResearchGate.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI.
- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (n.d.). MDPI.
- Structure activity relationships for the benzimidazole series of CHK2... (n.d.). ResearchGate.
- Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? (n.d.). PMC.
- This compound | CAS#:5805-57-2. (n.d.). Chemsrc.
- Tyrosine kinase inhibitors and signal transduction: molecular biology and latest data. (n.d.). Termedia.
- Tyrosine Kinase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf.
- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. (n.d.). SciSpace.
- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). Ijarse.
- Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. (n.d.). DergiPark.
- This compound dihydrochloride | C8H11Cl2N3 | CID 2723957. (n.d.). PubChem.
- Mechanism of action of EGFR and PI3 K/AKT/mTOR (PAM) pathway inhibitors. …. (n.d.). ResearchGate.
- Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. (n.d.). ResearchGate.
- Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer. (n.d.). PMC.
- Targeting the PI3K/Akt/mTOR pathway: Effective combinations and clinical considerations. (n.d.). ScienceDirect.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). NIH.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). In Basic 1H- and 13C-NMR Spectroscopy.
- DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (n.d.). PubMed Central.
Sources
- 1. scispace.com [scispace.com]
- 2. This compound | CAS#:5805-57-2 | Chemsrc [chemsrc.com]
- 3. ijarse.com [ijarse.com]
- 4. This compound | 5805-57-2 [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound | 5805-57-2 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholar.usuhs.edu [scholar.usuhs.edu]
- 15. researchgate.net [researchgate.net]
- 16. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
Spectroscopic data for (1H-benzo[d]imidazol-2-yl)methanamine (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the spectroscopic data for (1H-benzo[d]imidazol-2-yl)methanamine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but also on the rationale behind the experimental choices and the interpretation of the spectral features, ensuring a comprehensive understanding of the molecule's structural characterization.
Introduction
This compound is a heterocyclic compound featuring a benzimidazole core substituted with a methanamine group at the 2-position. The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Accurate and thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of the target compound. This guide will delve into the key spectroscopic techniques used to elucidate the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Causality in Experimental Design: Solvent Selection
The choice of a deuterated solvent is critical for acquiring high-quality NMR spectra. For benzimidazole derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice.[3] This is due to several factors:
-
Solubility: this compound, being a polar molecule with hydrogen bonding capabilities, exhibits good solubility in the highly polar solvent DMSO.
-
Observation of Exchangeable Protons: The N-H protons of the imidazole ring and the N-H protons of the amine group are acidic and can exchange with deuterium in solvents like D₂O or CD₃OD, leading to signal broadening or disappearance. DMSO-d₆ is a non-protic solvent that slows down this exchange, allowing for the clear observation of these important proton signals.[4] The N-H proton of the benzimidazole ring, in particular, often appears as a broad singlet in the downfield region (typically 12.0-13.6 ppm) in DMSO-d₆.[3]
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in DMSO-d₆.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.95 | s | - | 1H | Imidazole N-H |
| 7.82-7.80 | d | 8.03 | 2H | Ar-H |
| 7.17-7.13 | m | - | 2H | Ar-H |
| 6.44-6.42 | t | 5.78 | 2H | NH₂-CH₂ |
| 3.55-3.53 | t | 5.78 | 2H | CH₂-NH₂ |
Interpretation:
-
The singlet at 7.95 ppm is characteristic of the N-H proton of the imidazole ring.[2]
-
The aromatic protons on the benzene ring appear as two distinct signals. The doublet at 7.80-7.82 ppm can be assigned to the protons at positions 4 and 7, while the multiplet at 7.13-7.17 ppm corresponds to the protons at positions 5 and 6.[2]
-
The signal for the aminomethyl group (-CH₂-NH₂) is split into two triplets. The triplet at 3.53-3.55 ppm is assigned to the methylene protons (CH₂), which are coupled to the two protons of the adjacent amino group. The triplet at 6.42-6.44 ppm corresponds to the protons of the primary amine (NH₂), coupled to the adjacent methylene protons.[2]
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum was acquired at 100 MHz in DMSO-d₆.[2]
| Chemical Shift (δ, ppm) | Assignment |
| 142.6 | C2 (C=N) |
| 139.3, 138.9 | C3a, C7a |
| 125.3 | C4, C7 |
| 119.2 | C5, C6 |
| 41.7 | CH₂ |
Interpretation:
-
The downfield signal at 142.6 ppm is assigned to the C2 carbon of the imidazole ring, which is deshielded due to its attachment to two nitrogen atoms.[2]
-
The signals at 139.3 and 138.9 ppm correspond to the bridgehead carbons (C3a and C7a) of the fused ring system.[2]
-
The aromatic carbons of the benzene ring appear at 125.3 ppm (C4/C7) and 119.2 ppm (C5/C6).[2]
-
The upfield signal at 41.7 ppm is attributed to the methylene carbon (-CH₂) of the aminomethyl group.[2]
Experimental Protocol: NMR Sample Preparation
A standard protocol for preparing an NMR sample of a solid benzimidazole derivative is as follows:[3]
-
Weigh the Sample: Accurately weigh 5-20 mg of this compound into a clean, dry vial.
-
Add Deuterated Solvent: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Dissolve the Sample: Gently agitate the vial to dissolve the solid. A vortex mixer can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquire Spectrum: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically recorded as a solid, shows characteristic absorption bands for its key functional groups.
Causality in Experimental Design: Sample Preparation
For solid organic compounds, the KBr pellet method is a widely used and reliable technique for obtaining high-quality IR spectra.[5] This method involves intimately mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation over a wide range of wavenumbers. This technique minimizes scattering of the IR beam and produces sharp, well-resolved absorption bands.
IR Spectroscopy Data
The significant IR absorption bands for this compound are summarized below.[2]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3384, 3363 | N-H stretch (asymmetric & symmetric) | Primary amine (-NH₂) |
| 3245 | N-H stretch | Imidazole N-H |
| 3021 | C-H stretch | Aromatic C-H |
| 2930 | C-H stretch | Aliphatic C-H (CH₂) |
| 1605 | C=C stretch | Aromatic C=C |
| 1580 | C=N stretch | Imine (imidazole ring) |
| 741 | C-H bend (out-of-plane) | Aromatic C-H |
Interpretation:
-
The two distinct peaks at 3384 and 3363 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine group (-NH₂).[2]
-
The broad band at 3245 cm⁻¹ is attributed to the N-H stretching vibration of the imidazole ring, which is often broadened due to hydrogen bonding in the solid state.[2]
-
The peak at 3021 cm⁻¹ corresponds to the C-H stretching of the aromatic ring, while the peak at 2930 cm⁻¹ is due to the C-H stretching of the aliphatic methylene group.[2]
-
The absorptions at 1605 cm⁻¹ and 1580 cm⁻¹ are indicative of the C=C stretching within the aromatic ring and the C=N stretching of the imidazole ring, respectively.[2]
-
The strong band at 741 cm⁻¹ is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring.[2]
Experimental Protocol: KBr Pellet Preparation
The following protocol outlines the steps for preparing a KBr pellet for FTIR analysis:
-
Grind KBr: Thoroughly grind approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar to a fine, consistent powder.
-
Mix Sample and KBr: Add 1-2 mg of this compound to the mortar and grind the sample and KBr together until a homogeneous mixture is obtained.
-
Assemble Pellet Die: Assemble the pellet die according to the manufacturer's instructions.
-
Load the Mixture: Transfer the KBr-sample mixture into the die.
-
Press the Pellet: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Analyze: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Caption: Workflow for FTIR spectroscopic analysis via KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Impact (EI) ionization is a common method for analyzing small, volatile organic compounds, which often leads to extensive fragmentation, providing a "fingerprint" of the molecule's structure.
Mass Spectrometry Data
The EI mass spectrum of this compound exhibits a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 147 | 20 | [M]⁺ (Molecular Ion) |
| 148 | 24.5 | [M+H]⁺ |
| 132 | 100 | [M - NH]⁺ |
| 118 | 35.3 | [M - CH₂=NH]⁺ |
| 76 | 68.3 | [C₆H₄]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺) is observed at m/z 147 , corresponding to the molecular weight of the compound.[2] The presence of a significant [M+H]⁺ peak at m/z 148 is also common for nitrogen-containing compounds.
-
The base peak at m/z 132 is the most intense peak in the spectrum and arises from the loss of an amino radical (•NH₂) from the molecular ion.[2] This fragmentation is favorable as it leads to a stabilized benzimidazolyl-methyl cation.
-
The peak at m/z 118 corresponds to the loss of a neutral methanimine molecule (CH₂=NH) from the molecular ion, resulting in the formation of the benzimidazole radical cation.[2]
-
The fragment at m/z 76 is likely due to the fragmentation of the benzimidazole ring, leading to a benzyne radical cation.[2]
Caption: Key fragmentation pathways of this compound in EI-MS.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unequivocal structural confirmation of this compound. The detailed analysis of the spectral features, coupled with an understanding of the underlying principles of each technique and the rationale for the experimental choices, allows for a high degree of confidence in the compound's identity and purity. This comprehensive spectroscopic profile serves as a crucial reference for researchers working with this important heterocyclic scaffold in various scientific disciplines.
References
- Montag, M.; Zhang, J.; Milstein, D. J. Am. Chem. Soc. 2012, 134, 10325-10328.
- Zhang, J.; Leitus, G.; Ben-David, Y.; Milstein, D. J. Am. Chem. Soc. 2005, 127, 10840-10841.
- The Royal Society of Chemistry.
- The Royal Society of Chemistry. Supporting information for a relevant article on indole-based inhibitors.
- Shimadzu. KBr Pellet Method. [Link]
- National Center for Biotechnology Information. 2-(4-Fluorophenyl)
- Symbiosis Online Publishing.
- Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental). [Link]
- TSI Journals.
- SciSpace.
- The Royal Society of Chemistry.
- ResearchGate. Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental). [Link]
- SciSpace.
- Beilstein Journals. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]
- National Center for Biotechnology Information.
- Oriental Journal of Chemistry.
- ResearchGate. NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. [Link]
- ResearchGate. Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. [Link]
- Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
- International Journal of Pharmaceutical Sciences Review and Research.
- YouTube.
- ResearchGate. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the presence of the major form (boldface), the minor form (regular) and benzotriazole (5, italics). [Link]
- Shimadzu (Europe). KBr Pellet Method. [Link]
- National Center for Biotechnology Information.
- University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
- YouTube.
- Chemistry LibreTexts.
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to Interpreting NMR Spectra of (1H-benzo[d]imidazol-2-yl)methanamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1][2][3] This guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectra of (1H-benzo[d]imidazol-2-yl)methanamine, a key scaffold in medicinal chemistry. Benzimidazoles are heterocyclic compounds of significant interest due to their wide range of biological activities, including antiviral, antimicrobial, and antitumor properties.[4][5][6] This document will delve into the fundamental principles of NMR as they apply to this class of compounds, provide a detailed analysis of the parent molecule's spectral features, and examine the influence of various substituents on the resulting spectra. By combining theoretical knowledge with practical, field-proven insights, this guide aims to equip researchers with the expertise to confidently interpret NMR data for this important class of molecules, thereby accelerating the drug design and development process.[7][8]
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus is a privileged heterocyclic motif in drug discovery, largely due to its structural similarity to purine nucleosides, which allows it to interact effectively with various biological macromolecules.[5][9] This versatile scaffold is present in numerous FDA-approved drugs and clinical candidates. The addition of a methanamine group at the 2-position creates this compound, a foundational structure for a diverse library of derivatives with potential therapeutic applications.
A precise understanding of the molecular structure is paramount for establishing structure-activity relationships (SAR) and optimizing lead compounds.[3] NMR spectroscopy stands as a cornerstone technique for this purpose, offering detailed information about the connectivity and spatial arrangement of atoms within a molecule.[2][7] This guide will provide a systematic approach to interpreting the NMR spectra of this important molecular family.
Fundamentals of NMR Spectroscopy for Benzimidazole Derivatives
NMR spectroscopy exploits the magnetic properties of atomic nuclei.[2] When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at characteristic frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[2][10]
Key parameters in NMR interpretation include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electronegative atoms or groups deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield).
-
Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of neighboring magnetic nuclei, causing signals to split into multiplets. The coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle.
-
Tautomerism: NH-benzimidazoles can exist in a state of rapid proton exchange between the two nitrogen atoms, a phenomenon known as prototropic tautomerism.[11] This can lead to averaged signals in the NMR spectrum, simplifying some regions while complicating others. The rate of this exchange is often solvent-dependent.[11][12]
Spectral Analysis of this compound
The structure and numbering scheme of the parent compound are shown below. A thorough analysis of its ¹H and ¹³C NMR spectra provides a baseline for understanding its derivatives.
Caption: General structure and numbering of this compound.
¹H NMR Spectrum
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shifts and multiplicities, based on literature data.[13][14][15]
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N(1)-H | ~12.3 (variable) | Broad singlet | 1H | Chemical shift is highly dependent on solvent and concentration. May not be observed due to exchange. |
| H-4, H-7 | 7.50 - 7.65 | Multiplet (AA'BB') | 2H | The aromatic protons on the benzene ring. |
| H-5, H-6 | 7.15 - 7.25 | Multiplet (AA'BB') | 2H | These protons are typically more shielded than H-4 and H-7. |
| C(2)-CH₂ | ~4.0 - 4.2 | Singlet or Triplet | 2H | Appears as a singlet if there is no coupling to the NH₂ protons, or a triplet if coupling occurs. |
| CH₂-NH₂ | ~2.0 - 3.0 (variable) | Broad singlet or Triplet | 2H | Often broad due to quadrupolar relaxation and exchange. Can couple with the adjacent CH₂ protons. |
-
Aromatic Region (7.15-7.65 ppm): The four protons on the benzene ring (H-4, H-5, H-6, and H-7) typically appear as a complex second-order multiplet system (often approximated as an AA'BB' system). Due to the symmetry arising from rapid tautomerism, H-4 is equivalent to H-7, and H-5 is equivalent to H-6.[11]
-
Methanamine Protons (~4.1 ppm): The two protons of the methylene group attached to C-2 are deshielded by the adjacent imidazole ring and resonate as a singlet.
-
Amine and Imidazole Protons: The N-H protons of the imidazole and the primary amine are exchangeable and often appear as broad signals. Their chemical shifts are highly sensitive to solvent, temperature, and concentration.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework. Due to tautomerism, a simplified spectrum with fewer signals than the number of carbons is often observed.
| Carbon(s) | Chemical Shift (δ, ppm) | Notes |
| C-2 | ~154.0 | The most deshielded carbon, attached to two nitrogen atoms. |
| C-3a, C-7a | ~138.0 | Bridgehead carbons, averaged due to tautomerism. |
| C-4, C-7 | ~115.0 | Aromatic carbons, averaged due to tautomerism. |
| C-5, C-6 | ~122.0 | Aromatic carbons, averaged due to tautomerism. |
| CH₂ | ~35.0 | The methylene carbon. |
The chemical shift of C-2 is particularly sensitive to substitution at this position. For 2-alkyl-benzimidazoles, the C-2 signal is generally shifted downfield by 10-15 ppm compared to the unsubstituted benzimidazole.[16][17]
The Effect of Substitution on NMR Spectra
Introducing substituents to the benzimidazole ring or the methanamine group significantly alters the NMR spectra. Understanding these changes is crucial for confirming the structure of newly synthesized derivatives.
Substitution on the Benzene Ring
-
Electron-Donating Groups (EDGs) such as -OCH₃ or -CH₃ will generally shield the aromatic protons and carbons, causing their signals to shift upfield (to lower ppm values).
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl will deshield the aromatic nuclei, resulting in a downfield shift (to higher ppm values).
The substitution pattern also breaks the symmetry of the benzene portion of the molecule, leading to more complex splitting patterns. For instance, a substituent at the 5-position will make H-4, H-6, and H-7 chemically non-equivalent, resulting in distinct signals for each. Analysis of the coupling constants becomes critical in these cases:
Substitution on the Methanamine Nitrogen
Alkylation or arylation of the primary amine will introduce new signals in the NMR spectrum corresponding to the substituent. Furthermore, the electronic environment of the C(2)-CH₂ group will be altered, leading to a shift in its proton and carbon signals.
Advanced NMR Techniques for Structural Elucidation
For complex derivatives where 1D NMR spectra are ambiguous due to signal overlap, 2D NMR techniques are invaluable.[21][22][23]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect signals from protons that are spin-coupled.[24][25]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This is extremely useful for assigning carbon signals based on their attached, and often more easily assigned, protons.[25]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is powerful for piecing together molecular fragments and establishing connectivity across quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, regardless of whether they are bonded. This is crucial for determining stereochemistry and conformation.
Caption: A typical workflow for structure elucidation using NMR techniques.
Experimental Protocols
NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[26][27]
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[26][27]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) that completely dissolves the sample.[26][28][29] DMSO-d₆ is often a good choice for benzimidazole derivatives as it can slow down the N-H proton exchange.[11]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.[26][29] Gently vortex or sonicate to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[27] The final solution height should be around 4-5 cm.[18][27]
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.[27]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[26][27]
Caption: Step-by-step workflow for NMR sample preparation.
Data Acquisition
Once the sample is placed in the spectrometer, the following steps are typically performed automatically or with minimal user intervention:
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.
-
Shimming: The magnetic field homogeneity is optimized to obtain sharp, symmetrical peaks.
-
Acquisition: The appropriate pulse sequence is selected, and data is collected. Key parameters include the number of scans, spectral width, and relaxation delay.
Conclusion
The interpretation of NMR spectra is a critical skill for scientists in the field of drug discovery. For the this compound scaffold and its derivatives, a systematic analysis of chemical shifts, coupling constants, and integration, supplemented by 2D NMR techniques when necessary, allows for unambiguous structure determination. This guide provides a foundational framework for this process, blending established principles with practical considerations. By mastering these interpretive skills, researchers can gain deeper insights into their molecules, fostering more efficient and effective drug development campaigns.
References
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- NMR Spectroscopy Revolutionizes Drug Discovery. News-Medical. [Link]
- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]
- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]
- Application of NMR in drug discovery. researchmap. [Link]
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]
- How To Prepare And Run An NMR Sample. Alwsci. [Link]
- Why para aromatic has a low J constant and why ortho has high J constant?. Study.com. [Link]
- Sample Prepar
- NMR Sample Prepar
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]
- NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Link]
- 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
- NMR Sample Preparation.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- The NMR interpretations of some heterocyclic compounds which are....
- Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued).
- 2D NMR Introduction. Chemistry LibreTexts. [Link]
- 1 H NMR 13 C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm.
- NMR 5: Coupling Constants. YouTube. [Link]
- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
- Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. Scirp. [Link]
- Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
- Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. [Link]
- NMR Coupling Constants.
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction.
- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. [Link]
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- NMR - Interpret
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Academia.edu. [Link]
Sources
- 1. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. azooptics.com [azooptics.com]
- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchmap.jp [researchmap.jp]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 5805-57-2 [chemicalbook.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 17. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. anuchem.weebly.com [anuchem.weebly.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 26. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 29. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to Elucidating the Mechanism of Action of Benzimidazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a cornerstone for the development of therapeutics with diverse pharmacological activities.[3][4][5] Benzimidazole-based compounds have demonstrated remarkable efficacy as anticancer, anthelmintic, antimicrobial, and antiviral agents.[1][2][6] This guide provides a comprehensive technical overview of the experimental strategies and methodologies employed to unravel the complex mechanisms of action (MoA) of this important class of compounds.
Part 1: Deciphering the Molecular Mechanisms - A Multi-pronged Approach
Elucidating the MoA of a benzimidazole-based compound is a critical step in drug discovery and development. It informs on efficacy, potential side effects, and strategies for optimization.[7][8] A hierarchical and iterative approach, combining initial phenotypic screening with subsequent in-depth target identification and validation, is essential.
Initial Phenotypic Screening: Observing the "What"
The initial phase of MoA studies involves characterizing the observable effects of the compound on cells or organisms. This provides crucial clues about the potential underlying molecular pathways.
1.1.1 Cell Viability and Cytotoxicity Assays
A fundamental first step is to determine the compound's effect on cell viability. Tetrazolium reduction assays, such as MTT and XTT, are widely used for this purpose.[9][10]
-
Principle: Metabolically active cells reduce a tetrazolium salt to a colored formazan product.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.[9]
-
Key Distinction: MTT produces a water-insoluble formazan, requiring a solubilization step, whereas XTT forms a water-soluble product, streamlining the protocol.[9][12]
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases.[11] | Well-established, cost-effective. | Requires a solubilization step, which can introduce variability.[9] |
| XTT | Reduction of XTT to a water-soluble orange formazan.[12][13] | Simpler workflow (no solubilization), higher sensitivity in some cases.[9] | Can be susceptible to interference from compounds affecting cellular redox potential.[9] |
Experimental Protocol: MTT Cell Viability Assay [9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the benzimidazole compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
1.1.2 Cell Cycle Analysis
Many anticancer agents, including some benzimidazoles, exert their effects by disrupting the cell cycle.[3][14] Flow cytometry with a DNA-staining dye like propidium iodide (PI) or DAPI is the gold standard for analyzing cell cycle distribution.[15][16]
-
Principle: These fluorescent dyes bind stoichiometrically to DNA.[17] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [18]
-
Cell Treatment: Treat cells with the benzimidazole compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show the distribution of cells in different phases of the cell cycle.
1.1.3 Apoptosis Assays
Induction of apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[19] Several assays can be employed to detect the hallmarks of apoptosis.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Luminescent assays like Caspase-Glo® measure the activity of key caspases, such as caspase-3/7, -8, and -9.[20]
-
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry or fluorescence microscopy.[20][21] Real-time assays, such as the RealTime-Glo™ Annexin V Apoptosis Assay, allow for the kinetic monitoring of apoptosis.[21][22][23][24]
Target Identification and Validation: Unveiling the "How"
Once the phenotypic effects of a benzimidazole compound are established, the next crucial step is to identify its direct molecular target(s).[25][26] This is often the most challenging aspect of MoA studies.[25]
1.2.1 Affinity-Based Methods
These methods rely on the specific interaction between the compound and its target protein.[25][27]
-
Affinity Chromatography: The benzimidazole compound is immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.[27]
-
Biotin-Tagged Pull-Down: The compound is chemically modified with a biotin tag.[25] When incubated with a cell lysate, the biotinylated compound binds to its target. The resulting complex can then be captured using streptavidin-coated beads and the target protein identified.[25]
1.2.2 Label-Free Methods
These approaches do not require modification of the compound, which can sometimes alter its biological activity.[25]
-
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[25] Cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein will be protected from degradation and can be identified by comparing the protein profiles of treated and untreated samples using techniques like Western blotting or mass spectrometry.[25]
-
Cellular Thermal Shift Assay (CETSA): This method exploits the fact that the binding of a ligand can alter the thermal stability of its target protein.[27] Cells or cell lysates are heated to various temperatures in the presence and absence of the compound. The soluble fraction of proteins is then analyzed, and the target protein is identified as the one that shows a shift in its melting curve upon compound binding.
Part 2: Common Mechanisms of Action of Benzimidazole-Based Compounds
Decades of research have revealed several key mechanisms through which benzimidazoles exert their therapeutic effects.
Disruption of Microtubule Dynamics (Anthelmintic and Anticancer)
The primary mechanism of action for many anthelmintic and some anticancer benzimidazoles is the disruption of microtubule polymerization.[14][28][29]
-
Molecular Target: These compounds selectively bind to the β-tubulin subunit of parasitic or cancer cells, preventing its polymerization into microtubules.[19][30] This selective toxicity is a key feature of their therapeutic efficacy.
-
Consequences: The disruption of microtubule dynamics leads to the arrest of cell division in metaphase, impaired cell motility, and altered intracellular transport.[28][31] In parasites, this also affects nutrient absorption.[28]
Experimental Protocol: In Vitro Tubulin Polymerization Assay [32][33][34]
-
Reagent Preparation: Prepare a reaction mix containing purified tubulin, a fluorescent reporter that binds to polymerized microtubules, and a polymerization buffer containing GTP.[32][34]
-
Compound Addition: Add the benzimidazole compound at various concentrations to a 96-well plate. Include a known polymerization inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls.[32]
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Data Acquisition: Monitor the increase in fluorescence over time. The rate and extent of fluorescence increase are proportional to the degree of tubulin polymerization.[32]
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Compounds that inhibit polymerization will show a decrease in the rate and extent of fluorescence increase.[32]
Inhibition of DNA Synthesis and Repair (Antimicrobial and Anticancer)
Some benzimidazole derivatives have been shown to interfere with nucleic acid synthesis, contributing to their antimicrobial and anticancer properties.[3][14]
-
Mechanism: These compounds can act as competitive inhibitors, replacing purines in the biosynthesis of nucleic acids and proteins in the bacterial cell wall, thereby blocking the synthesis of these essential components.[5] Some derivatives have also been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication.[35][36]
Alteration of Cellular Metabolism (Anthelmintic)
In addition to microtubule disruption, certain benzimidazoles can interfere with the energy metabolism of parasites.[28]
-
Mechanisms: These can include the inhibition of mitochondrial fumarate reductase, reduced glucose transport, and the uncoupling of oxidative phosphorylation, leading to ATP depletion and parasite death.[31]
Part 3: In Vivo Studies - Bridging the Gap from Bench to Bedside
While in vitro assays are invaluable for elucidating molecular mechanisms, in vivo studies are essential to confirm the therapeutic efficacy and safety of a compound in a whole organism.[37][38]
Xenograft Models for Anticancer Activity
To evaluate the anticancer potential of a benzimidazole compound, human tumor cells are implanted into immunocompromised mice. The mice are then treated with the compound, and tumor growth is monitored over time. This allows for the assessment of the compound's ability to inhibit tumor growth in a living system.
Infection Models for Antimicrobial and Anthelmintic Activity
For antimicrobial and anthelmintic compounds, animal models of infection are used. Animals are infected with the target pathogen and then treated with the benzimidazole derivative. The efficacy of the compound is determined by measuring the reduction in the pathogen load.
Conclusion: A Holistic Approach to MoA Studies
The diverse biological activities of benzimidazole-based compounds stem from their ability to interact with a multitude of cellular targets. A comprehensive investigation of their mechanism of action requires a multi-faceted approach, integrating phenotypic screening, target identification and validation, and in vivo efficacy studies. The insights gained from these studies are paramount for the rational design and development of novel and more effective benzimidazole-based therapeutics.
References
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.).
- Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414.
- Anthelmintics Benzimidazole derivatives. (2020, October 19). YouTube.
- Tan, M. L., & Cheah, S. H. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 991284.
- Al-Abdouh, A., & Al-Tannak, N. F. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025, June 26). International Journal of Pharmaceutical Sciences and Research.
- Experimental Pharmacology: Techniques & Examples. (2024, September 5). StudySmarter.
- Cell cycle analysis - Wikipedia. (n.d.).
- Broad mechanisms of action of benzimidazoles as anticancer agents.... (n.d.). ResearchGate.
- Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311.
- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine.
- Target Identification and Validation (Small Molecules) - UCL. (n.d.).
- El-Sayed, M. A., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.
- Small-molecule Target and Pathway Identification - Broad Institute. (n.d.).
- Modes of Action of Anthelmintic Drugs. (n.d.). SciSpace.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry, 31(21), 2549-2575.
- Target identification and mechanism of action in chemical biology and drug discovery. (2011). Nature Reviews Drug Discovery, 10(8), 609-620.
- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC - NIH. (n.d.).
- MTT assay - Wikipedia. (n.d.).
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. (n.d.). MSD Veterinary Manual.
- Tubulin Polymerization Assay - Bio-protocol. (n.d.).
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025, August 10). ResearchGate.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton.
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2024, December 11). Molecules.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30). RSC Advances.
- Benzimidazole - Wikipedia. (n.d.).
- Editorial: Methods and application in experimental pharmacology and drug discovery: 2021 - PMC - NIH. (n.d.).
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.).
- Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms | Journal of Medicinal Chemistry - ACS Publications. (2017, June 26).
- Methods in Experimental Pharmacology 2023 | Frontiers Research Topic. (n.d.).
- RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega - Biocompare. (n.d.).
- Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray. (n.d.).
- The use of mechanistic evidence in drug approval - PMC - PubMed Central. (n.d.).
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editorial: Methods and application in experimental pharmacology and drug discovery: 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. biotium.com [biotium.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 18. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 20. Apoptose [france.promega.com]
- 21. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
- 22. Promega RealTime-Glo Annexin V Apoptosis Assay, 100 assays 100 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 23. biocompare.com [biocompare.com]
- 24. promega.com [promega.com]
- 25. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 27. researchgate.net [researchgate.net]
- 28. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 29. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 30. scispace.com [scispace.com]
- 31. m.youtube.com [m.youtube.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. maxanim.com [maxanim.com]
- 34. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 36. pubs.acs.org [pubs.acs.org]
- 37. studysmarter.co.uk [studysmarter.co.uk]
- 38. creative-bioarray.com [creative-bioarray.com]
Discovery and synthesis of 2-aminomethylbenzimidazole
An In-Depth Technical Guide to the Discovery and Synthesis of 2-Aminomethylbenzimidazole
Abstract
The benzimidazole nucleus, a versatile heterocyclic scaffold, is a cornerstone of modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged pharmacophore in drug discovery. Among its many derivatives, the 2-aminomethylbenzimidazole core has emerged as a particularly significant structural motif. This guide provides a comprehensive overview of the discovery, synthesis, and application of 2-aminomethylbenzimidazole, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind synthetic strategies, from classical condensation reactions to modern catalytic systems, and delve into the applications that underscore its therapeutic potential.
The Significance of the Benzimidazole Scaffold
Benzimidazole, formed by the fusion of a benzene and an imidazole ring, is a bicyclic aromatic heterocycle that has garnered immense interest in pharmaceutical sciences.[1][2] Its structural similarity to purine nucleosides enables it to function as an isostere, competitively binding to the active sites of various enzymes and receptors.[1][3] This mimicry is a key reason for the broad spectrum of biological activities exhibited by benzimidazole derivatives, including anticancer, antimicrobial, antiviral, antihypertensive, and anthelmintic properties.[2][4]
The 2-substituted benzimidazoles are particularly noteworthy. The substituent at the 2-position significantly influences the molecule's biological activity and pharmacokinetic profile. The introduction of an aminomethyl group (-CH₂NH₂) at this position creates the 2-aminomethylbenzimidazole scaffold, a key building block that provides a crucial hydrogen bonding motif for interaction with biological targets like the hinge region of kinases.[1] This has led to its incorporation into numerous clinically relevant molecules, including tyrosine kinase inhibitors and antimalarial agents.[3][5]
Foundational Synthetic Strategies: The Phillips-Ladenburg Reaction
The most classical and widely utilized method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction.[6] This condensation reaction involves heating an ortho-phenylenediamine with a carboxylic acid or its derivative (such as an ester, anhydride, or nitrile) in the presence of a mineral acid like hydrochloric acid (HCl).[6][7][8][9]
Mechanistic Rationale
The reaction proceeds via two key steps:
-
N-Acylation: One of the amino groups of the o-phenylenediamine is first acylated by the carboxylic acid. This step is typically the rate-determining step and is facilitated by the acidic conditions which activate the carboxyl group.
-
Cyclization and Dehydration: The intermediate N-acyl-o-phenylenediamine then undergoes an intramolecular cyclization. The second amino group attacks the carbonyl carbon of the acyl group, forming a tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of the stable, aromatic benzimidazole ring.[7]
Good yields are generally obtained with aliphatic carboxylic acids, while aromatic acids may require higher temperatures or sealed reaction vessels to drive the reaction to completion.[7][8]
Caption: Phillips-Ladenburg reaction pathway.
Protocol: Synthesis of N-Boc-2-aminomethylbenzimidazole
To synthesize 2-aminomethylbenzimidazole, a protected amino acid such as N-Boc-glycine is used to prevent side reactions involving the amino group of the glycine. The Boc (tert-butyloxycarbonyl) group can be easily removed later under acidic conditions.
Materials:
-
o-Phenylenediamine
-
N-Boc-glycine
-
Polyphosphoric acid (PPA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Condensation: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and N-Boc-glycine (1.1 eq).
-
Add polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent. The amount should be sufficient to create a stirrable paste.
-
Heat the mixture at 120-140°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by adding crushed ice and water.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-2-aminomethylbenzimidazole.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc-2-aminomethylbenzimidazole in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (2-3 eq) dropwise at 0°C and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the 2-aminomethylbenzimidazole salt.
Modern Synthetic Approaches
While the Phillips-Ladenburg reaction is robust, modern drug discovery often demands milder conditions, higher throughput, and greater functional group tolerance. This has driven the development of several alternative synthetic routes.
Caption: A streamlined modern synthesis workflow.
Condensation with Aldehydes
A popular method involves the condensation of o-phenylenediamines with aldehydes.[2][6] This reaction typically requires an oxidizing agent to facilitate the final aromatization step, converting the intermediate dihydrobenzimidazole to the benzimidazole.
-
Causality: The aldehyde first reacts with the diamine to form a Schiff base, which then cyclizes. The resulting dihydrobenzimidazole is then oxidized. Various oxidants can be used, including air, hydrogen peroxide (H₂O₂), or hypervalent iodine reagents, allowing for tunable reaction conditions.[10]
Cyclodesulfurization of Thioureas
This method is particularly useful for synthesizing 2-aminobenzimidazoles and their derivatives.[11]
-
Thiourea Formation: o-Phenylenediamine is reacted with an isothiocyanate to form a thiourea derivative.
-
Cyclization: The thiourea is then treated with a desulfurizing agent, such as mercury(II) oxide, methyl iodide, or carbodiimides, which promotes ring closure and elimination of sulfur to form the 2-aminobenzimidazole core.[11] While this route is effective, the use of toxic heavy metals like mercury is a significant drawback. Milder reagents like iodoacetic acid have been developed to circumvent this issue.[11]
Solid-Phase Synthesis
For the rapid generation of compound libraries for high-throughput screening, solid-phase synthesis is an invaluable tool. A resin-bound o-phenylenediamine can be reacted with an activated amino acid, followed by acid-catalyzed cyclization and cleavage from the resin to yield a diverse array of substituted 2-aminomethylbenzimidazoles.[12] This approach is highly automatable and facilitates purification, as excess reagents can be simply washed away.
Comparison of Synthetic Routes
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Phillips-Ladenburg | o-Phenylenediamine, Carboxylic Acid | Strong acid (HCl, PPA), high temp. | Well-established, readily available materials.[7][9] | Harsh conditions, limited functional group tolerance.[8] |
| Aldehyde Condensation | o-Phenylenediamine, Aldehyde | Oxidizing agent (H₂O₂, I₂), mild temp. | Milder conditions, broader substrate scope.[10] | Requires an additional oxidant. |
| Cyclodesulfurization | o-Phenylenediamine, Isothiocyanate | Desulfurizing agent (HgO, MeI, DCC) | Efficient for 2-amino derivatives.[11] | Often requires toxic or harsh reagents.[11] |
| Solid-Phase Synthesis | Resin-bound Diamine, Activated Amino Acid | Acid-catalyzed cyclization, cleavage | High-throughput, easy purification.[12] | Higher cost, requires specialized equipment. |
Applications in Drug Discovery
The 2-aminomethylbenzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets.
Tyrosine Kinase Inhibitors (TKIs)
Receptor tyrosine kinases (RTKs) are crucial targets in cancer therapy due to their frequent overexpression in aggressive tumors.[1][3] The 2-aminomethylbenzimidazole core serves as an excellent scaffold for designing TKIs.
-
Pharmacophore Model: The benzimidazole ring acts as a purine isostere, fitting into the ATP-binding pocket of the kinase. The aminomethyl side chain is positioned to form critical hydrogen bonds with the "hinge region" of the enzyme, a key interaction for potent inhibition.[1] Further substitutions on the benzene ring or the amino group can be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[1]
Caption: Key pharmacophoric interactions.
Antimalarial Agents
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarials with novel mechanisms of action.[5] A series of 2-aminobenzimidazoles (a closely related scaffold) has been identified with potent activity against both sensitive and resistant malaria strains. These compounds exhibit low molecular weight, high ligand efficiency, and favorable pharmaceutical properties, making them attractive lead candidates for further development.[5]
Conclusion
The 2-aminomethylbenzimidazole scaffold represents a remarkable success story in medicinal chemistry. Its discovery was rooted in the fundamental principles of heterocyclic synthesis, and its development has been propelled by the continuous innovation of new synthetic methodologies. From the classical, high-temperature Phillips-Ladenburg reaction to modern, high-throughput solid-phase techniques, chemists have developed a versatile toolkit to access this critical pharmacophore. Its proven utility in targeting key enzymes like tyrosine kinases and its promise in combating infectious diseases like malaria ensure that the 2-aminomethylbenzimidazole core will remain a focal point of drug discovery research for the foreseeable future.
References
- AdiChemistry.
- CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. (2010-09-15). [Link]
- Chemical Review and Letters. Newly designed 2-(aminomethyl)
- Chemical Review and Letters. Newly designed 2-(aminomethyl)
- National Center for Biotechnology Information. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Semantic Scholar.
- ResearchGate. (PDF)
- PubMed. Discovery and development of 2-aminobenzimidazoles as potent antimalarials. (2021-10-05). [Link]
- Organic Chemistry Portal. Benzimidazole synthesis. [Link]
- Symbiosis Online Publishing.
- Digital Repository. Article - Newly designed 2-(aminomethyl)
- ResearchGate. Solid-phase synthesis of substituted 2-aminomethylbenzimidazoles | Request PDF. (2025-08-06). [Link]
- Lupine Publishers.
- National Center for Biotechnology Information. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II)
- ResearchGate. Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. (2025-08-06). [Link]
- Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. longdom.org [longdom.org]
- 5. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of (1H-benzo[d]imidazol-2-yl)methanamine Derivatives
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, an isosteric analog of naturally occurring purines, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structure, consisting of a fused benzene and imidazole ring, allows for versatile interactions with a multitude of biological targets.[3][4] This structural similarity to endogenous nucleotides enables benzimidazole derivatives to readily interact with biomacromolecules like proteins and nucleic acids, forming the basis for their broad therapeutic potential.[3] Consequently, this scaffold is a cornerstone in the development of drugs with activities spanning antimicrobial, anticancer, antiviral, and anti-inflammatory applications.[4][5][6][7]
Within this important class, (1H-benzo[d]imidazol-2-yl)methanamine derivatives have emerged as a particularly fruitful area of investigation. These compounds feature a flexible aminomethyl side chain at the C2 position, providing a critical vector for synthetic modification and interaction with target proteins. This guide offers a detailed exploration of the structure-activity relationships (SAR) of this chemical series, synthesizing data from numerous studies to provide a comprehensive overview for researchers in drug development. We will dissect the impact of structural modifications at key positions on biological activity, elucidate common synthetic strategies, and provide detailed experimental protocols to support further research.
Core Pharmacophore and Strategic Modification Sites
The foundational structure of this compound offers several key sites for chemical modification. Understanding the role of each site is crucial for the rational design of new, more potent, and selective analogs. The primary modification points are:
-
Benzimidazole N1-Position: Substitution at this nitrogen can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, and can orient other substituents for optimal target engagement.
-
Benzimidazole Ring (C4-C7): Introducing substituents onto the benzene portion of the scaffold can modulate electronic properties, steric bulk, and metabolic stability.
-
Methanamine Linker: While less commonly modified, alterations to this linker can impact conformational flexibility and spacing between the benzimidazole core and the terminal amine.
-
Terminal Amine Group: This is a major point of diversification, where primary, secondary, or tertiary amines, as well as the incorporation of the nitrogen into various heterocyclic systems, can drastically alter biological activity and target specificity.
Caption: Key modification sites on the this compound scaffold.
General Synthetic Strategies
The synthesis of 2-substituted benzimidazoles is a well-established field in organic chemistry. A predominant and versatile method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8] For the this compound core, this typically involves using an N-protected amino acid, such as Boc-glycine, followed by deprotection. This approach allows for the straightforward introduction of diverse substituents on the terminal amine post-synthesis.
Another common two-step procedure involves the oxidative cyclodehydrogenation of Schiff bases, which are generated from the condensation of o-phenylenediamines and aldehydes.[8] While many methods exist, some suffer from drawbacks like harsh reaction conditions (strong acids, high temperatures) or the use of toxic solvents.[8] Modern approaches often employ milder catalysts, such as p-toluenesulfonic acid (p-TsOH) or nano-catalysts, to improve yields and environmental compatibility.[8][9]
Caption: Generalized workflow for the synthesis of this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of these derivatives is highly dependent on the nature and position of various substituents. The following sections break down the SAR based on modification sites, with a focus on anticancer and antimicrobial activities, which are the most extensively studied for this class of compounds.[3][5][6][10]
A. Modifications on the Benzimidazole Ring (C5/C6 Positions)
Substitutions on the benzene portion of the scaffold have a profound impact on activity, primarily by altering electronic properties and membrane permeability.
-
Antimicrobial Activity: Halogen substituents at the C5 position, such as chlorine or fluorine, are frequently associated with enhanced antimicrobial and particularly antifungal potency.[11][12] Several 5-halo-substituted derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable or superior to standard drugs like ciprofloxacin and amphotericin B against various bacterial and fungal strains.[11] This enhancement is often attributed to increased lipophilicity, which may improve cell membrane penetration.
-
Anticancer Activity: Electron-withdrawing groups (EWGs) like nitro (-NO2) or trifluoromethyl (-CF3) at the C5 or C6 position often lead to increased cytotoxic activity against various cancer cell lines.[1] Conversely, electron-donating groups (EDGs) can sometimes diminish activity. The presence of these EWGs can influence the overall electronic distribution of the benzimidazole ring, potentially enhancing its interaction with biological targets like kinases or DNA.[1][3]
B. Modifications of the Terminal Amine Group
The terminal amine is arguably the most critical site for determining target specificity and potency.
-
Anticancer Activity: The incorporation of the terminal nitrogen into bulky, heterocyclic ring systems is a common strategy. For instance, derivatives featuring a piperazine ring have shown significant activity. Further substitution on the distal nitrogen of the piperazine can fine-tune this activity. For example, attaching aryl or substituted aryl groups can lead to potent inhibitors of specific kinases, a class of enzymes often overexpressed in cancer cells.[1] In some studies, compounds with these modifications have shown higher cytotoxicity against breast cancer cell lines (e.g., T47D) than the reference drug gefitinib.[1]
-
Antimicrobial Activity: For antimicrobial agents, the basicity of the terminal amine can be crucial. Secondary and tertiary amines often show good activity. The nature of the alkyl or aryl substituents on the nitrogen plays a key role in balancing lipophilicity and aqueous solubility, which is essential for reaching bacterial targets. Studies have shown that specific substitutions can yield compounds with potent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA).[11]
Case Study: SAR of Benzimidazole Derivatives as Tyrosine Kinase Inhibitors
Receptor tyrosine kinases (RTKs) are critical targets in cancer therapy due to their frequent overexpression in aggressive tumors.[1] Several this compound derivatives have been designed and evaluated as potential RTK inhibitors.
A study by Abdolmohammadi et al. synthesized a series of derivatives and tested their cytotoxic activity against breast (T47D) and lung (A549) cancer cell lines.[1] Their findings provide a clear example of SAR in this context.
| Compound ID | R1 (Benzimidazole N1) | R2 (Terminal Amine Substituent) | IC50 (µM) on T47D Cells |
| 4g | H | 4-chlorophenyl | 15.6 |
| 2g | H | 4-methylphenyl | 21.3 |
| 4f | H | 4-methoxyphenyl | 33.4 |
| Gefitinib | - | - | 25.1 |
| (Data synthesized from Abdolmohammadi et al.)[1] |
SAR Insights from the Data:
-
Potency of Halogen Substitution: Compound 4g , with a 4-chlorophenyl group on the terminal amine, exhibited the highest potency, even surpassing the standard drug gefitinib.[1] This highlights the favorable contribution of a halogen atom at the para position of the phenyl ring, likely due to a combination of electronic and steric effects enhancing binding affinity in the kinase active site.
-
Effect of Electron-Donating Groups: The presence of a methyl group (compound 2g ) also resulted in high activity, whereas a methoxy group (compound 4f ) led to a slight decrease in potency compared to gefitinib.[1] This suggests that while some electron-donating character is tolerated, the specific nature of the substituent is critical.
-
Selectivity: Interestingly, all synthesized compounds showed high resistance in the A549 lung cancer cell line and were inactive against normal Vero cells, indicating a degree of selectivity for the T47D breast cancer cell line and a favorable preliminary safety profile.[1]
Caption: Mechanism of action for benzimidazole derivatives as RTK inhibitors.
Experimental Protocols
To ensure the trustworthiness and reproducibility of research, detailed methodologies are essential. Below are representative protocols for the synthesis and biological evaluation of these compounds.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol is a generalized procedure based on the condensation reaction.
Step 1: Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole
-
To a flask containing o-phenylenediamine (10 mmol) in 4N hydrochloric acid (40 mL), add chloroacetic acid (12 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a concentrated ammonia solution until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure intermediate.
Step 2: Synthesis of the Final Amine Derivative
-
Dissolve 2-(chloromethyl)-1H-benzo[d]imidazole (5 mmol) in anhydrous ethanol (30 mL).
-
Add the desired primary or secondary amine (e.g., 4-chloroaniline) (6 mmol) and potassium carbonate (10 mmol) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][13]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the anticancer activity of the synthesized compounds.
-
Cell Culture: Culture human cancer cells (e.g., T47D) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5 × 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the old medium with the medium containing the test compounds and incubate the plates for 48 hours. Include a vehicle control (DMSO only) and a positive control (e.g., gefitinib).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of cell growth) by plotting a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. SAR studies consistently demonstrate that targeted modifications can significantly enhance biological activity and selectivity. Key takeaways include the beneficial role of halogen and other electron-withdrawing groups on the benzimidazole ring for both anticancer and antimicrobial activities, and the critical importance of the terminal amine substituent in defining target specificity.
Future research should focus on expanding the chemical diversity around this core, particularly through combinatorial approaches and fragment-based drug design. Integrating computational methods, such as molecular docking and ADME/Tox prediction, early in the design phase can help rationalize SAR data and prioritize the synthesis of compounds with improved drug-like properties.[1] As resistance to existing anticancer and antimicrobial drugs continues to grow, the rational design of new agents based on the deep SAR understanding of privileged scaffolds like the 2-aminomethyl benzimidazole will remain a vital strategy in medicinal chemistry.[5][14]
References
- Abdolmohammadi, Z., & Aghaei-Meybodi, A. (2015). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils.
- Colobbio, M., Teixeira, R., Duarte, G., Silvera, M., & Manta, E. (2025). Fenbendazole–Amino Acid Derivatives as Novel Anthelmintic Candidates: Synthesis, Activity Against Haemonchus contortus, and In Silico Profiling. European Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2018). Molecules.
- BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. (n.d.). Semantic Scholar.
- el-Naem, S. I., el-Nzhawy, A. O., el-Diwani, H. I., & Abdel Hamid, A. O. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie.
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.
- Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. (2025). ChemInform.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Crimson Publishers.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Advances.
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2021). Pharmaceuticals.
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). Scilit.
- Sharma, B., Madan, A., Iqubal, A., Akhter, M., Parvez, S., & Alam, M. M. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry.
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (2023). Molecules.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2017). Organic & Biomolecular Chemistry.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Medicinal Chemistry.
- Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). Archiv der Pharmazie.
- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. (n.d.). SciSpace.
- Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). (2025). World Scientific News.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Pharmaceuticals.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. nveo.org [nveo.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scilit.com [scilit.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Potential Therapeutic Targets for 2-Aminomethylbenzimidazole Compounds
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its ability to interact with a wide array of biological targets.[1][2] This is due to its structural similarity to natural purines and its versatile physicochemical properties, including hydrogen bonding capabilities and potential for π-π stacking interactions.[2][3] Within this class, 2-aminomethylbenzimidazole (2-AMB) derivatives have emerged as particularly promising therapeutic agents, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This technical guide provides an in-depth analysis of the key molecular targets modulated by 2-AMB compounds. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven insights into target validation workflows, and detailed experimental protocols to empower future discovery in this area.
The Landscape of Biological Activity
The 2-AMB core is a privileged structure, with derivatives showing potent activity across multiple therapeutic domains. This broad efficacy suggests that compounds based on this scaffold are capable of interacting with a diverse set of biomolecules to elicit their effects.
-
Anticancer Activity: This is the most extensively studied area. 2-AMB derivatives have been reported to act as inhibitors of crucial oncogenic proteins, including protein kinases, DNA repair enzymes like PARP, and structural proteins such as tubulin.[3][7][8] Their mechanisms often involve inducing apoptosis, halting the cell cycle, and inhibiting cell migration.[3][9]
-
Antimicrobial Activity: Several 2-AMB compounds exhibit significant antibacterial and antifungal properties.[5][10][11] In Gram-negative bacteria, a key mechanism involves interacting with and disrupting the outer membrane's lipopolysaccharide (LPS) layer, which can potentiate the effects of other antibiotics.[12][13]
-
Anti-inflammatory Activity: Derivatives have been shown to possess potent anti-inflammatory effects, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[14] The primary mechanism involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[15][16]
Key Therapeutic Targets and Mechanisms of Action
The therapeutic versatility of 2-AMB compounds stems from their ability to bind and modulate a range of high-value molecular targets.
Protein Kinases in Oncology
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer.[7] The 2-AMB scaffold, being an isostere of purine nucleosides, is well-suited to target the ATP-binding pocket of many kinases.[17][18]
-
Receptor Tyrosine Kinases (RTKs):
-
EGFR (Epidermal Growth Factor Receptor): Overexpressed in many cancers, EGFR is a key driver of cell proliferation. Certain benzimidazole derivatives have been developed as potent dual inhibitors of both EGFR and BRAFV600E.[7][9]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Multi-kinase inhibitors based on the benzimidazole scaffold have shown potent activity against VEGFR-2.[19]
-
-
Non-Receptor Tyrosine Kinases:
The general mechanism for kinase inhibition involves the 2-AMB derivative acting as an ATP-competitive inhibitor, occupying the ATP-binding site and preventing the phosphorylation of downstream substrates, thereby blocking the signaling cascade.
Signaling Pathway Visualization: BRAF Inhibition
The following diagram illustrates the role of BRAF in the MAPK/ERK signaling pathway and the point of inhibition by a 2-AMB compound.
Caption: Inhibition of the MAPK/ERK pathway by a 2-AMB compound targeting BRAF kinase.
DNA Repair Enzymes: PARP
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks.[21][22] In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death.[22][23] This concept is known as synthetic lethality.[22] The benzimidazole scaffold has been successfully utilized to develop potent PARP inhibitors.[3][21]
-
Mechanism: These inhibitors typically compete with the enzyme's natural substrate (NAD+) at the catalytic site, preventing the synthesis of poly (ADP-ribose) chains and "trapping" PARP on the DNA.[21][23] This trapping is highly cytotoxic to HRR-deficient cancer cells.[22]
Cytoskeletal Components: Tubulin
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target in cancer chemotherapy.[8] Benzimidazole derivatives have been developed as potent tubulin polymerization inhibitors.[8][24][25]
-
Mechanism: These compounds typically bind to the colchicine-binding site on β-tubulin.[26][27] This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[25]
Bacterial Targets
The antimicrobial action of 2-AMB compounds, particularly against Gram-negative bacteria, points to targets within the bacterial cell envelope.
-
Lipopolysaccharide (LPS): In bacteria like Klebsiella pneumoniae and Acinetobacter baumannii, 2-AMB derivatives are thought to bind to LPS (or lipooligosaccharide, LOS) in the outer membrane.[12][13] This interaction disrupts membrane integrity and can modulate the biosynthesis or transport of these crucial outer membrane components, making the bacteria more susceptible to conventional antibiotics.[12][13]
Enzymes in Inflammation
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes that mediate the production of prostaglandins, which are central to the inflammatory response. Benzimidazole derivatives have shown potent dual inhibitory activity against both COX and 15-lipoxygenase (15-LOX) enzymes.[15][16]
-
Other Inflammatory Targets: Studies have also implicated other targets such as Aldose reductase and Phospholipase A2, suggesting that some 2-AMB derivatives may act as multi-targeting anti-inflammatory agents.[16]
A Systematic Workflow for Target Identification and Validation
Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery, providing the mechanistic rationale for its efficacy and potential toxicity.[28][29] A multi-pronged approach combining computational, biochemical, and cellular methods is essential for robust target deconvolution.[28][30]
Workflow Visualization: Target Deconvolution
Caption: A systematic workflow for the identification and validation of 2-AMB compound targets.
Step 1: Target Identification (Hypothesis Generation)
The initial goal is to generate a list of potential protein binders.[28]
Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a cornerstone biochemical method for isolating binding partners from a complex biological sample.[28][31]
-
Probe Synthesis: Synthesize an analog of the lead 2-AMB compound containing a linker arm terminating in a reactive group (e.g., NHS ester, alkyne). The linker position must be chosen carefully to minimize disruption of the compound's binding pharmacophore.
-
Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated agarose beads, to create an affinity matrix.
-
Lysate Incubation: Incubate the affinity matrix with a relevant cell or tissue lysate. To identify specific binders, perform a parallel control incubation where the lysate is pre-saturated with an excess of the free (non-immobilized) 2-AMB compound.
-
Washing: Vigorously wash the beads with buffer to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins. This can be done by competitive elution with a high concentration of the free compound or by using denaturing conditions (e.g., SDS-PAGE sample buffer).
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are present in the main experiment but absent or significantly reduced in the competitive control are considered high-confidence putative targets.
Step 2: Biophysical Validation of Direct Binding
Once putative targets are identified, it is crucial to confirm and quantify the direct interaction between the small molecule and the purified target protein.[28]
Protocol: Differential Scanning Fluorimetry (Thermal Shift Assay - TSA/DSF)
TSA is a rapid and cost-effective method to confirm target engagement by measuring the change in a protein's thermal stability upon ligand binding.
-
Reagent Preparation:
-
Purify the recombinant candidate target protein to >95% homogeneity.
-
Prepare a stock solution of the 2-AMB compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
-
Assay Setup: In a 96- or 384-well PCR plate, set up reactions containing the purified protein at a final concentration of 2-5 µM, the fluorescent dye, and varying concentrations of the 2-AMB compound. Include a "no ligand" (DMSO only) control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from ~25 °C to 95 °C at a rate of 1 °C/minute.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds (melts), it exposes hydrophobic cores, causing the dye to bind and fluoresce.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is determined by fitting the data to a Boltzmann equation. A positive shift in Tm in the presence of the compound compared to the control indicates that the compound binds to and stabilizes the protein, confirming direct engagement.
Step 3: Cellular and Functional Validation
The final step is to demonstrate that the interaction between the compound and the target is responsible for the observed biological effect.[32]
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement within the complex environment of a living cell, providing a crucial link between biophysical binding and cellular activity.
-
Cell Treatment: Treat intact, cultured cells with the 2-AMB compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: After incubation, heat aliquots of the treated cells at a range of different temperatures to induce protein denaturation and precipitation. One temperature should be chosen near the Tm of the target protein.
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing stabilized, non-precipitated target protein) from the precipitated protein aggregate by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant using a specific detection method, typically Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the curve to higher temperatures upon compound treatment indicates that the compound is binding to and stabilizing its target inside the cell.
Summary of Key Targets and Activities
The following table summarizes the primary therapeutic targets identified for 2-aminomethylbenzimidazole derivatives and their associated biological outcomes.
| Therapeutic Area | Target Class | Specific Target(s) | Mechanism of Action | Biological Outcome |
| Oncology | Protein Kinase | BRAFV600E, EGFR, VEGFR-2 | ATP-competitive inhibition of kinase activity, blocking downstream signaling.[7][17] | Inhibition of proliferation, survival, and angiogenesis.[7][19] |
| Oncology | DNA Repair Enzyme | PARP-1 | Competitive inhibition at the NAD+ binding site, leading to PARP trapping.[21][22] | Synthetic lethality in HRR-deficient tumors (e.g., BRCA mutant).[22] |
| Oncology | Cytoskeletal Protein | β-Tubulin | Binding to the colchicine site, preventing microtubule polymerization.[26][27] | G2/M cell cycle arrest and induction of apoptosis.[25] |
| Infectious Disease | Bacterial Envelope | Lipopolysaccharide (LPS) | Binding and disruption of the outer membrane integrity.[12][13] | Increased bacterial susceptibility; antibiotic potentiation.[12][13] |
| Inflammation | Inflammatory Enzyme | COX-1, COX-2, 15-LOX | Inhibition of prostaglandin and leukotriene synthesis.[15][16] | Reduction of inflammation and pain.[4][14] |
Conclusion and Future Directions
The 2-aminomethylbenzimidazole scaffold is a remarkably versatile platform for the development of targeted therapeutics. Its proven ability to engage high-value targets in oncology, infectious disease, and inflammation underscores its significance in modern drug discovery. The key to unlocking its full potential lies in a systematic and rigorous approach to target identification and validation. Future research should focus on leveraging advanced chemical proteomics and chemogenomic screening to uncover novel targets for this privileged scaffold. Furthermore, elucidating detailed structure-activity relationships will be crucial for designing next-generation 2-AMB derivatives with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for new and effective clinical candidates.
References
- University College London. Target Identification and Validation (Small Molecules).
- BenchChem. A Technical Guide to Target Identification and Validation for Novel Small Molecules.
- Al-Omary FA, et al. Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. 2023.
- ResearchGate. Structures of representative benzimidazole-based BRAF inhibitors I–IV.
- Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.
- ResearchGate. Benzimidazole-based multi-kinase inhibitors and their interactions in...
- Youssif BGM, et al. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH. 2024.
- Chemspace. Target Identification and Validation in Drug Discovery. 2025.
- Klobucar K, et al. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. PMC - NIH.
- Mohammed MH, et al. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. 2024.
- Mohammed MH, et al. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters.
- Youssif BGM, et al. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. ResearchGate. 2024.
- Ghorab MM, et al. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes. PubMed. 2020.
- Advances of Benzimidazole Derivatives as Anticancer Agents. 2025.
- Khan K, et al. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. PubMed. 2022.
- Al-Ostath Omar A, et al. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH.
- El-Sherif HL, et al. Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. 2022.
- Klobucar K, et al. Identification of a 2-Aminobenzimidazole Scaffold that Potentiates Gram-Positive Selective Antibiotics Against Gram-Negative Bacteria. PubMed. 2024.
- Rivera G, et al. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. 2022.
- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. 2025.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
- Sharma D, et al. Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT.
- ResearchGate. Benzimidazole acrylonitriles I and II as tubulin polymerization inhibitors.
- ResearchGate. Benzimidazole's interactions with clinically approved targets.
- Kumar G, et al. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. 2023.
- Benzimidazole Conjugates as Multi-target Anticancer Agents - A Comprehensive Review. 2025.
- Al-Sultani, H. K. Different Potential Biological Activities of Benzimidazole Derivatives. Semantic Scholar. 2021.
- Tan C-C, et al. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Wang Z, et al. Recent Progress of the research on the benzimidazole PARP-1 inhibitors. PubMed. 2022.
- Khan A, et al. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC.
- Li H, et al. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
- Gavande G, et al. A Review on Benzimidazole and it's Biological Activities. ResearchGate. 2021.
- Sharma D, et al. Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. 2025.
- Li H, et al. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers.
- Mukherjee D, et al. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. 2022.
- Li W, et al. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. 2021.
- Ray Chaudhuri A, et al. Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. MDPI.
- Krstulović L, et al. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PubMed. 2021.
- Review on antimicrobial activity of 2- substitude-benzimidazole compouds. 2024.
- Davar D, et al. Role of PARP Inhibitors in Cancer Biology and Therapy. Bentham Science Publisher.
Sources
- 1. BiblioBoard [openresearchlibrary.org]
- 2. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a 2-Aminobenzimidazole Scaffold that Potentiates Gram-Positive Selective Antibiotics Against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrevlett.com [chemrevlett.com]
- 18. chemrevlett.com [chemrevlett.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. lifesciences.danaher.com [lifesciences.danaher.com]
- 30. ucl.ac.uk [ucl.ac.uk]
- 31. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
An In-Depth Technical Guide to the Preliminary In Vitro Screening of (1H-benzo[d]imidazol-2-yl)methanamine Cytotoxicity
Introduction: The Rationale for Cytotoxicity Screening of Benzimidazole Scaffolds
The benzimidazole moiety is a critical pharmacophore in modern drug discovery, forming the structural core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1][2][3] (1H-benzo[d]imidazol-2-yl)methanamine, as a derivative, holds therapeutic promise; however, its successful development hinges on a thorough understanding of its cytotoxic profile. Preliminary in vitro screening is the foundational step in this process, providing essential data on the compound's potential to induce cell death, its mechanism of action, and its therapeutic window. This guide offers a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to design and execute a robust preliminary cytotoxicity assessment of this compound.
Pillar I: Strategic Experimental Design - Beyond the IC50
A successful preliminary screen transcends the mere determination of the half-maximal inhibitory concentration (IC50). It is a multi-faceted investigation designed to yield a holistic view of the compound's interaction with cellular systems. The experimental design, therefore, must be logical and sequential, with each assay building upon the insights of the previous one.
Cell Line Selection: The Biological Context
The choice of cell lines is paramount and should be guided by the therapeutic indication of the parent compound or its derivatives.[4][5] A well-considered panel should include:
-
Cancer Cell Lines: A diverse panel representing different tumor types (e.g., lung, breast, colon) is crucial for identifying potential anticancer activity.[6][7] The NCI-60 panel is a well-established resource for broad-based screening.[8]
-
Non-Cancerous "Normal" Cell Lines: Including a non-cancerous cell line (e.g., human fibroblasts, HEK-293) is essential for assessing selectivity and predicting potential off-target toxicity.[2][4]
-
Specialized Cell Lines: If a specific target or pathway is hypothesized, cell lines overexpressing or deficient in that target can provide mechanistic insights.
Table 1: Example Cell Line Panel for Initial Screening
| Cell Line | Tissue of Origin | Characteristics | Rationale |
| A549 | Lung Carcinoma | Adherent, epithelial | Representative of a common solid tumor.[9] |
| MCF-7 | Breast Adenocarcinoma | Adherent, estrogen receptor-positive | Common model for breast cancer research.[10] |
| HCT-116 | Colon Carcinoma | Adherent, robust growth | Standard for colorectal cancer studies.[10] |
| HEK-293 | Human Embryonic Kidney | Adherent, high transfection efficiency | Widely used as a "normal" control.[2] |
Assay Selection: A Multi-Parametric Approach
No single assay can fully capture the complexity of cytotoxicity. A combination of assays targeting different cellular processes is necessary for a comprehensive assessment.
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[11][12][13] They are excellent for high-throughput screening to determine initial dose-response curves and IC50 values.
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis.[14][15][16]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining): These assays detect the biochemical hallmarks of programmed cell death (apoptosis), such as the activation of caspases or the externalization of phosphatidylserine.[17][18][19]
The following workflow illustrates a logical progression of assays:
Caption: A logical workflow for preliminary cytotoxicity screening.
Pillar II: Methodological Rigor - Ensuring Data Integrity
The trustworthiness of the generated data is directly proportional to the rigor of the experimental protocols. Adherence to established best practices and meticulous execution are non-negotiable.
Cell Culture and Maintenance: The Foundation of Reproducibility
Consistent and high-quality cell culture is the bedrock of reliable in vitro data.
-
Aseptic Technique: Strict aseptic techniques must be followed at all times to prevent microbial contamination.
-
Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to ensure their identity.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.
-
Standardized Culture Conditions: Maintain consistent culture conditions (e.g., temperature, CO2 levels, humidity) and use a consistent source of media and supplements.[20][21][22][23]
Detailed Experimental Protocols
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[24]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[24] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[24]
This assay measures the activity of LDH released into the culture medium from cells with damaged plasma membranes.[25]
Materials:
-
96-well flat-bottom plates
-
Treated cell culture supernatants
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Collect Supernatants: After compound treatment, carefully collect the cell culture supernatants.
-
Prepare Controls:
-
Maximum LDH Release: Add lysis buffer to untreated control wells and incubate as per the kit instructions.
-
Spontaneous LDH Release: Use supernatant from untreated, non-lysed cells.
-
-
Assay Reaction: In a new 96-well plate, mix the collected supernatants with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[25]
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[26][27][28]
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.[28]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours.[28]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Pillar III: Data Interpretation and Visualization
Quantitative Data Summary
Summarize the results of the cytotoxicity assays in a clear and concise table.
Table 2: Example Cytotoxicity Data for this compound (48h exposure)
| Cell Line | MTT IC50 (µM) | LDH Release (% of Max at IC50) | Caspase-3/7 Activity (Fold Change at IC50) |
| A549 | 15.2 ± 1.8 | 12.5 ± 2.1 | 4.8 ± 0.6 |
| MCF-7 | 28.7 ± 3.5 | 15.3 ± 2.9 | 3.9 ± 0.4 |
| HCT-116 | 9.8 ± 1.2 | 8.9 ± 1.5 | 5.6 ± 0.7 |
| HEK-293 | > 100 | < 5 | 1.2 ± 0.2 |
Visualizing Mechanistic Insights
The data from the different assays can be integrated to propose a potential mechanism of action. For instance, a high Caspase-3/7 activity coupled with low LDH release at the IC50 concentration suggests an apoptotic mechanism of cell death.
Caption: Proposed apoptotic mechanism based on preliminary data.
Conclusion: A Stepping Stone for Further Development
The preliminary in vitro screening of this compound cytotoxicity is a critical first step in its journey as a potential therapeutic agent. A well-designed and rigorously executed screening cascade, incorporating multiple assays and cell lines, provides a robust foundation for subsequent, more detailed mechanistic studies, and ultimately, for informed decisions in the drug development pipeline. The principles and protocols outlined in this guide are intended to equip researchers with the necessary tools to generate high-quality, reliable, and insightful data.
References
- In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Clinical and Experimental Pharmacology and Physiology. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Caspase 3/7 Activity. Protocols.io. [Link]
- Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]
- The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]
- LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
- Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. [https://www.researchgate.
- Mechanism of action of benzimidazole derivatives as Anticancer agent.
- Fenbendazole as an Anticancer Agent?
- Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. [Link]
- ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]
- Updates to OECD in vitro and in chemico test guidelines. National Centre for the Replacement, Refinement and Reduction of Animals in Research. [Link]
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. [Link]
- Technical Manual Caspase 3/7 Activity Assay Kit. Elabscience. [Link]
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies.
- In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Scholars Research Library. [Link]
- Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. [Link]
- Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral System
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
- What cell line should I choose for citotoxicity assays?
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
- OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
- Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD. [Link]
- Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
- Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC.
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. clyte.tech [clyte.tech]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 19. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. atcc.org [atcc.org]
- 22. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines - Google Libros [books.google.com.ar]
- 23. onscience.es [onscience.es]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 27. Caspase 3/7 Activity [protocols.io]
- 28. promega.com [promega.com]
An In-depth Technical Guide to the Solubility and Stability of (1H-benzo[d]imidazol-2-yl)methanamine
Abstract
(1H-benzo[d]imidazol-2-yl)methanamine is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of these critical attributes, offering both theoretical insights and practical, field-proven methodologies for their assessment. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to optimize the handling, formulation, and development of derivatives of this important scaffold.
Introduction: The Benzimidazole Core in Drug Discovery
The benzimidazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities. This is attributed to its ability to mimic purine bases and interact with various biological targets. This compound, as a primary amine derivative, offers a reactive handle for further chemical modifications, making it a valuable starting material in the synthesis of novel therapeutic agents. However, the successful translation of these derivatives from the bench to clinical applications hinges on a clear understanding of their fundamental physicochemical properties. Poor solubility can lead to low bioavailability, while instability can compromise shelf-life and therapeutic efficacy. This guide provides a detailed exploration of the solubility and stability of this compound, equipping researchers with the knowledge to navigate these challenges effectively.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | |
| Molecular Weight | 147.18 g/mol | |
| Appearance | White to off-white crystalline solid | General knowledge |
| pKa Values | pKa₁ = 3.103 ± 0.079pKa₂ = 7.624 ± 0.063pKa₃ = 12.540 ± 0.038 | [1] |
| XLogP3 | 0.6 |
Note: The dihydrochloride salt is also commercially available and will exhibit different solubility properties.
The presence of both acidic (imidazole N-H) and basic (primary amine and imidazole nitrogen) functional groups results in a complex acid-base chemistry, with three distinct pKa values.[1] This is a critical determinant of its aqueous solubility, which will be highly pH-dependent.
Solubility Profiling: A Cornerstone of Preformulation
The solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability. For this compound, its amphoteric nature, as indicated by its pKa values, suggests that its aqueous solubility will be lowest near its isoelectric point and will increase in both acidic and alkaline conditions.
pH-Dependent Aqueous Solubility
The ionization state of this compound changes with pH, directly impacting its solubility. The pKa values indicate the following equilibria:
-
pKa₁ (3.103): Deprotonation of the dicationic species.
-
pKa₂ (7.624): Deprotonation of the monocationic species (protonated aminomethyl group).
-
pKa₃ (12.540): Deprotonation of the neutral species (imidazole N-H).
This relationship can be visualized in a theoretical pH-solubility profile.
Caption: Theoretical pH-solubility profile for a weakly basic compound.
Solubility in Organic Solvents
The solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro assays. Based on the structure of this compound, a general solubility trend can be predicted.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The polar N-H and C-N bonds can form hydrogen bonds with the hydroxyl groups of alcohols.[2] |
| Polar Aprotic | DMSO, DMF | High | The high polarity and hydrogen bond accepting capabilities of these solvents can effectively solvate the molecule. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Offers a balance of polarity that can accommodate both the polar benzimidazole core and the less polar regions. |
| Ethers | Diethyl Ether | Low | The low polarity and inability to act as a hydrogen bond donor limit its solvating power for this compound. |
| Non-polar | Hexane, Toluene | Very Low | The significant difference in polarity between the solute and solvent results in poor solubility. |
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4][5]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, 0.01 M HCl, pH 7.4 Phosphate Buffer, Ethanol, DMSO)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column (e.g., C18) and detector (UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution at equilibrium.
-
Solvent Addition: Add a known volume of each test solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant of each vial. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilution: Dilute the filtered samples with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
Stability Assessment: Ensuring Compound Integrity
Stability testing is essential to understand the degradation pathways of this compound and to establish appropriate storage and handling conditions. Forced degradation studies are a key component of this assessment.[3][5]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This helps in identifying potential degradation products and developing stability-indicating analytical methods.[3][5]
Sources
Review of the pharmacological properties of benzimidazole derivatives
An In-Depth Technical Guide to the Pharmacological Properties of Benzimidazole Derivatives
Foreword
The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, stands as a cornerstone in modern medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a vast array of biological macromolecules, making it a "privileged scaffold" in drug discovery.[1][2][3][4] This versatility has led to the development of benzimidazole-based drugs across a remarkable spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][5][6][7][8][9] This guide provides an in-depth exploration of the pharmacological properties of benzimidazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.
Core Pharmacological Activities and Mechanisms of Action
The therapeutic diversity of benzimidazole derivatives stems from their ability to engage numerous biological targets. The specific pharmacological effect is intricately linked to the nature and position of substituents on the benzimidazole core.
Anticancer Activity
Benzimidazole derivatives have emerged as potent anticancer agents, acting through a variety of mechanisms that disrupt cancer cell proliferation and survival.[1]
-
Microtubule Disruption: A primary mechanism for many anticancer benzimidazoles, including repurposed anthelmintics like mebendazole and albendazole, is the inhibition of tubulin polymerization.[2][10] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for mitotic spindle assembly, leading to M-phase cell cycle arrest and subsequent apoptosis.[1][10]
-
Topoisomerase Inhibition: Certain derivatives, particularly bis-benzimidazoles, can function as topoisomerase inhibitors. Their flexible structure allows for high-affinity binding to DNA, which in turn inhibits the formation of the cleavable complex with topoisomerase I or II, ultimately preventing DNA replication and repair.[1]
-
Kinase Inhibition: The scaffold is ideal for designing inhibitors of various protein kinases involved in oncogenic signaling. Derivatives have been developed to target Poly (ADP-ribose) polymerase (PARP), lymphocyte-specific protein tyrosine kinase (Lck), and interleukin-1 receptor-associated kinase 4 (IRAK4), thereby blocking critical pathways for cancer cell growth and survival.[1][5]
-
DNA Intercalation and Alkylation: Some derivatives can directly interact with DNA, either by intercalating between base pairs or by acting as alkylating agents, leading to DNA damage and triggering apoptotic pathways.[1]
Caption: Key anticancer mechanisms of benzimidazole derivatives.
Anthelmintic Activity
The use of benzimidazoles as anthelmintic agents is one of their most established applications. Their efficacy relies on selective toxicity towards the parasite.[11]
-
Primary Mechanism: The principal mode of action is binding to the parasite's β-tubulin with high affinity, inhibiting its polymerization into microtubules.[10][12] This disrupts cellular transport, motility, and cell division in the nematode.
-
Biochemical Disruption: In addition to microtubule disruption, these compounds induce several biochemical changes in susceptible nematodes, including the inhibition of mitochondrial fumarate reductase, which is crucial for anaerobic ATP synthesis. They also impair glucose uptake and uncouple oxidative phosphorylation, leading to energy depletion and parasite death.[10][12]
Anti-inflammatory Activity
Benzimidazole derivatives exhibit potent anti-inflammatory effects by modulating key pathways in the inflammatory cascade.
-
COX Inhibition: A major mechanism is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[12][13][14][]
-
Modulation of Other Targets: Beyond COX, benzimidazoles can interact with a range of other inflammatory targets, including 5-lipoxygenase (5-LOX), cannabinoid and bradykinin receptors, and various pro-inflammatory cytokines, making them versatile anti-inflammatory agents.[6][13][16][17]
Caption: Inhibition of the COX pathway by benzimidazoles.
Antimicrobial and Antiviral Activities
-
Antibacterial/Antifungal: The antimicrobial action of benzimidazoles involves mechanisms such as blocking DNA replication and inhibiting intracellular transport processes.[12][14] In fungi, the mechanism often mirrors the anthelmintic action, involving the disruption of fungal tubulin polymerization.[11]
-
Antiviral: Antiviral activity is often achieved through cytotoxicity, which leads to the inhibition of viral replication within host cells.[12]
Structure-Activity Relationships (SAR)
The pharmacological profile of a benzimidazole derivative is dictated by the substituents at the N-1, C-2, C-5, and C-6 positions. Understanding these relationships is critical for the rational design of new therapeutic agents.[13][16]
-
C-2 Position: This is the most frequently modified position. Substitution with aryl or heteroaryl groups is common. For instance, in anti-inflammatory agents, a 2-phenyl substitution can enhance COX inhibition, while diarylamine substitutions can confer bradykinin receptor antagonism.[13][16] In anticancer agents, bulky aromatic groups at C-2 are often required for microtubule or topoisomerase inhibition.[1]
-
N-1 Position: Substitution at the N-1 position (the imine nitrogen) significantly impacts physicochemical properties like solubility and membrane permeability, thereby affecting bioavailability. In many kinase inhibitors, specific substituents at N-1 are crucial for fitting into the ATP-binding pocket of the target enzyme.[5]
-
C-5 and C-6 Positions: Modifications on the fused benzene ring, typically at the C-5 and C-6 positions, are used to fine-tune activity and selectivity. For example, electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methyl, methoxy) can alter the electronic properties of the ring system, influencing target binding and metabolic stability.[13][14]
Caption: Key positions for SAR modifications on the benzimidazole scaffold.
Key Experimental Protocols
The following section details standardized methodologies for the synthesis and evaluation of benzimidazole derivatives, providing a foundation for researchers entering this field.
General Synthesis of 2-Substituted Benzimidazoles
The most common method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[18][19][20] This protocol describes a robust, catalyst-driven condensation with an aldehyde.
Workflow: Synthesis of 2-Aryl Benzimidazole
Caption: General workflow for benzimidazole synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.1 eq) or ammonium chloride (NH4Cl).[18][20]
-
Heating: Heat the mixture to reflux (approximately 78°C) and maintain for 2-6 hours. The causality here is that the acid catalyst protonates the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diamine, which initiates the cyclization cascade.
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove any residual catalyst and impurities.
-
Purification: Dry the crude solid and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-substituted benzimidazole derivative. Characterize using IR, ¹H NMR, and Mass Spectrometry.
In Vitro Anticancer Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan. This step is a self-validating system; only metabolically active cells can produce the color change.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following table summarizes the reported activities of several representative benzimidazole derivatives, showcasing their potency across different therapeutic areas.
| Compound Class | Example Derivative | Pharmacological Target | Reported Activity (IC50/MIC) | Reference(s) |
| Anticancer | Mebendazole | β-Tubulin Polymerization | ~0.1 - 0.5 µM (various cancer cell lines) | [2] |
| Anticancer | MBIC¹ | Microtubule Destabilization | ~20 nM (cervical cancer cells) | [1] |
| Anthelmintic | Albendazole | Parasite β-Tubulin | Broad-spectrum efficacy | [10][11] |
| Anti-inflammatory | Clemizole | Histamine H1 Receptor | Antihistaminic agent | [11] |
| Antihypertensive | Telmisartan | Angiotensin II Receptor | Antihypertensive agent | [11] |
| Antiviral | Maribavir | CMV UL97 Kinase | ~3-10 nM | [1] |
¹Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
Challenges and Future Directions
Despite significant successes, the development of benzimidazole-based drugs faces challenges, including acquired drug resistance, poor aqueous solubility, and formulation difficulties.[2][21] Future research is focused on overcoming these hurdles and expanding the therapeutic utility of the scaffold.
-
Nanotechnology in Drug Delivery: Formulating benzimidazole derivatives into nanoparticles or other advanced delivery systems can enhance their solubility, improve bioavailability, and enable targeted delivery to tumor sites or infected tissues.
-
Combination Therapies: Using benzimidazoles in combination with other therapeutic agents can help overcome drug resistance by targeting multiple cellular pathways simultaneously.
-
Exploring New Targets: Research continues to explore the potential of benzimidazoles as modulators of novel targets, such as immune checkpoints and histone deacetylases (HDACs), further broadening their therapeutic horizons.[2]
References
- Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. [Link]
- Song, H., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
- Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
- Kaur, H., et al. (2021). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]
- Kaur, H., et al. (2021). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]
- Pathaka, D., et al. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Journal of Drug Delivery and Therapeutics. [Link]
- Veerasamy, R., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]
- Kumar, V., et al. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PubMed Central. [Link]
- Islam, M. R., et al. (2022).
- Lunkad, A. (2020).
- Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Semantic Scholar. [Link]
- Various Authors. (Date N/A). Synthesis of benzimidazole derivatives.
- Wang, Z., et al. (2018).
- Various Authors. (Date N/A). Examples of benzimidazole based drugs in clinical use.
- Sharma, D., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
- Singh, S., et al. (2023).
- Various Authors. (2025). Pharmacological Effects of Benzimidazole Derivatives. International Journal of Scientific Research in Science and Technology. [Link]
- Various Authors. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]
- Various Authors. (Date N/A). Benzimidazole. Wikipedia. [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Effects of Benzimidazole Derivatives | International Journal of Scientific Research in Science and Technology [mail.ijsrst.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. youtube.com [youtube.com]
- 11. Benzimidazole - Wikipedia [en.wikipedia.org]
- 12. rjptonline.org [rjptonline.org]
- 13. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | Semantic Scholar [semanticscholar.org]
- 18. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotech-asia.org [biotech-asia.org]
Methodological & Application
Application Note & Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes to 1,2-disubstituted benzimidazoles, however, are often hampered by long reaction times, harsh conditions, and modest yields. This application note presents a robust, efficient, and environmentally conscious protocol for the synthesis of 1,2-disubstituted benzimidazoles utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to mere minutes, enhances product yields, and simplifies purification, aligning with the principles of green chemistry.[1][2] This guide provides a detailed mechanistic overview, a step-by-step experimental protocol, a comprehensive data table showcasing the method's versatility, and a practical troubleshooting guide for researchers, scientists, and drug development professionals.
The Strategic Advantage of Microwave-Assisted Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional conductive heating methods.[3][4]
-
Mechanism of Heating: Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture (a phenomenon known as dielectric heating).[4] This interaction causes rapid, uniform, and efficient heating throughout the entire sample volume, eliminating localized overheating and thermal gradients common in oil baths.[5][6]
-
Accelerated Reaction Kinetics: The rapid and uniform heating dramatically accelerates reaction rates, often by several orders of magnitude.[4][6] Activation energy barriers are overcome more quickly, leading to a drastic reduction in reaction times—often from many hours to just a few minutes.[7][8]
-
Enhanced Yields and Purity: The short reaction times and uniform heating minimize the potential for side reactions and thermal decomposition of reactants or products.[3][5] This typically results in higher isolated yields and cleaner product profiles, which simplifies subsequent purification steps.[4][6]
-
Energy Efficiency & Green Chemistry: By heating only the reaction vessel and its contents, MAOS is significantly more energy-efficient than conventional methods.[9] The ability to perform reactions under solvent-free conditions or with green solvents further strengthens its alignment with the principles of sustainable chemistry.[7][9]
Reaction Mechanism: Formation of the Benzimidazole Core
The synthesis of 1,2-disubstituted benzimidazoles from an o-phenylenediamine and an aldehyde is a well-established condensation and cyclization sequence. The process can be summarized in two key stages:
-
Condensation and Cyclization: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of an unstable benzimidazoline intermediate.[10]
-
Oxidative Aromatization: The benzimidazoline intermediate must then be oxidized to form the stable, aromatic benzimidazole ring. This oxidation can be achieved by various oxidizing agents or, in many cases, by atmospheric oxygen, especially under the high-energy conditions provided by microwave irradiation.[10][11] Catalysts, such as Lewis acids (e.g., Er(OTf)₃) or Brønsted acids, can be employed to accelerate both the initial condensation and the subsequent cyclization steps.[7][11]
Core Protocol: General Method for Microwave Synthesis
This protocol provides a reliable and broadly applicable method for synthesizing a 1,2-disubstituted benzimidazole from N-phenyl-o-phenylenediamine and benzaldehyde under solvent-free, catalyst-assisted microwave conditions.
3.1. Materials and Reagents
-
N-phenyl-o-phenylenediamine (1.0 mmol, 184.24 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)
-
Erbium (III) trifluoromethanesulfonate (Er(OTf)₃) (0.01 mmol, 6.1 mg, 1 mol%)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2. Instrumentation
-
A dedicated laboratory microwave reactor equipped with a magnetic stirrer and the ability to monitor and control temperature and pressure.
-
10 mL microwave reaction vial with a magnetic stir bar.
3.3. Step-by-Step Experimental Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add N-phenyl-o-phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol).
-
Scientist's Note: Adding the solid reagents first prevents the aldehyde from coating the sides of the vial. For viscous aldehydes, it may be easier to weigh them directly into the vial.
-
-
Catalyst Addition: Add the Lewis acid catalyst, Er(OTf)₃ (1 mol%).
-
Scientist's Note: The catalyst is hygroscopic; handle it quickly in a low-humidity environment. A low catalyst loading (1 mol%) is typically sufficient to promote the reaction efficiently without complicating purification.[7]
-
-
Vial Sealing: Securely cap the reaction vial. Ensure the cap is properly crimped to withstand the pressure that may develop during heating.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the following parameters:
-
Temperature: 100-120 °C (Use a ramp time of 2 minutes)
-
Hold Time: 5-10 minutes
-
Power: Dynamic (The instrument will adjust power to maintain the target temperature)
-
Stirring: Set to a high rate to ensure homogeneous heating.
-
Scientist's Note: These parameters are a good starting point. The optimal time and temperature may vary depending on the specific substrates used. It is highly recommended to monitor the reaction's progress via Thin Layer Chromatography (TLC) in preliminary runs to avoid over-irradiation and potential degradation.[12]
-
-
Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, add 10 mL of deionized water to the vial and 10 mL of ethyl acetate. Stir vigorously for 5 minutes.
-
Scientist's Note: The addition of water helps to precipitate the organic product and dissolve the catalyst, facilitating a simple extractive work-up.[7]
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with an additional 2x10 mL of ethyl acetate. Combine all organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 1,2-disubstituted benzimidazole.
3.4. Workflow Visualization
Caption: Experimental workflow for microwave-assisted benzimidazole synthesis.
Scope and Versatility: A Data-Driven Overview
The true power of this methodology lies in its broad applicability. A wide range of aromatic aldehydes, bearing both electron-donating and electron-withdrawing substituents, can be successfully condensed with o-phenylenediamines to yield the desired products in excellent yields.[7]
| Entry | Aldehyde | Catalyst (mol%) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Er(OTf)₃ (1%) | 7 | 99 | [7] |
| 2 | 4-Methylbenzaldehyde | Er(OTf)₃ (1%) | 7 | 98 | [7] |
| 3 | 4-Methoxybenzaldehyde | Er(OTf)₃ (1%) | 5 | 99 | [7] |
| 4 | 2-Hydroxybenzaldehyde | Er(OTf)₃ (1%) | 10 | 96 | [7] |
| 5 | 4-Chlorobenzaldehyde | DDQ (60%) | 3 | 95 | [10] |
| 6 | 4-Nitrobenzaldehyde | Oxalic Acid (20%) | 5 | 92 | [13] |
| 7 | 3-Nitrobenzaldehyde | Oxalic Acid (20%) | 6 | 90 | [13] |
Protocol Validation & Troubleshooting
A protocol is only as reliable as its ability to be validated and troubleshooted.
5.1. Product Characterization (Self-Validation)
Confirmation of the desired product structure is essential. The following techniques are standard for characterization:
-
¹H and ¹³C NMR: Provides definitive structural information, showing the characteristic aromatic and (if applicable) aliphatic protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Can confirm the absence of starting material functional groups (e.g., N-H stretch from the diamine, C=O stretch from the aldehyde) and the presence of aromatic C-H and C=N bonds.[14]
5.2. Troubleshooting Common Issues
Caption: Troubleshooting guide for common synthesis issues.
Conclusion
Microwave-assisted synthesis represents a superior, efficient, and scalable method for the production of 1,2-disubstituted benzimidazoles.[8] By dramatically shortening reaction times and improving yields, this technology accelerates the discovery and development pipelines for new chemical entities based on this privileged scaffold.[6] The protocol described herein is robust, versatile, and aligns with the modern imperative for greener and more sustainable chemical manufacturing.
References
- Procopio, A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1751.
- Gadek, Z., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences.
- Bandyopadhyay, A., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews.
- Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Sharma, S.K. (2018). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science.
- Bilsel, M. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. BİLSEL INTERNATIONAL ASPENDOS SCIENTIFIC RESEARCHES CONGRESS.
- Küçükbay, H. (2017). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). Journal of the Turkish Chemical Society Section A: Chemistry.
- Procopio, A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PubMed.
- Tripathi, J. P., & Kasana, V. K. (2018). Microwave Assisted Synthesis of Benzimidazoles Catalysed by Oxalic Acid. International Journal for Research in Applied Science & Engineering Technology.
- Azarifar, D., et al. (2017). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Procopio, A., et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org.
- Procopio, A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. ResearchGate.
- Sharma, H. (2017). Efficient Microwave-Mediated Synthesis of Disubstituted Benzimidazoles: A One-Pot Green Approach with Biological Evaluation. International Journal of Pharmaceutical Sciences and Research.
- Procopio, A., et al. (2022). Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation. ResearchGate.
- Girija, K., et al. (2018). Synthesis, Characterization and Antimicrobial Study of 1, 2-Disubstituted Benzimidazoles. ResearchGate.
Sources
- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpp.org [ijpp.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging (1H-benzo[d]imidazol-2-yl)methanamine as a Privileged Scaffold for Modern Drug Discovery
Abstract
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its versatile structure, capable of engaging in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, allows for potent and selective modulation of a wide array of biological targets.[1] This guide focuses on a particularly valuable derivative, (1H-benzo[d]imidazol-2-yl)methanamine, as a strategic starting point for the design and synthesis of novel therapeutic agents. We will explore the inherent advantages of this scaffold, provide detailed synthetic protocols, and outline its application in the development of anticancer, antimicrobial, and anti-inflammatory agents, supported by insights into structure-activity relationships (SAR).
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The fusion of a benzene ring with an imidazole ring gives rise to the benzimidazole system, a heterocyclic aromatic compound with a unique set of physicochemical properties.[3] This scaffold is structurally analogous to naturally occurring purines, enabling it to interact with a multitude of enzymes and receptors within the human body.[] The clinical success of benzimidazole-containing drugs, such as the proton pump inhibitors omeprazole and pantoprazole, the anthelmintic albendazole, and the antihistamine astemizole, underscores the therapeutic potential embedded within this core structure.[3]
The this compound scaffold offers a key advantage for drug design: a reactive primary amine group at the 2-position. This functional handle serves as a versatile anchor for a wide range of chemical modifications, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.
Key Advantages of the this compound Scaffold:
-
Synthetic Tractability: The primary amine allows for straightforward derivatization via well-established chemical reactions, including amide bond formation, reductive amination, and urea/thiourea synthesis.
-
Structural Versatility: The scaffold can be readily functionalized at multiple positions, enabling fine-tuning of steric, electronic, and lipophilic properties to enhance target binding and selectivity.
-
Broad-Spectrum Biological Activity: Benzimidazole derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities.[5][6]
Synthesis of the this compound Scaffold
The synthesis of the core scaffold is a critical first step in any drug discovery program. A common and efficient method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
Protocol 2.1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from o-phenylenediamine and glycine.[7]
Step 1: Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1 equivalent) and chloroacetic acid (1.1 equivalents) in 4N hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(chloromethyl)-1H-benzo[d]imidazole.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 2-(chloromethyl)-1H-benzo[d]imidazole (1 equivalent) from the previous step in a suitable solvent such as ethanol or methanol in a pressure vessel.
-
Ammonolysis: Add a significant excess of aqueous ammonia (e.g., 25-30% solution).
-
Reaction Conditions: Seal the vessel and heat to 80-100 °C for 12-18 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Isolation: After cooling the reaction mixture, evaporate the solvent under reduced pressure. Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent like ethyl acetate to remove any unreacted starting material.
-
Final Product: Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to a pH of 10-12. The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and dry.
Application in Anticancer Drug Design
Benzimidazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[2][8] The this compound scaffold can be elaborated to interact with key cancer-related targets.
Targeting Tubulin Polymerization
A well-established anticancer strategy is the disruption of microtubule dynamics, which are crucial for cell division. Certain benzimidazole derivatives are known to inhibit tubulin polymerization.
Design Strategy:
-
The N-H of the benzimidazole ring can act as a hydrogen bond donor.
-
The 2-substituted group can be modified to occupy a hydrophobic pocket in the colchicine binding site of tubulin.
Workflow for Developing Tubulin Polymerization Inhibitors: ```dot graph TD { A[Start: this compound] --> B{Amide Coupling}; B --> C[Synthesize Library of N-aryl/heteroaryl amides]; C --> D{In vitro Tubulin Polymerization Assay}; D --> E{Identify Hit Compounds}; E --> F{SAR Studies}; F --> G[Lead Optimization]; G --> H[In vivo Xenograft Models];
}
Caption: Key modification sites influencing anti-inflammatory activity.
Conclusion
The this compound scaffold is a powerful and versatile tool in the arsenal of the medicinal chemist. Its synthetic accessibility and the broad spectrum of biological activities associated with its derivatives make it an attractive starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast potential of this privileged scaffold in addressing unmet medical needs.
References
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed.
- Biological activities of benzimidazole derivatives: A review. International Science Community Association.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC - NIH.
- A review on synthesis and scaffold pharmacophore of benzimidazole derivatives. ResearchGate.
- Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. IntechOpen.
- Biologically Active Benzimidazole Derivatives. Bentham Science.
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.
- Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. PubMed.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing).
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Semantic Scholar.
- An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed.
- Structure activity relationship of benzimidazole derivatives. ResearchGate.
- Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Semantic Scholar.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central.
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals.
- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed.
- Design and synthesis of new 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives with V600EBRAF inhibitory effect. MDPI.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on synthesis and scaffold pharmacophore of benzimidazole derivatives [wisdomlib.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol: Antimicrobial Susceptibility Testing of Benzimidazole Compounds
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds with a remarkable history and a broad spectrum of biological activities. Initially developed as anthelmintics for veterinary use, their application has expanded significantly, with compounds like albendazole and mebendazole becoming mainstays in treating human parasitic infections.[1][2] More recently, the scientific community has focused on repurposing benzimidazoles for their potential as antifungal, antiprotozoal, and even anticancer agents.[3] This expanded scope necessitates robust, standardized protocols to evaluate their efficacy against a diverse range of microbial targets.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing antimicrobial susceptibility testing (AST) for benzimidazole compounds. The protocols herein are synthesized from established international standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), and field-proven insights to ensure technical accuracy, reproducibility, and self-validation.[3][4]
The Scientific Rationale: Targeting Tubulin
The primary mechanism of action for most benzimidazoles is the disruption of microtubule polymerization.[5][6] These compounds exhibit selective toxicity by binding with high affinity to the β-tubulin subunit of the target organism (e.g., helminths, fungi), preventing its polymerization into microtubules.[2][7] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to cell death.[5][6] The selective affinity for parasitic or fungal tubulin over mammalian tubulin is the cornerstone of their therapeutic window.[5] Understanding this mechanism is critical for interpreting susceptibility data, as resistance can emerge through mutations in the β-tubulin gene.
Caption: Mechanism of action of benzimidazole compounds.
Part 1: Core Principles and Pre-Test Considerations
A successful and valid AST outcome relies on meticulous preparation and an understanding of the compound's and the microorganism's characteristics.
Compound Solubility and Stock Solution Preparation
Benzimidazoles are notoriously hydrophobic, with poor solubility in aqueous media.[8] This is the most critical pre-analytical variable to control. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[9][10]
Protocol for 10 mM Stock Solution (Example: Albendazole, MW = 265.33 g/mol ):
-
Weighing: Accurately weigh 2.65 mg of albendazole powder.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube or glass vial. Add 1 mL of high-quality, anhydrous DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If particulates remain, brief sonication in a water bath can be applied.[10] Visually confirm complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Causality and Trustworthiness: The goal is to create a concentrated stock (e.g., 100x or 1000x the highest final test concentration) so that the final volume of DMSO added to the assay medium is minimal. The final concentration of DMSO in the test wells must not exceed 1% v/v, as higher concentrations can inhibit microbial growth, confounding the results.[3]
Selection of Growth Media and Microorganisms
The choice of medium depends on the organism being tested. Standardization is key for inter-laboratory reproducibility.
-
Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are standard.[11][12]
-
Yeasts (Candida spp., Cryptococcus spp.): RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS) is the CLSI-recommended medium.[3][13] EUCAST recommends supplementing RPMI with 2% glucose.[14]
-
Filamentous Fungi (Molds): The same RPMI-1640 medium used for yeasts is recommended by CLSI for mold testing.[15][16]
-
Parasites (Echinococcus spp.): Specific parasite culture media are required, often supplemented with serum. Testing is typically performed on protoscoleces or metacestode vesicles.[17][18]
Quality Control (QC)
Every AST protocol must be a self-validating system. This is achieved by concurrently testing standard, well-characterized QC strains with known susceptibility profiles. The resulting Minimum Inhibitory Concentration (MIC) or zone of inhibition for the QC strain must fall within a predefined, acceptable range.
Recommended QC Strains for Antifungal Testing:
| QC Strain | ATCC Number | Purpose |
| Candida parapsilosis | ATCC 22019 | Recommended by CLSI for yeast susceptibility testing.[11][19] |
| Candida krusei | ATCC 6258 | Recommended by CLSI for yeast susceptibility testing.[11][19] |
| Aspergillus fumigatus | ATCC MYA-3626 | Proposed QC strain for disk diffusion testing of molds.[20] |
| Paecilomyces variotii | ATCC MYA-3630 | Proposed QC strain for broth microdilution testing of molds.[15] |
Trustworthiness: If the QC strain result is out of the acceptable range, it invalidates the entire batch of tests. The cause (e.g., inoculum preparation error, media issue, compound degradation) must be investigated and the test repeated.[21]
Part 2: Standardized Susceptibility Testing Protocols
The following protocols are based on CLSI reference methods M27 (yeasts) and M38 (molds), which are the most widely accepted standards for determining the Minimum Inhibitory Concentration (MIC).[3][16] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3]
Broth Microdilution Method (CLSI M27/M38)
This quantitative method is considered the "gold standard" and is highly recommended for determining the MIC of novel or repurposed compounds like benzimidazoles.[22][23]
Caption: Workflow for the Broth Microdilution Method.
Step-by-Step Protocol:
-
Prepare Drug Dilutions:
-
In a separate "drug-dilution" 96-well plate or in tubes, perform a two-fold serial dilution of the benzimidazole stock solution in the appropriate sterile broth (e.g., RPMI-1640). Start with a concentration that is 2x the highest desired final concentration.
-
The final volume of DMSO should be equal across all wells and should not exceed 1%. Prepare a growth control well containing only the highest concentration of DMSO used.
-
-
Prepare Microtiter Plates:
-
Using a multichannel pipette, transfer 100 µL of each 2x drug concentration from the drug-dilution plate to the corresponding wells of a sterile, U-bottom 96-well microtiter plate (for yeasts) or flat-bottom plate (for molds).[13]
-
Include a growth control well (100 µL of sterile broth + vehicle) and a sterility control well (200 µL of sterile broth only) on each plate.
-
-
Prepare Inoculum:
-
Yeasts (CLSI M27): From a 24-hour culture on an agar plate (e.g., Sabouraud Dextrose Agar), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[11]
-
Molds (CLSI M38): From a 7-day culture, cover the colonies with sterile saline and gently probe with a sterile loop to release conidia. Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes. Adjust the supernatant to a specific optical density as described in the M38 document. Dilute this suspension in test broth to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.[15]
-
-
Inoculation:
-
Add 100 µL of the standardized 2x inoculum to each well of the microtiter plate (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final 1x values.
-
-
Incubation:
-
Reading and Interpreting Results:
-
The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth compared to the drug-free growth control.
-
For Azole-like compounds against yeasts: The endpoint is the concentration that produces an ~50% reduction in turbidity (growth).[24]
-
For most compounds against molds: The endpoint is the concentration that shows 100% inhibition (no visible growth).[15]
-
A reading mirror or a plate reader can be used for easier visualization.
-
Agar Dilution Method
The agar dilution method is an alternative to broth microdilution, particularly useful for testing multiple isolates simultaneously.[25] It involves incorporating the benzimidazole compound directly into the agar medium.
Step-by-Step Protocol:
-
Prepare Drug-Containing Agar: Prepare a series of stock solutions of the benzimidazole compound at 10x the final desired concentrations. Add 2 mL of each 10x drug solution to 18 mL of molten, cooled (45-50°C) agar (e.g., MHA). Mix thoroughly and pour into sterile petri dishes. Include a control plate with solvent only.[3]
-
Prepare Inoculum: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard for each isolate to be tested.
-
Inoculation: Spot a standardized volume (e.g., 1-10 µL) of each inoculum onto the surface of each agar plate. An inoculum replicating apparatus can be used to spot multiple isolates at once.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for most bacteria or 24-72 hours for fungi, until clear growth is visible on the control plate.
-
Reading and Interpretation: The MIC is the lowest concentration of the benzimidazole compound that completely inhibits visible growth on the agar surface.[25]
Disk Diffusion Method
This qualitative or semi-quantitative method is simpler and less expensive but provides less precise data than dilution methods.[11][26] It is useful for screening large numbers of compounds or isolates.
Step-by-Step Protocol:
-
Prepare Antimicrobial Disks: Dissolve the benzimidazole compound in a suitable volatile solvent. Apply a known amount of the solution to sterile filter paper disks (6 mm diameter) and allow the solvent to evaporate completely.
-
Inoculum and Inoculation: Prepare a standardized inoculum (0.5 McFarland). Dip a sterile swab into the suspension and streak it evenly across the entire surface of an agar plate (e.g., MHA) to create a confluent lawn of growth.[27]
-
Apply Disks: Using sterile forceps, place the benzimidazole-impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading and Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is inversely proportional to the MIC. Interpretation as "susceptible," "intermediate," or "resistant" requires correlation with established MIC breakpoints, which may not be available for investigational compounds.[27]
Part 3: Data Presentation and Troubleshooting
Data Presentation
Results should be presented clearly, typically in a tabular format. For novel compounds, reporting the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively) is standard practice.
Example MIC Data Table:
| Compound | Organism (ATCC No.) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Albendazole | Candida albicans (90028) | 0.25 - 2 | 0.5 | 1 |
| Mebendazole | Candida albicans (90028) | 0.5 - 4 | 1 | 2 |
| Compound X | Candida albicans (90028) | 0.125 - 1 | 0.25 | 0.5 |
| Albendazole | Aspergillus fumigatus (204305) | 1 - 8 | 2 | 4 |
| Mebendazole | Aspergillus fumigatus (204305) | 2 - 16 | 4 | 8 |
| Compound X | Aspergillus fumigatus (204305) | 0.5 - 4 | 1 | 2 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| QC strain MIC out of range | Incorrect inoculum density; Improper incubation conditions; Degraded compound; Expired media/reagents. | Verify inoculum preparation with a spectrophotometer/turbidimeter. Check incubator temperature. Use a fresh aliquot of the compound. Repeat the test with a new lot of media. |
| No growth in control well | Inactive inoculum; Residual cleaning agent in plate; Incorrect medium used. | Use a fresh culture to prepare the inoculum. Ensure plates are sterile and intended for cell culture. Verify the correct medium was used for the test organism. |
| "Trailing" growth (faint growth over a range of concentrations) | Common with azole antifungals; may occur with benzimidazoles. | Read the endpoint as the first concentration with ~50% growth reduction compared to the control. Ensure standardized reading conditions.[27] |
| Compound precipitates in media | Poor aqueous solubility; Final DMSO concentration too high or "solvent shock". | Prepare a more concentrated stock solution to reduce the volume added. Perform serial dilutions in the assay medium rather than adding a small volume of highly concentrated stock directly to the final well.[8] |
References
- Espinel-Ingroff, A., et al. (2010). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
- Jura, H., et al. (1998). In vitro activities of benzimidazoles against Echinococcus multilocularis metacestodes. Antimicrobial Agents and Chemotherapy.
- Merck Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Merck Veterinary Manual.
- Lacey, E. (1990). Mode of action of benzimidazoles. Parasitology Today.
- Chaudhary, P., & Singh, V. K. (2015). A brief review on the mode of action of antinematodal drugs. Journal of Parasitic Diseases.
- CLSI. (2017). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute.
- Berthet, N., et al. (2003). In vitro susceptibility of Aspergillus spp. clinical isolates to albendazole. Journal of Antimicrobial Chemotherapy.
- Zhou, Y., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology.
- Hemer, S., et al. (2014). In vitro methods for the evaluation of anti-Echinococcus multilocularis compounds. ResearchGate.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
- de Oliveira, H. C., et al. (2023). Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole. Journal of Fungi.
- Semantic Scholar. (1986). Benzimidazole Fungicides: Mechanism of Action and Biological Impact. Semantic Scholar.
- Al-Burtomani, S. K. S., et al. (2005). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs.
- CLSI. (n.d.). Antifungal Susceptibility Testing. Clinical and Laboratory Standards Institute.
- Espinel-Ingroff, A., et al. (2011). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. Journal of Clinical Microbiology.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- U.S. Food & Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
- Mehdipour, M., et al. (2022). Establishment and application of unbiased in vitro drug screening assays for the identification of compounds against Echinococcus granulosus sensu stricto. PLoS Neglected Tropical Diseases.
- Cantón, E., & Espinel-Ingroff, A. (2009). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert Review of Anti-infective Therapy.
- The AFWG. (n.d.). 10 common mistakes in laboratory mycology. The Asian Fungal Working Group.
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
- CLSI. (2020). New Vet Med Docs CLSI VET03 & VET04. Clinical and Laboratory Standards Institute.
- Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy.
- Aichinger, G., et al. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Journal of Fungi.
- Gholami, K., et al. (2023). Evaluation of structural changes of Echinococcus granulosus protoscoleces following exposure to different protoscolicidal solutions evaluated by differential interference contrast microscopy. Parasitology Research.
- Rex, J. H., et al. (2001). Establishment of Quality Control Ranges for the Broth Microdilution Susceptibility Testing of Rezafungin against Yeast. Journal of Clinical Microbiology.
- Juszkiewicz, M. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases.
- Fateh, R., et al. (2022). In vitro evaluation of albendazole nanocrystals against Echinococcus granulosus protoscolices. Iranian Journal of Parasitology.
- Pfaller, M. A., & Diekema, D. J. (2018). Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug. Journal of Clinical Microbiology.
- dos Santos, E. R., et al. (2014). Interpretative breakpoints according to the MICs (µg/mL) from the M27-S4 and M27-A3 CLSI documents. ResearchGate.
- Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
- Brishty, F., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon.
- Smyth, J. D. (1994). Establishment of a Modified in Vitro Cultivation of Protoscoleces to Adult Echinococcus granulosus; an Important Way for New Investigations on Hydatidosis. Iranian Journal of Medical Sciences.
- Moazeni, M., & Alipour-Chaharmahali, M. R. (2011). Echinococcus granulosus: in vitro effectiveness of warm water on protoscolices. Experimental Parasitology.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate.
- Coombs, J. T., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
- BSAC. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy.
- CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.
- EUCAST. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. E.DEF 7.3.2. European Committee on Antimicrobial Susceptibility Testing.
- CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.
- CLSI. (2022). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute.
- CLSI. (2020). VET04 | Performance Standards for Antimicrobial Susceptibility Testing of Bacteria Isolated From Aquatic Animals. Clinical and Laboratory Standards Institute.
Sources
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. scribd.com [scribd.com]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. Trends in antifungal susceptibility testing using CLSI reference and commercial methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. njccwei.com [njccwei.com]
- 7. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of structural changes of Echinococcus granulosus protoscoleces following exposure to different protoscolicidal solutions evaluated by differential interference contrast microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing | MDPI [mdpi.com]
- 15. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 17. Establishment and application of unbiased in vitro drug screening assays for the identification of compounds against Echinococcus granulosus sensu stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. 10 common mistakes in laboratory mycology | The AFWG [afwgonline.com]
- 22. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 23. cidara.com [cidara.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 26. dovepress.com [dovepress.com]
- 27. scispace.com [scispace.com]
In vitro anticancer assay protocol for (1H-benzo[d]imidazol-2-yl)methanamine derivatives
An In-Depth Guide to the In Vitro Anticancer Evaluation of (1H-benzo[d]imidazol-2-yl)methanamine Derivatives
Introduction: The Therapeutic Promise of Benzimidazole Scaffolds
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Among the vast library of these compounds, this compound derivatives have emerged as a particularly promising class of anticancer agents.[2] These molecules have demonstrated significant cytotoxic effects against various cancer cell lines, acting through diverse mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets like tubulin and specific enzymes.[3][4][5]
This comprehensive guide serves as a detailed application and protocol resource for researchers, scientists, and drug development professionals. It outlines a systematic, multi-assay approach to rigorously evaluate the in vitro anticancer potential of novel this compound derivatives, moving from initial cytotoxicity screening to in-depth mechanistic elucidation.
Strategic Workflow for In Vitro Evaluation
A robust preclinical assessment requires a logical progression of experiments. The initial goal is to establish the cytotoxic potency of the derivatives. Subsequent assays are then employed to dissect the underlying molecular mechanisms responsible for their anticancer effects. This tiered approach ensures an efficient use of resources and builds a comprehensive biological profile of the lead compounds.
Caption: A strategic workflow for the anticancer evaluation of novel compounds.
Part 1: Primary Cytotoxicity Screening
The first critical step is to determine the concentration-dependent cytotoxic effect of the benzimidazole derivatives on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the compound concentration required to inhibit the growth of 50% of the cell population.[6] Two robust and widely used colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.
Methodology 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[7]
Detailed Protocol:
-
Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Seed them into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6][8]
-
Compound Treatment: Prepare a stock solution of the benzimidazole derivative (e.g., 10 mM in DMSO). Create a series of dilutions in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[8]
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours, allowing viable cells to form formazan crystals.[6][8]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[6][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Methodology 2: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a cell density determination based on the measurement of total cellular protein content.[10] The bright-pink aminoxanthene dye SRB binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[10][11] The amount of bound dye is proportional to the total cell mass. A key advantage is its independence from cellular metabolic activity, reducing interference from test compounds.[11][12]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.[9][13]
-
Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and unbound dye.[12][13] Allow the plates to air-dry completely.
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[10]
-
Post-Staining Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[10] Air-dry the plates again.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at approximately 510-565 nm.[10][11]
-
Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures mitochondrial metabolic activity | Measures total cellular protein content |
| Endpoint | Absorbance of solubilized formazan | Absorbance of solubilized SRB dye |
| Fixation Step | No | Yes (Trichloroacetic Acid) |
| Wavelength | ~570 nm[6][7] | ~510-565 nm[10][11] |
| Advantages | Widely used, reflects metabolic health | Independent of metabolism, stable endpoint[11] |
| Considerations | Can be affected by compounds altering metabolism | Requires careful washing steps |
Part 2: Elucidating the Mechanism of Action
Once a compound demonstrates potent cytotoxicity, the subsequent goal is to understand its mechanism of action. Key questions include whether the compound induces programmed cell death (apoptosis), disrupts the cell division cycle, or interacts with specific molecular targets.
Mechanism 1: Induction of Apoptosis
Apoptosis is a highly regulated process of programmed cell death crucial for tissue homeostasis. Many effective anticancer drugs work by inducing apoptosis in cancer cells.[14] The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a central feature of this process.
Caption: Intrinsic apoptosis pathway targeted by benzimidazole derivatives.
Methodology 3: Caspase-Glo® 3/7 Assay
Principle: This luminescent assay quantifies the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic pathway.[15] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, a substrate for luciferase.[15][16] The resulting "glow-type" luminescent signal is directly proportional to caspase activity.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with the benzimidazole derivatives at concentrations around their IC50 values for a predetermined time (e.g., 24 hours).[17]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[18]
-
Assay Procedure ("Add-Mix-Measure"): Remove the plate from the incubator and let it equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]
-
Incubation and Measurement: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.[17][19] An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Methodology 4: Western Blotting for Apoptotic Markers
Principle: Western blotting allows for the detection of specific proteins to confirm apoptosis. A key event is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear enzyme involved in DNA repair, by active caspase-3. This cleavage generates an 89 kDa fragment, which is a hallmark of apoptosis.[14][20][21] Additionally, analyzing the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bax and Bcl-2) can provide insight into the regulation of the intrinsic apoptotic pathway.[14][22][23]
Detailed Protocol:
-
Protein Extraction: Treat cells with the test compounds. After incubation, harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against PARP (to detect both full-length 116 kDa and cleaved 89 kDa forms), Caspase-3 (pro- and cleaved forms), Bcl-2, and Bax. A loading control like β-actin or GAPDH is essential.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in full-length PARP and an increase in the 89 kDa cleaved fragment confirm apoptosis.
Mechanism 2: Cell Cycle Arrest
Anticancer agents often function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M) and subsequently triggering cell death.[3]
Caption: Principle of cell cycle analysis using propidium iodide staining.
Methodology 5: Cell Cycle Analysis by Flow Cytometry
Principle: This technique quantifies the DNA content of individual cells within a population. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[24]
Detailed Protocol:
-
Cell Culture and Treatment: Seed approximately 1x10^6 cells in 6-well plates, allow them to attach, and then treat with the benzimidazole derivatives for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes and wash the cell pellet with cold PBS.[25]
-
Fixation: Resuspend the cell pellet (1x10^6 cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[25][26][27] Incubate for at least 2 hours at 4°C (cells can be stored in ethanol for weeks).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 1 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[25] The RNase treatment is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[27]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically collected in the FL-2 or FL-3 channel.[24] Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit) to quantify the percentage of cells in each phase of the cell cycle.
Mechanism 3: Interaction with Specific Molecular Targets
Benzimidazole derivatives are known to interact with specific cellular components, most notably microtubules and DNA.
Methodology 6: In Vitro Tubulin Polymerization Assay
Principle: Microtubules are essential for mitotic spindle formation, and their disruption leads to G2/M arrest and apoptosis.[28] Some benzimidazole compounds inhibit microtubule formation by binding to tubulin. This can be measured directly in a cell-free system using purified tubulin. Polymerization can be tracked by an increase in fluorescence of a reporter dye like DAPI or by an increase in absorbance at 340 nm.[29][30][31]
Detailed Protocol (Fluorescence-Based):
-
Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), purified tubulin protein (e.g., 2 mg/mL), GTP (1 mM), and a fluorescent reporter.[29][31]
-
Compound Addition: Add the benzimidazole derivative at various concentrations. Include a positive control for inhibition (e.g., Colchicine) and a positive control for stabilization (e.g., Paclitaxel), as well as a vehicle control (DMSO).[28][31]
-
Polymerization and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence (or absorbance at 340 nm) every 60 seconds for 60 minutes using a microplate reader.[30][31]
-
Data Analysis: Plot the fluorescence/absorbance against time. Inhibitory compounds will show a reduced rate and extent of polymerization compared to the DMSO control.
Methodology 7: DNA Intercalation Assay (Ethidium Bromide Fluorescence Quenching)
Principle: Ethidium Bromide (EtBr) exhibits a significant increase in fluorescence when it intercalates between the base pairs of double-stranded DNA.[32][33] If a test compound binds to DNA by intercalation, it will compete with EtBr and displace it from the DNA, leading to a quenching (decrease) of the EtBr fluorescence signal.[32][34] This quenching is proportional to the DNA binding affinity of the compound.
Detailed Protocol:
-
Preparation: In a fluorescence cuvette or 96-well black plate, prepare a solution of calf thymus DNA (CT-DNA) and EtBr in a suitable buffer (e.g., Tris-HCl/NaCl buffer, pH 7.4) and allow it to equilibrate to form a stable DNA-EtBr complex.
-
Titration: Record the initial fluorescence of the DNA-EtBr complex (Excitation ~480-520 nm, Emission ~600 nm). Add increasing concentrations of the benzimidazole derivative to the complex.
-
Measurement: After each addition and a brief incubation period, measure the fluorescence intensity.
-
Data Analysis: A significant decrease in fluorescence intensity upon addition of the compound suggests it is displacing EtBr and binding to the DNA, likely via intercalation.[32][34]
Conclusion
The systematic in vitro evaluation of this compound derivatives is a critical phase in the drug discovery pipeline. By employing the detailed protocols outlined in this guide—from broad cytotoxicity screening with MTT and SRB assays to specific mechanistic studies of apoptosis, cell cycle arrest, and molecular target engagement—researchers can build a comprehensive pharmacological profile of their novel compounds. This multi-faceted approach not only helps in identifying potent anticancer candidates but also provides invaluable insights into their mechanisms of action, paving the way for further preclinical and clinical development.
References
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
- Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
- PubMed. Fluorescence lifetime analysis of DNA intercalated ethidium bromide and quenching by free dye. [Link]
- Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]
- NIH, National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- University of Bath's research portal.
- ResearchGate. Fluorescence quenching curves of ethidium bromide bound to DNA. [Link]
- NIH, National Center for Biotechnology Information. Sulforhodamine B (SRB)
- ACS Publications.
- Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
- SciSpace. Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
- Reaction Biology. Caspas-Glo 3/7 Assay. [Link]
- Bio-protocol. Apoptosis detection and western blot. [Link]
- Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
- NIH, National Center for Biotechnology Information. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
- NIH, National Center for Biotechnology Information.
- Natural Volatiles and Essential Oils.
- Der Pharma Chemica. DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. [Link]
- PubMed Central.
- ResearchGate. Optimization of the sulforhodamine B colorimetric assay. [Link]
- PubMed. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. [Link]
- Biochemistry. Mechanism of Ethidium Bromide Fluorescence Enhancement on Binding to Nucleic Acids?[Link]
- PubMed. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. [Link]
- PubMed Central. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. [Link]
- ACS Publications.
- AACR Journals. Detection of Poly(ADP-ribose) Polymerase Cleavage in Response to Treatment with Topoisomerase I Inhibitors. [Link]
- PubMed.
- Frontiers. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. [Link]
- Frontiers. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. [Link]
- PubMed. Discovery of 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives as novel and potent bromodomain and extra-terminal (BET) inhibitors with anticancer efficacy. [Link]
- NIH, National Center for Biotechnology Information. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. [Link]
- Wikipedia. Bcl-2 family. [Link]
- ResearchGate.
Sources
- 1. nveo.org [nveo.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives as novel and potent bromodomain and extra-terminal (BET) inhibitors with anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 25. wp.uthscsa.edu [wp.uthscsa.edu]
- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 27. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. heraldopenaccess.us [heraldopenaccess.us]
- 33. nathan.instras.com [nathan.instras.com]
- 34. researchgate.net [researchgate.net]
Probing the Dance of Molecules: A Guide to DNA Binding Assays for Benzimidazole-Based Ligands
Introduction: The Benzimidazole Scaffold and its Affinity for the Blueprint of Life
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine bases endows it with a remarkable ability to interact with biological macromolecules, most notably DNA.[3] These interactions are at the heart of the therapeutic potential of many benzimidazole derivatives, which are being investigated as anticancer, antimicrobial, and antiviral agents.[1][4] Understanding the precise nature of how these ligands bind to DNA is not merely an academic exercise; it is a critical step in rational drug design, enabling the optimization of affinity, selectivity, and ultimately, therapeutic efficacy.
This comprehensive guide provides an in-depth exploration of the key biophysical techniques used to characterize the binding of benzimidazole-based ligands to DNA. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, empowering the researcher to not only perform the assays but to critically interpret the results. We will explore a suite of spectroscopic and hydrodynamic methods, each offering a unique window into the thermodynamics, kinetics, and structural nuances of the ligand-DNA complex.
Understanding the Interaction: Potential Binding Modes
Benzimidazole-based ligands primarily interact with double-stranded DNA (dsDNA) through two principal modes: intercalation and minor groove binding.[5] Some compounds may even exhibit a combination of interactions. The specific mode is often dictated by the ligand's structure, including the number and substitution pattern of the benzimidazole rings.[5]
-
Intercalation: This involves the insertion of the planar aromatic part of the benzimidazole ligand between the base pairs of the DNA double helix.[3] This mode of binding typically causes a significant unwinding and lengthening of the DNA helix.
-
Minor Groove Binding: Many benzimidazole derivatives, particularly dicationic compounds, are known to bind within the minor groove of DNA, often showing a preference for AT-rich sequences.[6][7] These interactions are typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions.
-
G-Quadruplex Stabilization: A growing area of interest is the ability of certain benzimidazole derivatives to bind to and stabilize G-quadruplex structures, which are found in telomeric regions and oncogene promoters, presenting a novel target for cancer therapy.[8]
The following sections will detail the experimental workflows designed to elucidate these binding characteristics.
Experimental Workflow: A Multi-faceted Approach to Characterization
A robust characterization of a ligand-DNA interaction requires a multi-technique approach. No single experiment can provide a complete picture. The following workflow illustrates a logical progression from initial screening to in-depth thermodynamic and structural analysis.
Caption: A logical workflow for characterizing ligand-DNA interactions.
Part 1: Spectroscopic Analysis for Binding Affinity
Spectroscopic methods are often the first line of investigation due to their sensitivity, speed, and relatively low sample consumption.[4] They provide crucial initial evidence of binding and can be used to calculate binding constants.
UV-Visible Absorption Spectroscopy
Principle: The interaction of a ligand with DNA can perturb the electronic transitions of the DNA bases and/or the ligand itself. This results in changes in the UV-Visible absorption spectrum, typically manifesting as hypochromism (a decrease in absorbance) and/or a bathochromic shift (redshift in the wavelength of maximum absorbance).[9] Hypochromism is often indicative of intercalation, arising from the coupling of the ligand's electronic transitions with those of the DNA bases.[9]
Protocol: UV-Vis Titration
-
Preparation:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the DNA concentration accurately using the absorbance at 260 nm (A260), assuming an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide.[10]
-
Prepare a stock solution of the benzimidazole ligand in the same buffer.
-
-
Titration:
-
Place a fixed concentration of the benzimidazole ligand in a 1 cm path length quartz cuvette.
-
Record the initial absorption spectrum (typically 200-500 nm).
-
Make successive additions of small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
To determine the binding constant (Kb), the data can be analyzed using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA], where εa is the apparent extinction coefficient, and εf is the extinction coefficient of the free ligand.
-
| Parameter | Typical Value/Range | Significance |
| Binding Constant (Kb) | 10³ - 10⁶ M⁻¹ | Strength of the interaction[3][11] |
| Hypochromism (%) | 10-40% | Suggests intercalation or strong stacking interactions |
| Bathochromic Shift (nm) | 5-20 nm | Indicates changes in the electronic environment upon binding |
Fluorescence Spectroscopy
Fluorescence-based assays offer higher sensitivity than absorption spectroscopy and can provide different insights into the binding mechanism.
Principle: Ethidium Bromide (EtBr) Displacement Assay
Ethidium bromide is a classic intercalating agent that exhibits a significant increase in fluorescence quantum yield upon binding to dsDNA.[12] A ligand that can displace the intercalated EtBr will cause a quenching of the fluorescence.[12][13] This competitive binding assay is a powerful tool to screen for intercalating agents.
Protocol: EtBr Displacement Assay
-
Preparation:
-
Prepare a solution of ct-DNA and Ethidium Bromide in buffer. A typical concentration is 20 µg/mL DNA and 0.8 µg/mL EtBr.[13] Incubate for at least 30 minutes to ensure complete binding.
-
-
Titration:
-
Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~590 nm).[13]
-
Add increasing concentrations of the benzimidazole ligand to the cuvette.
-
After each addition, mix and equilibrate for 5 minutes before recording the fluorescence intensity.
-
-
Data Analysis:
-
The quenching data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (ligand), Ksv is the Stern-Volmer quenching constant, and [Q] is the ligand concentration.
-
The concentration of the ligand that causes a 50% reduction in fluorescence (C₅₀) is also a useful parameter for comparing the binding affinity of different compounds.[12]
-
| Parameter | Typical Value/Range | Significance |
| Stern-Volmer Constant (Ksv) | 10⁴ - 10⁵ M⁻¹ | Efficiency of quenching, related to binding affinity |
| C₅₀ (µM) | 1 - 50 µM | Concentration for 50% EtBr displacement; lower C₅₀ implies stronger binding |
Part 2: Elucidating the Binding Mode
Once binding has been confirmed, the next crucial step is to determine the mode of interaction. Hydrodynamic and chiroptical methods are particularly well-suited for this purpose.
Viscosity Measurement
Principle: The viscosity of a DNA solution is highly sensitive to the length of the DNA molecules.[14]
-
Intercalating agents unwind the DNA helix and increase the separation between base pairs, leading to an increase in the overall length of the DNA and, consequently, a significant increase in the viscosity of the solution.[5][15]
-
Groove binders or ligands that bind electrostatically cause less significant changes in the DNA structure and therefore have a much smaller effect on the solution's viscosity.[5][14]
Protocol: Viscometry
-
Preparation:
-
Prepare a solution of ct-DNA in buffer at a concentration that gives a measurable flow time (e.g., 0.5 mg/mL).
-
Use a calibrated Ubbelohde or similar capillary viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Measurement:
-
Measure the flow time of the buffer (t₀) and the DNA solution (t).
-
Add increasing amounts of the benzimidazole ligand to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
The relative specific viscosity (η/η₀) can be calculated from the flow times. The data is typically plotted as (η/η₀)¹ᐟ³ versus the ratio of [Ligand]/[DNA]. A steep increase in relative viscosity is characteristic of intercalation.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Application of circular dichroism to the study of interactions between small molecular compounds and DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. DNA Interaction Studies of Selected Polyamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. moorparkcollege.edu [moorparkcollege.edu]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from (1H-benzo[d]imidazol-2-yl)methanamine
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel Schiff bases derived from (1H-benzo[d]imidazol-2-yl)methanamine. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of pharmacological activities.[1] By forming Schiff bases (imines) through condensation with various aldehydes, a diverse library of compounds can be generated for screening. This document details the underlying chemical principles, provides robust, step-by-step protocols for synthesis and purification, and outlines standardized assays for evaluating their anticancer, antimicrobial, and antioxidant potential. The methodologies are presented to ensure reproducibility and are supported by mechanistic insights and authoritative references, targeting researchers in drug discovery and medicinal chemistry.
Introduction: The Scientific Rationale
The convergence of the benzimidazole nucleus with the azomethine (-C=N-) linkage of a Schiff base creates a molecular architecture of significant interest in drug development. Benzimidazoles are integral to a variety of clinically used drugs, exhibiting activities such as antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The imine group of the Schiff base is not merely a linker; it is a pharmacologically active functional group known to be crucial for biological activity.[3] The synthesis strategy leverages the primary amine of this compound as a versatile handle for chemical modification. The condensation reaction with a diverse panel of substituted aldehydes allows for systematic exploration of the structure-activity relationship (SAR), tuning the electronic and steric properties of the final compounds to optimize biological efficacy.[4]
The Core Reaction: Schiff Base Condensation
The formation of a Schiff base is a reversible condensation reaction between a primary amine and an active carbonyl group (typically an aldehyde or ketone).[3][5] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of the primary amine (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal (or carbinolamine) intermediate.[6]
-
Dehydration: The hemiaminal then eliminates a molecule of water to form the stable imine (Schiff base). This step is typically the rate-limiting step and is often catalyzed by a mildly acidic environment, which facilitates the protonation of the hydroxyl group, making it a better leaving group (water).[5][7]
Controlling the pH is critical; a pH around 4-5 is often optimal.[5] In highly acidic conditions, the amine becomes protonated and non-nucleophilic, while in neutral or basic conditions, the dehydration step is slow.[5][7]
Caption: General mechanism of Schiff base formation.
Synthesis and Characterization Protocol
This section provides a general yet detailed protocol for the synthesis of Schiff bases from this compound.
General Synthesis Workflow
Sources
- 1. In Vitro Evaluation of the Potential Pharmacological Activity and Molecular Targets of New Benzimidazole-Based Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Schiff bases and their complexes: synthesis, anticancer activity and molecular modeling as Aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: A Validated Molecular Docking Protocol for (1H-benzo[d]imidazol-2-yl)methanamine and its Target Proteins
Introduction: The Scientific Context
(1H-benzo[d]imidazol-2-yl)methanamine is a scaffold of significant interest in medicinal chemistry. Benzimidazole derivatives are known to interact with a wide array of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Key protein targets for these derivatives often include protein kinases, Bcl-2 family proteins, and various enzymes where the benzimidazole core can form crucial hydrogen bonds and hydrophobic interactions.[2][3][4]
Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5][6] It is an indispensable tool in structure-based drug design for virtual screening and lead optimization.[5][7] The reliability of a docking study, however, is critically dependent on a meticulously executed and validated protocol.[7] This guide provides such a protocol, focusing on a self-validating system to ensure the biological relevance of the generated results.
The Overall Docking Workflow
A successful molecular docking experiment follows a structured, multi-stage process. The workflow is designed to move from initial data preparation to rigorous validation, ensuring that each step builds a foundation of quality for the next.
Sources
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein | Semantic Scholar [semanticscholar.org]
- 5. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. annualreviews.org [annualreviews.org]
- 7. biorxiv.org [biorxiv.org]
Functionalization of the primary amine in (1H-benzo[d]imidazol-2-yl)methanamine
An Application Guide to the Versatile Functionalization of the Primary Amine in (1H-benzo[d]imidazol-2-yl)methanamine
Abstract
This compound is a privileged scaffold in medicinal chemistry and drug development, combining the biologically active benzimidazole core with a reactive primary amine for diverse molecular elaboration.[1] This guide provides an in-depth exploration of key strategies for the chemical modification of its primary aminomethyl group. We present detailed, field-tested protocols for N-acylation, N-sulfonylation, and N-alkylation via reductive amination. Beyond procedural steps, this document elucidates the underlying chemical principles, rationale for reagent selection, and critical considerations for reaction monitoring, purification, and structural characterization, empowering researchers to leverage this versatile building block in their synthetic campaigns.
Introduction: The Strategic Value of the Benzimidazole Scaffold
The benzimidazole ring system is a cornerstone of modern pharmaceutical design, found in numerous marketed drugs with a wide range of therapeutic applications.[2] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with biological targets. The 2-aminomethyl-1H-benzimidazole motif provides a synthetically accessible handle—the primary amine—that serves as a key point for diversification. Functionalization at this position allows for the systematic modulation of a compound's physicochemical properties, including solubility, lipophilicity, metabolic stability, and target-binding affinity.
This guide focuses on the most robust and widely applicable transformations of the primary amine, providing researchers with a practical toolkit for library synthesis and lead optimization.
Core Chemical Principles and Pre-Experimental Considerations
Before embarking on synthesis, it is crucial to understand the reactivity profile of this compound. The molecule contains three key nitrogen atoms: the primary exocyclic amine (-CH₂NH₂) and the two endocyclic imidazole nitrogens (N1 and N3).
-
Nucleophilicity: The primary amine is a potent nucleophile, readily reacting with a wide array of electrophiles.[3]
-
Imidazole N-H Acidity & Tautomerism: The N-H proton on the imidazole ring is weakly acidic and can be deprotonated under basic conditions. This can lead to competitive N-alkylation or N-acylation on the ring itself, a common side reaction that must be controlled.[4][5]
-
Protecting Groups: While direct functionalization is often successful, complex multi-step syntheses may require temporary protection of the primary amine to prevent undesired reactions.[3][6] Carbamates, such as those formed with Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl), are the most common choice due to their stability and orthogonal deprotection conditions.[7][8]
General Workflow for Functionalization
The successful modification of the primary amine typically follows a standardized workflow. Understanding this process is key to designing robust and repeatable experiments.
Caption: General experimental workflow for the functionalization of this compound.
Protocol 1: N-Acylation to Synthesize Amide Derivatives
The formation of an amide bond via N-acylation is one of the most fundamental and reliable reactions for modifying primary amines. The resulting amides are generally stable and introduce a hydrogen bond donor/acceptor moiety, which is highly valuable for molecular recognition.
Causality and Experimental Design
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to scavenge the HCl generated when using acyl chlorides, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is an excellent solvent choice as it is aprotic and typically solubilizes all reactants.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise. The excess base ensures that both the generated HCl and the HCl salt of the starting material (if used) are neutralized.
-
Electrophile Addition: Add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution. Maintaining the low temperature helps to control the reaction rate and minimize side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated benzimidazole derivative.[9][10]
Reagent Calculation Table (Example)
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 147.18 | 1.0 | 2.0 | 294 mg |
| Acetyl Chloride | 78.50 | 1.1 | 2.2 | 173 mg (156 µL) |
| DIPEA | 129.24 | 2.2 | 4.4 | 569 mg (766 µL) |
| Anhydrous DCM | - | - | - | 20 mL |
Protocol 2: N-Sulfonylation to Synthesize Sulfonamide Derivatives
Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids.[11][12] The synthesis is analogous to N-acylation, employing a sulfonyl chloride as the electrophile.
Causality and Experimental Design
The reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. Similar to acylation, a base is required to neutralize the generated HCl. Pyridine is often used as both the base and a solvent in these reactions, as it is effective at catalyzing the reaction and scavenging the acid.
Detailed Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M) and cool the solution to 0 °C.
-
Electrophile Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Check for the completion of the reaction using TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture into a beaker of ice-cold water. This will precipitate the product and dissolve the pyridine hydrochloride salt.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove any remaining organic impurities.
-
Purification: If necessary, recrystallize the solid from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography to obtain the final sulfonamide product.
Protocol 3: N-Alkylation via Reductive Amination
Direct N-alkylation of primary amines with alkyl halides often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential N-alkylation of the benzimidazole ring. Reductive amination is a superior and more controlled method for synthesizing secondary amines.[4]
Causality and Experimental Design
This one-pot reaction occurs in two stages. First, the primary amine condenses with an aldehyde or ketone to form a Schiff base (imine) intermediate. Second, a mild, selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is added in situ to reduce the imine to the corresponding secondary amine. NaBH(OAc)₃ is preferred because it is less reactive than other hydrides (like NaBH₄), will not reduce the starting aldehyde, and is effective under mildly acidic conditions which help to catalyze imine formation.
Caption: The two-stage pathway of reductive amination.
Detailed Step-by-Step Protocol
-
Preparation: Combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a flask with 1,2-dichloroethane (DCE) as the solvent.
-
Imine Formation: Add acetic acid (1.1 eq) to catalyze the formation of the imine. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the formation of the product and consumption of the imine intermediate by LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Isolation: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure secondary amine derivative.
Product Characterization and Data Interpretation
Unambiguous characterization of the final product is essential for validating the success of the reaction.[13] ¹H NMR spectroscopy is the primary tool for this purpose.[14][15][16]
Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Type | Functional Group | Expected δ (ppm) | Multiplicity / Notes |
| Imidazole N-H | Benzimidazole | 12.0 - 13.0 | Broad singlet, exchangeable with D₂O.[16] |
| Aromatic C-H | Benzimidazole | 7.10 - 7.60 | Multiplets, pattern depends on substitution. |
| Methylene CH₂ -N | Linker | ~4.5 - 5.0 | Singlet or doublet, shifts downfield upon functionalization. |
| Amide N-H | -C(=O)NH - | 8.0 - 9.0 | Broad triplet or singlet, exchangeable. |
| Sulfonamide N-H | -S(=O)₂NH - | 7.5 - 8.5 | Broad singlet or doublet, exchangeable. |
| Alkyl/Aryl Protons | Added Moiety | Variable | Depends on the specific group added. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive reagents (e.g., hydrolyzed acyl chloride); Insufficient base; Poor quality starting material. | Use freshly opened or distilled reagents; Ensure solvent is anhydrous; Increase equivalents of base; Purify starting material. |
| Multiple Products | Di-alkylation; N-acylation/alkylation on the imidazole ring; Side reactions. | For alkylation, switch to reductive amination; Use milder conditions (lower temp); Consider protecting the imidazole N-H if it is a persistent issue. |
| Starting Material Recovered | Reaction not gone to completion; Insufficiently reactive electrophile. | Increase reaction time or temperature; Use a more reactive electrophile (e.g., acyl chloride instead of anhydride). |
Conclusion
This compound is a highly valuable and synthetically tractable building block for drug discovery. By employing the robust protocols for N-acylation, N-sulfonylation, and reductive amination detailed in this guide, researchers can efficiently generate diverse libraries of compounds. A thorough understanding of the molecule's reactivity, coupled with careful execution of these protocols and rigorous analytical characterization, will enable the successful synthesis of novel chemical entities for biological evaluation.
References
- A process for the optical purification of benzimidazole derivatives.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- Protection of primary amines as N- substited 2,5-dimethylpyrroles. RSC Publishing.
- 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- Benzimidazole. Organic Syntheses Procedure.
- Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PubMed Central (PMC).
- This compound dihydrochloride | C8H11Cl2N3 | CID 2723957. PubChem.
- Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.
- Protective Groups. Organic Chemistry Portal.
- (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed.
- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Deriv
- (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. MDPI.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
- C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation.
- Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Deriv
- 2-(Aminomethyl)benzimidazole 98 5993-91-9. Sigma-Aldrich.
- (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed Central (PMC).
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
- ASYMMETRIC SYNTHESIS OF NOVEL (1H-BENZO[d]IMIDAZOL -2-YLTHIO)- AND (DI. Hrcak.
- Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines.
- Benzimidazole synthesis. Organic Chemistry Portal.
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing).
- Hemi-Synthesis of Chiral Imine, Benzimidazole and Benzodiazepines from Essential Oil of Ammodaucus leucotrichus subsp. leucotrichus. MDPI.
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central (PMC).
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsm.com [ijpsm.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ir.uitm.edu.my [ir.uitm.edu.my]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: Gold Nanoparticle-Catalyzed Synthesis of Benzimidazoles
Introduction: The Convergence of Nanotechnology and Medicinal Chemistry
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including anti-ulcer, antiviral, and anticancer properties.[1] The synthesis of these vital heterocycles has traditionally relied on methods that often require harsh conditions, long reaction times, and generate considerable waste.[1] The advent of nanotechnology, specifically the use of gold nanoparticles (AuNPs) as heterogeneous catalysts, marks a paradigm shift, offering a green, efficient, and highly versatile route to these valuable compounds.[2]
Gold, long considered catalytically inert in its bulk form, exhibits remarkable catalytic activity when dispersed as nanoparticles, particularly when supported on metal oxides.[3] This phenomenon stems from a high surface-area-to-volume ratio, quantum size effects, and the presence of low-coordinated atoms at the nanoparticle surface, which act as active sites.[4][5] Supported AuNPs have emerged as superior catalysts for a variety of organic transformations, prized for their high efficiency under mild conditions, excellent selectivity, and robust stability, allowing for recovery and reuse.[6]
This guide provides an in-depth exploration of the application of supported gold nanoparticles, particularly Au/TiO₂, for the synthesis of 2-substituted benzimidazoles. We will delve into the mechanistic underpinnings of the catalysis, provide detailed, validated protocols for catalyst preparation and application, and present a workflow designed for reproducibility and efficiency, aimed at researchers in synthetic chemistry and drug development.
Mechanistic Insight: The Role of Gold Nanoparticles in C-N Bond Formation
The catalytic efficacy of supported gold nanoparticles in the synthesis of benzimidazoles from o-phenylenediamine and aldehydes is rooted in their ability to activate reactants at the nanoparticle-support interface.[3][6] While the precise mechanism is a subject of ongoing research, a plausible pathway is outlined below. The low-coordinated, electrophilic gold atoms at the corners and edges of the nanoparticles are believed to be the primary active sites.[6]
The proposed catalytic cycle involves the following key steps:
-
Activation of the Aldehyde: The carbonyl group of the aldehyde coordinates to an active gold site on the nanoparticle surface. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the activated carbonyl carbon, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate undergoes dehydration to form a Schiff base (imine) intermediate. This step is often facilitated by the support material, which can provide acidic or basic sites.[7]
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the imine carbon in an intramolecular fashion, leading to the formation of a dihydrobenzimidazole intermediate.
-
Oxidative Dehydrogenation: The final step is the aromatization of the dihydrobenzimidazole intermediate to the stable benzimidazole ring system. This oxidative step occurs on the catalyst surface, with the gold nanoparticles facilitating the removal of hydrogen. The exact oxidant can vary, but ambient air (oxygen) is often sufficient.[8]
This synergistic action between the gold nanoparticle and the support material is crucial for the high efficiency and selectivity of the reaction under mild conditions.[3][7]
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for AuNP-catalyzed benzimidazole synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of a supported Au/TiO₂ catalyst and its subsequent use in the synthesis of 2-substituted benzimidazoles.
Protocol 1: Synthesis of Au/TiO₂ Catalyst (1 wt.%)
This protocol describes a common deposition-precipitation method for preparing highly dispersed gold nanoparticles on a titania support.
Materials:
-
Titanium dioxide (TiO₂, P25 or anatase, high surface area)
-
Chloroauric acid (HAuCl₄·3H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Support Suspension: Suspend 1.0 g of TiO₂ in 100 mL of deionized water in a round-bottom flask. Stir vigorously to ensure a homogeneous suspension.
-
Gold Precursor Addition: In a separate beaker, dissolve the required amount of HAuCl₄·3H₂O for a 1 wt.% loading in 10 mL of deionized water. Add this gold precursor solution to the TiO₂ suspension.
-
Precipitation Agent: Add a 100-fold molar excess of urea relative to the gold precursor to the mixture.
-
Heating and Deposition: Heat the mixture to 80°C with vigorous stirring and maintain this temperature for 4-6 hours. The urea will slowly hydrolyze, gradually increasing the pH and causing the gold hydroxide to precipitate uniformly onto the TiO₂ support.
-
Washing: Cool the mixture to room temperature. Filter the solid catalyst and wash it thoroughly with copious amounts of deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).
-
Drying and Calcination: Dry the catalyst at 100°C overnight. Subsequently, calcine the dried powder in a furnace under a flow of air at 300°C for 4 hours to decompose the gold precursor to metallic gold nanoparticles.
-
Storage: Allow the catalyst to cool to room temperature and store it in a desiccator.
Protocol 2: Catalyst Characterization
To ensure the quality and validate the synthesis of the Au/TiO₂ catalyst, the following characterization techniques are essential.
-
Transmission Electron Microscopy (TEM): To determine the size, morphology, and dispersion of the gold nanoparticles on the TiO₂ support. A narrow size distribution of AuNPs (typically 2-5 nm) is desirable for high catalytic activity.[5][9]
-
UV-Vis Spectroscopy (Diffuse Reflectance): To confirm the presence of metallic gold nanoparticles through the detection of the Surface Plasmon Resonance (SPR) peak, typically observed between 520-560 nm for AuNPs on TiO₂.[4][9]
-
X-ray Diffraction (XRD): To identify the crystalline structure of the TiO₂ support and to estimate the average crystallite size of the gold nanoparticles if they are sufficiently large and crystalline.
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): To accurately determine the actual gold loading on the TiO₂ support.
Protocol 3: Catalytic Synthesis of 2-Phenylbenzimidazole
This protocol details the synthesis of a model benzimidazole compound using the prepared Au/TiO₂ catalyst.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Au/TiO₂ catalyst (1 wt.%)
-
Chloroform (CHCl₃), analytical grade
-
Methanol (MeOH), analytical grade
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add o-phenylenediamine (0.3 mmol, 1.0 eq) and the Au/TiO₂ catalyst (60 mg).[6]
-
Solvent Addition: Add 3 mL of a solvent mixture of CHCl₃:MeOH (3:1 v/v).[6][10]
-
Reactant Addition: Add benzaldehyde (0.3 mmol, 1.0 eq) to the flask.
-
Reaction: Stir the reaction mixture at ambient temperature (25°C).[6]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Catalyst Recovery: Upon completion, filter the reaction mixture to recover the solid Au/TiO₂ catalyst. Wash the recovered catalyst with chloroform and methanol, then dry it under vacuum for reuse in subsequent runs.[6][11]
-
Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-phenylbenzimidazole.
Data Presentation and Substrate Scope
The Au/TiO₂ catalytic system is effective for a broad range of aromatic and aliphatic aldehydes, providing high yields of the corresponding 2-substituted benzimidazoles under mild conditions.[6]
| Entry | Aldehyde | Time (h) | Yield (%)[6] |
| 1 | Benzaldehyde | 2 | 95 |
| 2 | 4-Methylbenzaldehyde | 2 | 96 |
| 3 | 4-Methoxybenzaldehyde | 2.5 | 94 |
| 4 | 4-Chlorobenzaldehyde | 2 | 98 |
| 5 | 4-Nitrobenzaldehyde | 3 | 92 |
| 6 | 2-Naphthaldehyde | 3 | 90 |
| 7 | Cinnamaldehyde | 4 | 85 |
| 8 | Hexanal | 5 | 88 |
Reaction Conditions: o-phenylenediamine (0.3 mmol), aldehyde (0.3 mmol), Au/TiO₂ (60 mg, 1 wt.% Au), CHCl₃:MeOH (3:1, 3 mL), 25°C.
Workflow and Catalyst Reusability
A key advantage of this heterogeneous catalytic system is the ease of catalyst recovery and its potential for reuse, which is critical for sustainable and cost-effective chemical synthesis.[10]
Visualizing the Experimental Workflow
Caption: Workflow from catalyst synthesis to product isolation and recycling.
The Au/TiO₂ catalyst can be effectively recovered by simple filtration and reused for at least five consecutive cycles without a significant loss of its catalytic activity, demonstrating its high stability and durability.[6][10][11]
Conclusion and Future Outlook
The use of supported gold nanoparticles represents a significant advancement in the synthesis of benzimidazoles. This catalytic method offers numerous advantages over conventional approaches, including mild reaction conditions, high yields, broad substrate applicability, and excellent catalyst reusability.[6][11] The protocols outlined in this guide provide a robust and reproducible framework for researchers to leverage this powerful technology.
Future research will likely focus on expanding the scope of AuNP catalysis to more complex heterocyclic systems, developing even more active and stable catalysts through alloy formation (e.g., Au-Pd), and transitioning these efficient lab-scale syntheses to industrial applications for sustainable pharmaceutical manufacturing.[12]
References
- Hao, L., Zhao, Y., Yu, B., Zhang, H., Xu, H., & Liu, Z. (2014). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry, 16, 3039-3044. [Link]
- Tzani, M. A., Gabriel, C., & Lykakis, I. N. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Tzani, M. A., Gabriel, C., & Lykakis, I. N. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Semantic Scholar. [Link]
- Gold Catalysis Opens Up a New Route for the Synthesis of Benzimidazoylquinoxaline Derivatives from Biomass‐Derived Products (Glycerol). OUCI. [Link]
- Tzani, M. A., Gabriel, C., & Lykakis, I. N. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed. [Link]
- Tailoring Gold Nanoparticle Characteristics and the Impact on Aqueous-Phase Oxidation of Glycerol.
- Using gold nanoparticles for catalysis.
- Comparative Catalytic Properties of Supported and Encapsulated Gold Nanoparticles in Homocoupling Reactions. Frontiers. [Link]
- (PDF) Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Importance of Size and Contact Structure of Gold Nanoparticles for the Genesis of Unique Catalytic Processes. Chemical Reviews. [Link]
- Review: Using Metal Oxide Nanoparticles as Catalyst in Benzimidazoles Synthesis. EarthLine Publishers. [Link]
- Characterization of Gold Catalysts.
- Enhancing catalytic activity of gold nanoparticles in a standard redox reaction by investigating the impact of AuNPs size, temperature and reductant concentrations. National Institutes of Health (NIH). [Link]
- Role of the Support in Gold-Containing Nanoparticles as Heterogeneous C
- Catalysis using gold nanomaterials, Prof. Graham J. Hutchings (CatLab Highlight Lecture, 12.4.2022). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. earthlinepublishers.com [earthlinepublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gold Nanoparticles: Properties and Applications [sigmaaldrich.com]
- 5. Enhancing catalytic activity of gold nanoparticles in a standard redox reaction by investigating the impact of AuNPs size, temperature and reductant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gold Catalysis Opens Up a New Route for the Synthesis of Benzimidazoylquinoxaline Derivatives from Biomass‐Derived Prod… [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1H-benzo[d]imidazol-2-yl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (1H-benzo[d]imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. We leverage established chemical principles and field-proven insights to provide actionable solutions for your experiments.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1] The most common synthetic route involves the condensation of o-phenylenediamine with glycine, a variant of the Phillips-Ladenburg benzimidazole synthesis.[2][3] While straightforward in principle, this reaction is often plagued by issues such as low yields, significant side product formation, and purification difficulties. Traditional methods requiring prolonged heating in strong acids often result in yields as low as 56% after 72 hours of reflux.[4][5]
This guide provides a structured approach to overcoming these challenges, focusing on the critical parameters that govern reaction success and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low (<60%). What are the most common causes?
Answer: Low yield is the most frequent issue and typically stems from one of three areas: starting material quality, suboptimal reaction conditions, or incorrect stoichiometry.
-
Starting Material Purity: The primary starting material, o-phenylenediamine, is highly susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities that inhibit the desired reaction.
-
Causality: Oxidized o-phenylenediamine contains quinone-diimine species that can engage in side reactions, consuming starting material and complicating purification.
-
Solution: Use freshly purified o-phenylenediamine (recrystallized or sublimated) or a high-purity grade from a reliable supplier. Consider using o-phenylenediamine dihydrochloride, as the salt form is more stable against oxidation and can reduce colored impurities.[6]
-
-
Reaction Conditions (Temperature & Time): The condensation reaction requires sufficient thermal energy to drive the dehydration and cyclization steps. However, excessive heat can promote decomposition and side reactions.
-
Causality: The mechanism involves an initial acylation followed by an intramolecular cyclization and dehydration.[7] Insufficient temperature leads to incomplete conversion, while excessive temperature can cause decarboxylation of glycine or degradation of the benzimidazole ring.
-
Solution: For conventional heating, a reflux in a suitable solvent like toluene at 85-95°C for around 9 hours has been reported to give excellent yields (up to 97%).[8][9] If using an acid catalyst like HCl, longer reaction times (up to 72 hours) may be necessary, but yields are often lower.[4] Microwave-assisted synthesis can dramatically reduce reaction times to minutes and improve yields.[5][10]
-
-
Stoichiometry: The molar ratio of reactants is critical.
-
Causality: While a 1:1 molar ratio of o-phenylenediamine to glycine is theoretically required, using a slight excess of glycine can help drive the reaction to completion by ensuring the diamine is fully consumed.
-
Solution: Employ a slight molar excess of glycine (e.g., 1:1.4 o-phenylenediamine to glycine) as this has been shown to be effective in high-yield preparations.[9]
-
Question 2: My reaction mixture turns dark brown or black, resulting in a crude product that is difficult to purify. How can I prevent this?
Answer: The formation of dark, often intractable, byproducts is primarily due to the oxidation of o-phenylenediamine.
-
Causality: The two adjacent amino groups on the benzene ring are highly electron-donating, making the molecule extremely sensitive to oxidation by atmospheric oxygen, especially at elevated temperatures.
-
Solutions:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is the most effective way to prevent air oxidation.
-
Solvent Choice: A non-polar solvent like toluene can be advantageous over more polar solvents like ethanol in non-catalyzed reactions, as it may reduce the solubility of nascent oxidative byproducts.[8]
-
Use of Salt Form: As mentioned previously, using o-phenylenediamine dihydrochloride can significantly improve the process by reducing color impurities and ensuring more homogenous mixing.[6]
-
Question 3: The reaction seems to stall and does not proceed to completion, even after extended time. What can I do?
Answer: A stalled reaction points to issues with activation energy or catalyst efficacy.
-
Causality: The cyclization step, which involves the formation of the imidazole ring, has a significant activation barrier. This step is often the rate-limiting part of the process.
-
Solutions:
-
Catalyst Choice: While the reaction can proceed without a catalyst in high-boiling solvents like toluene, an acid catalyst is often used to protonate the carbonyl group of glycine, making it more electrophilic and accelerating the initial acylation step.[7] Polyphosphoric acid (PPA) is a strong condensing agent used for benzimidazole synthesis, though it can make the workup more challenging.[6][11] For this specific synthesis, 4N HCl is a common choice, though it may require long reflux times.[12]
-
Microwave Irradiation: This is a highly effective method for overcoming activation barriers. Microwave energy directly couples with the polar molecules in the reaction, leading to rapid and uniform heating that can dramatically reduce reaction times and drive the reaction to completion.[6][13] Yields of up to 77% have been reported with microwave-assisted methods.[5]
-
Question 4: I am struggling with the purification of the final product. What are the best practices?
Answer: Purifying this compound requires leveraging its amphoteric nature (presence of both basic amine and acidic N-H groups).
-
Causality: The crude product is often contaminated with unreacted starting materials, oligomeric side products, and residual catalyst.
-
Solutions:
-
Precipitation by pH Adjustment: This is the most common and effective initial purification step. After the reaction is complete, cool the mixture and adjust the pH.
-
If an acid catalyst was used, neutralize the reaction mixture with a base like aqueous ammonia or NaOH to a pH of 8-10.[4][14] The free base product is less soluble in the aqueous medium and will precipitate out.
-
The precipitated solid can then be collected by filtration, washed with cold water to remove salts, and dried.[12]
-
-
Recrystallization: This is a crucial step for achieving high purity.
-
Ethanol is a commonly used and effective solvent for recrystallizing the product.[13] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
-
Column Chromatography: If precipitation and recrystallization fail to yield a pure product, column chromatography using silica gel is a viable option. A mobile phase of dichloromethane and methanol is often effective for separating benzimidazole derivatives.[14]
-
Frequently Asked Questions (FAQs)
-
Q: What is the general mechanism for the synthesis of this compound from o-phenylenediamine and glycine?
-
A: The reaction follows the Phillips-Ladenburg condensation mechanism. It begins with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carboxylic acid of glycine (often activated by acid or heat), forming an N-acylated intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the amide carbonyl carbon. The final step is a dehydration (loss of two water molecules) to form the aromatic benzimidazole ring.[2][7]
-
-
Q: Should I use conventional heating or microwave irradiation?
-
A: Microwave irradiation is generally superior. It offers significantly reduced reaction times (minutes vs. hours), often leads to higher yields, and can result in cleaner reaction profiles with fewer byproducts.[6][15] While conventional heating is effective, especially with optimized solvent and stoichiometry[8], microwave synthesis represents a more efficient and modern approach.
-
-
Q: How can I effectively monitor the reaction's progress?
Visualizing the Process
Reaction Mechanism Workflow
Caption: Phillips condensation mechanism for the synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Comparative Analysis of Synthesis Methods
The following table summarizes different reported methods for synthesizing this compound and related structures, highlighting the impact of various conditions on yield and reaction time.
| Method | Reactants | Catalyst/Solvent | Time | Yield (%) | Reference |
| Conventional Reflux | o-Phenylenediamine, Glycine | 4N HCl | 72 h | 56% | [4] |
| Conventional Reflux | o-Phenylenediamine, Glycine | Toluene | 9 h | 97.3% | [8][9] |
| Microwave Irradiation | o-Phenylenediamine, Glycine | HCl | 40-60 min | 56-77% | [5] |
| Microwave (General) | o-Phenylenediamine, Aldehyde | Sodium Hypophosphite / Ethanol | Short | 70-80% | [13] |
| Microwave (General) | o-Phenylenediamine, Carboxylic Acid | Alumina-Methanesulfonic Acid | 2-18 min | Good to Excellent | [16] |
Optimized Experimental Protocol (High-Yield, Non-Catalyzed)
This protocol is based on a highly effective method reported in the literature, prioritizing yield and simplicity.[8][9]
Materials:
-
o-Phenylenediamine (high purity, 5 mmol, 0.54 g)
-
Glycine (7 mmol, 0.53 g)
-
Toluene (10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with an inert gas for 10-15 minutes.
-
Charging Reactants: To the round-bottom flask, add o-phenylenediamine (0.54 g) and glycine (0.53 g), followed by toluene (10 mL).
-
Reaction: Begin vigorous magnetic stirring and heat the mixture to a gentle reflux (internal temperature of 85-95°C). Maintain the inert atmosphere throughout the reaction.
-
Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 9 hours.
-
Workup:
-
Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Allow the mixture to stand overnight. The product will precipitate as crystals.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold toluene or hexane to remove any soluble impurities.
-
-
Drying: Dry the product in a vacuum oven or in air to obtain pure this compound. The reported yield for this method is 97.3%.[8]
References
- Mosslemin, M. H., et al. (2007). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. Journal of the Iranian Chemical Society, 4(4), 438-443.
- Shaikh, A. A., et al. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Polycyclic Aromatic Compounds.
- Patel, H., et al. (2016). Microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. [Available at: https://sciforum.net/paper/view/3910]
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.
- Küçükbay, H. (2017). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry.
- ChemicalBook. This compound synthesis.
- AdiChemistry. Phillips Condensation Reaction | Explanation.
- Ma, B., Deng, P., & Liang, S. (2013). Synthetic method of benzimidazole derivatives. Google Patents, CN102863390A.
- CoLab. Phillips–Ladenburg Benzimidazole Synthesis. (2010).
- Royal Society of Chemistry. (2019). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry.
- Ma, B., et al. (2010). A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. Google Patents, CN101875638A.
- Singh, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- Onwudiwe, D. C., & Ekeocha, C. C. (2018). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 34(2), 835-845.
- Guntuku, L., et al. (2021). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace.
- ResearchGate. The Phillips–Ladenburg imidazole synthesis.
- Singh, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
- ResearchGate. Preparation of benzimidazole derivatives.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
- Abdolmohammadi, S., & Afsharpour, M. (2020). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters.
- Mochona, B., et al. (2013). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Molecules.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102863390A - Synthetic method of benzimidazole derivatives - Google Patents [patents.google.com]
- 5. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. sciforum.net [sciforum.net]
- 11. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. scispace.com [scispace.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (1H-benzo[d]imidazol-2-yl)methanamine by Recrystallization
Prepared by: The Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (1H-benzo[d]imidazol-2-yl)methanamine. It provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol for purification by recrystallization, a critical step for ensuring the compound's purity for downstream applications.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: My compound is separating as a viscous liquid or "oiling out" instead of forming solid crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon in the crystallization of organic amines.[1] It occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent system, causing it to separate as a liquid phase rather than a solid crystal lattice. The basic amine and imidazole functionalities of your compound can contribute to this behavior.
Causality & Solution:
-
Cause: The level of supersaturation is too high, or the solution is being cooled too rapidly.
-
Immediate Action: Reheat the mixture until the oil completely redissolves.
-
Troubleshooting Steps:
-
Reduce Supersaturation: Add a small amount of additional hot solvent (e.g., 5-10% more of the primary solvent like ethanol) to the clear solution before allowing it to cool again.[1]
-
Slow the Cooling Rate: This is the most critical parameter. Allow the flask to cool slowly on the benchtop, insulated with a glass wool or cloth, to ensure the solution temperature stays above the compound's melting point as crystals begin to form. Once at room temperature, cooling can be gradually continued in an ice bath.[1]
-
Induce Crystallization with a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the solution once it has cooled slightly below its boiling point. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oil formation.[2]
-
Q2: No crystals have formed even after my solution has cooled to room temperature or in an ice bath. What should I do?
A2: The absence of crystallization indicates that the solution is not sufficiently saturated at the lower temperature. This is a frequent issue that can usually be resolved.
Causality & Solution:
-
Cause: Too much solvent was used initially.[2][3] A common error is to add solvent to dissolve the solid at a temperature below the solvent's boiling point, which leads to using an excessive volume.[3]
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently reheat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Allow the concentrated solution to cool slowly again.[2]
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[2]
-
Introduce a Seed Crystal: As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization.[2]
-
Consider an Anti-Solvent: If using a single-solvent system, you can cautiously add a "poor" or "anti-solvent" (one in which your compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until persistent cloudiness is observed, which can induce precipitation.
-
Q3: My product crashed out of solution immediately as a very fine powder. Is this acceptable?
A3: While you have recovered solid material, rapid precipitation is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[2] The goal is slow, methodical crystal growth.
Causality & Solution:
-
Cause: The solution was too concentrated, or the temperature was dropped too quickly.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution to boiling and add more solvent (10-20% additional volume) until the solid fully redissolves. You should aim to exceed the minimum amount of hot solvent required for dissolution.[2]
-
Ensure Slow Cooling: Allow the solution to cool undisturbed and slowly to promote the formation of larger, purer crystals.
-
Q4: My final yield after drying is significantly lower than expected. What are the common sources of product loss?
A4: Product loss during recrystallization is inevitable to some degree, but significant losses can be minimized by careful technique.
Causality & Solution:
-
Cause 1: Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[4] Solution: Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude solid.[3]
-
Cause 2: Premature Filtration: Filtering the crystals while the solution is still warm will leave a substantial amount of product behind in the filtrate. Solution: Ensure the solution has cooled completely to room temperature and then to 0-5 °C in an ice bath before filtration.
-
Cause 3: Improper Washing: Washing the collected crystals with room-temperature solvent or with an excessive volume of cold solvent will redissolve some of your product.[3] Solution: Rinse the crystals with a minimum amount of ice-cold recrystallization solvent. Break the vacuum, add the cold solvent to just cover the crystals, and then reapply the vacuum.[4]
Experimental Protocol & Data
Solvent System Selection
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed-solvent system is often effective.
| Solvent System | Role | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Primary ("Good") Solvent | 78.4 | The compound exhibits good solubility in hot ethanol. |
| Water | Anti-Solvent ("Poor") Solvent | 100.0 | The compound is less soluble in water, making it an effective anti-solvent when paired with ethanol. The combination allows for fine-tuning of the solubility profile. A patent describes using an ethanol/water mixture for the final purification step.[5] |
| Isopropanol | Alternative Primary Solvent | 82.5 | Can be used as an alternative to ethanol, often with similar results. |
Detailed Recrystallization Workflow
This protocol assumes the crude starting material is the free base form of this compound. If your crude is a salt (e.g., the dihydrochloride), it must first be neutralized.
Step 1: Neutralization (If Starting from Salt)
-
Dissolve the crude salt in a minimum amount of deionized water.
-
While stirring, slowly add a dilute base (e.g., 10% aqueous ammonia or 1M NaOH) dropwise until the pH of the solution reaches 8-9.[5]
-
The free base will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude free base by vacuum filtration, wash with a small amount of cold water, and air-dry the solid.
Step 2: Recrystallization
-
Place the crude, dry this compound into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (near boiling) in portions, with stirring and gentle heating (e.g., on a hot plate), until the solid just dissolves.
-
To the hot, clear solution, add hot water dropwise until you observe the first sign of persistent turbidity (cloudiness).
-
Add one or two drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 20-30 minutes.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a single, small portion of an ice-cold ethanol/water mixture (using the same ratio as the final solvent composition).
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
Visual Workflow Diagram
Caption: Recrystallization workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample? A1: Impurities typically originate from the synthesis process. Common sources include unreacted starting materials like o-phenylenediamine and glycine, side-products from incomplete cyclization or alternative reaction pathways, and residual solvents from the reaction or workup.[6][7][8]
Q2: Why is slow cooling so important? A2: Crystal formation is a thermodynamically controlled process where molecules arrange themselves into a stable, ordered lattice. Slow cooling allows time for the correct molecules to deposit onto the growing crystal surface while impurity molecules remain in the solution. Rapid cooling "freezes" the system, trapping impurities within the solid.[2]
Q3: Can I use a single solvent instead of an ethanol/water mixture? A3: Possibly, but a mixed-solvent system offers greater control. Finding a single solvent with the ideal solubility profile (high solubility when hot, low when cold) can be difficult. A mixed system allows you to precisely adjust the solvent power to achieve a saturated solution at the boiling point, which is optimal for high recovery.[4]
Q4: How can I confirm the purity of my final product? A4: The most common methods are measuring the melting point and running a Thin Layer Chromatography (TLC) analysis. A pure compound should have a sharp, narrow melting point range. TLC should show a single spot. For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used to confirm structure and identify any remaining impurities.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- Google Patents. (2010).
- CORE. (n.d.).
- Symbiosis Online Publishing. (2015).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.[10]
- Unknown. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.[2]
- Chemical Review and Letters. (n.d.). Newly designed 2-(aminomethyl)
- Google Patents. (2010).
- Unknown. (n.d.).
- MDPI. (2018). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules, 23(10), 2485.[12]
- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969.[13]
- MDPI. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Molecules, 29(15), 3534.[14]
- Santa Cruz Biotechnology. (n.d.). 2-(Aminomethyl)benzimidazole dihydrochloride.
- PubChem. (n.d.). This compound dihydrochloride.
- ChemicalBook. (2025). This compound.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[8]
- IJRPC. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1018-1025.[18]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 6. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing Benzimidazole Synthesis via Condensation
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working on synthesizing benzimidazole scaffolds via the condensation of o-phenylenediamines with carboxylic acids or aldehydes. As a core heterocyclic motif in numerous pharmaceuticals, optimizing its synthesis is paramount for efficient drug discovery and development. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal relationships behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the foundational synthetic strategies for forming the benzimidazole core via condensation?
The two most prevalent and historically significant methods for synthesizing the benzimidazole core are the Phillips-Ladenburg reaction and the Weidenhagen reaction.[1][2]
-
Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives like esters and acid chlorides), typically under acidic conditions and with heating.[3] Mineral acids such as hydrochloric acid are often used to facilitate the reaction.[3] While effective for many aliphatic acids, reactions with aromatic acids may require more forcing conditions, such as high temperatures in a sealed vessel, to achieve good yields.[3][4]
-
Weidenhagen Reaction: This approach utilizes an aldehyde as the carbonyl source to condense with an o-phenylenediamine.[1] The reaction proceeds through a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to form the benzimidazole ring.[5] This method is particularly versatile due to the vast commercial availability of diverse aldehydes.
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yield is a common challenge that can often be resolved by systematically evaluating a few key parameters. The primary factors to investigate are the catalyst, solvent, and reaction temperature/time.[6]
-
Catalyst Efficiency: Many modern benzimidazole syntheses are catalyst-dependent. Without an effective catalyst, conversion rates can be minimal, or the reaction may not proceed at all.[7] Even with a catalyst, its activity can diminish over time or with improper storage.
-
Solvent Choice: The reaction medium has a profound effect on reactant solubility and reaction kinetics. A solvent screen is a crucial first step in optimization. Polar solvents like methanol, ethanol, and acetonitrile have been shown to be effective in many systems.[2][8]
-
Temperature and Time: Condensation reactions often require an energy input to overcome the activation barrier for cyclization and dehydration. Reactions that are sluggish at room temperature can see dramatic yield improvements with heating.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[2]
Q3: How do I choose the right catalyst for my synthesis?
Catalyst selection is substrate-dependent and is often the most critical factor for success. Catalysts for benzimidazole synthesis can be broadly categorized:
-
Brønsted Acids: Simple and cost-effective acids like p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and ammonium chloride (NH₄Cl) are widely used.[3][5][9] They function by protonating the carbonyl group, rendering it more electrophilic for the nucleophilic attack by the diamine.
-
Lewis Acids: Lewis acidic catalysts, such as lanthanide triflates (e.g., Er(OTf)₃, LaCl₃), are highly effective and can often promote reactions under milder conditions than strong Brønsted acids.[1][10][11]
-
Transition Metal Catalysts: A wide array of transition metals, including cobalt, copper, and gold nanoparticles, have been developed as highly efficient catalysts.[12] Cobalt(II) complexes, for instance, can mediate redox catalysis, enabling synthesis at ambient temperatures.[13]
-
Heterogeneous & Green Catalysts: For improved sustainability and easier purification, heterogeneous catalysts like engineered MgO@DFNS (dendritic fibrous nanosilica) or Ag₂CO₃/Celite are excellent choices as they can be easily recovered by filtration and reused.[2][14]
The optimal choice depends on the electronic nature of your substrates and the desired reaction conditions (e.g., temperature tolerance, green chemistry considerations).
Q4: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles when using aldehydes. How can I improve selectivity?
This is a classic selectivity challenge in the Weidenhagen approach. The initial product, a 2-substituted benzimidazole, still possesses a reactive N-H bond that can be alkylated by a second molecule of the aldehyde (via reduction of the intermediate Schiff base), leading to the 1,2-disubstituted product.[11]
Controlling this selectivity hinges on several factors:
-
Stoichiometry: The most direct method is to control the reactant ratio. Using a significant excess of the o-phenylenediamine relative to the aldehyde can favor the formation of the mono-substituted product. For example, a 4:1 amine-to-aldehyde ratio has been used to achieve excellent yields of the mono-condensation product.[11]
-
Catalyst Choice: The catalyst can influence the reaction pathway. For instance, in the absence of a catalyst like Er(OTf)₃, the mono-condensation product is often favored, whereas its presence can selectively yield the double-condensation product with electron-rich aldehydes.[11]
-
Reaction Conditions: Lower temperatures and shorter reaction times can sometimes favor the kinetic product (mono-substituted) over the thermodynamic product (di-substituted).
Q5: Are there "greener" and more efficient alternatives to traditional methods that require harsh acids and high heat?
Absolutely. The field has made significant strides toward more sustainable and efficient protocols:
-
Microwave-Assisted Synthesis: This is one of the most impactful advancements. Microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often increases yields significantly.[10][15][16] The rapid, uniform heating provided by microwaves minimizes side product formation.[17][18]
-
Solvent-Free Conditions: Many catalytic systems work efficiently under solvent-free or "neat" conditions, which reduces solvent waste and can simplify workup.[10][13]
-
Aqueous Media: Water is an ideal green solvent. Methods using high-temperature water have been developed, where the properties of water at elevated temperatures (e.g., 250 °C) can be tuned to facilitate the reaction, often without any added catalyst.[19][20]
Troubleshooting Guide
This section addresses specific experimental issues in a systematic format.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or inappropriate catalyst.[21] 2. Reaction temperature is too low.[6] 3. Impure starting materials (especially oxidized o-phenylenediamine). 4. Insufficient reaction time. | 1. Screen a panel of catalysts (e.g., p-TsOH, NH₄Cl, Er(OTf)₃). Use a fresh batch of catalyst. 2. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) while monitoring by TLC. 3. Purify starting materials. o-phenylenediamine can be purified by recrystallization or sublimation.[21] 4. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Formation of a Dark, Tar-like Substance | 1. Reaction temperature is too high or reaction time is too long.[21] 2. Air oxidation of the o-phenylenediamine or intermediates. 3. Self-condensation of the aldehyde or carboxylic acid. | 1. Reduce the reaction temperature and/or time. 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[21] 3. Use a milder catalyst or consider a stepwise procedure. |
| Product is Difficult to Purify | 1. Homogeneous catalyst is difficult to separate from the product. 2. Formation of intensely colored impurities from starting material degradation.[2] 3. Product and byproducts have similar polarity. | 1. Switch to a heterogeneous or recyclable catalyst (e.g., MgO@DFNS, supported nanoparticles) that can be removed by filtration.[2] 2. Using o-phenylenediamine dihydrochloride salt can sometimes reduce colored impurities.[2] Consider treating the crude product with activated carbon during recrystallization.[22] 3. Optimize the recrystallization solvent system or employ column chromatography with a carefully selected eluent system. |
| High MW Impurity Observed (e.g., Dimer) | 1. Intermolecular side reactions are occurring. | 1. Run the reaction at a lower concentration (higher dilution) to disfavor intermolecular reactions. 2. Optimize purification; these larger impurities often have different solubility profiles and can be removed by recrystallization or size-exclusion/silica gel chromatography.[23] |
Key Parameter Optimization: Data & Diagrams
Catalyst & Solvent Selection
The interplay between catalyst and solvent is crucial for optimizing your reaction. The table below provides a starting point for selection based on common, effective systems.
| Catalyst Type | Example | Typical Solvent(s) | Pros & Cons | Reference(s) |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | DMF, Acetonitrile | Pros: Inexpensive, readily available. Cons: Can require high temperatures; may not be suitable for sensitive substrates. | [5] |
| Lewis Acid | Erbium(III) Triflate (Er(OTf)₃) | Water, Ethyl Lactate, Solvent-free | Pros: Highly efficient, can enable room-temperature or MW synthesis, excellent for selectivity control. Cons: More expensive than simple acids. | [10][11] |
| Metal Complex | Co(acac)₂ / H₂O₂ | Solvent-free, Ethanol | Pros: Enables ambient temperature synthesis, fast reaction times, green oxidant (H₂O₂). Cons: Requires an oxidant. | [13] |
| Heterogeneous | MgO@DFNS | Ethanol | Pros: Easily recoverable and reusable, environmentally friendly, mild conditions (room temp). Cons: Requires catalyst synthesis. | [2] |
| Green Catalyst | Ammonium Chloride (NH₄Cl) | Ethanol, Chloroform | Pros: Mild, inexpensive, efficient for many substrates at room temperature or with gentle heating. Cons: Moderate reaction times. | [2][9] |
General Reaction Workflow
The following diagram illustrates the logical workflow for setting up and optimizing a benzimidazole synthesis reaction.
Caption: General workflow for benzimidazole synthesis.
Troubleshooting Low Yields
Use this decision tree to diagnose and solve issues related to low product yield.
Caption: Troubleshooting decision tree for low reaction yield.
Detailed Experimental Protocols
Protocol 1: Classic Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole
This protocol is a classic example of the Phillips reaction using a mineral acid catalyst.[3]
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add benzene-1,2-diamine (10.8 g, 0.1 mol).
-
Reagent Addition: To the flask, add glacial acetic acid (6.0 g, 0.1 mol) and 4N hydrochloric acid (25 mL).
-
Reaction: Gently heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of 10% sodium hydroxide solution until the pH is slightly alkaline (pH 8-9).
-
Isolation: The product will precipitate out of the aqueous solution. Collect the crude solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water (2 x 25 mL). The crude product can be further purified by recrystallization from an appropriate solvent like ethanol/water to yield pure 2-methyl-1H-benzimidazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-1H-benzimidazoles
This protocol leverages the speed and efficiency of microwave irradiation for a rapid synthesis.[10][15]
-
Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine o-phenylenediamine (1 mmol), the desired aromatic aldehyde (1 mmol), and the catalyst (e.g., Er(OTf)₃, 1-5 mol%).
-
Solvent (Optional): If not running solvent-free, add 2-3 mL of a suitable solvent like dry methanol or acetonitrile.[8][15]
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 60-80 °C) for 5-15 minutes.[10][15] Monitor pressure to ensure it remains within safe limits.
-
Workup: After cooling the vial to room temperature, pour the reaction mixture into water (20 mL).
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure 2-arylbenzimidazole.
References
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent chemistry. Arabian Journal of Chemistry, 10, S1575-S1594.
- Khan, I., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(9), 2679. [Link]
- Cimarelli, C., et al. (2021).
- Gürbüz, D., et al. (2021). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1368-1376. [Link]
- Yadav, P., & Singh, A. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2). [Link]
- Akhtar, J., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6238. [Link]
- Sharma, P., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2245-2252. [Link]
- Patel, H., et al. (2019). Microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. [Link]
- Patel, D., et al. (2023). Synthesis And Characterization Of Novel Derivatives Of Benzimidazole. International Journal of Creative Research Thoughts (IJCRT), 11(5). [Link]
- Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1304. [Link]
- Rao, A., et al. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. ARKIVOC, 2004(5), 147-155. [Link]
- Boix, C., & Poliakoff, M. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5(2), 178-183. [Link]
- Boix, C., & Poliakoff, M. (2003). Synthesis of benzimidazoles in high-temperature water.
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION : EXPLANATION.
- da Silva, J. F., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 1356–1364. [Link]
- Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(2). [Link]
- Zhang, Q., et al. (2018). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)
- Monsanto Research Corp. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Journal of Chemical Sciences, 126(5), 1503-1507. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. tandfonline.com [tandfonline.com]
- 16. sciforum.net [sciforum.net]
- 17. asianpubs.org [asianpubs.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ijcrt.org [ijcrt.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Substituted Benzimidazoles
Welcome to the Technical Support Center for the synthesis of 2-substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial chemical transformation. Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] This resource provides practical, field-proven insights in a question-and-answer format, supplemented with detailed troubleshooting guides and experimental protocols to ensure the successful synthesis of your target compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and hurdles faced during the synthesis of 2-substituted benzimidazoles.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?
A1: Low or no product yield is a frequent issue stemming from several potential causes. Systematically investigating the following factors is crucial:
-
Suboptimal Reaction Temperature: The condensation of an o-phenylenediamine with an aldehyde or carboxylic acid is temperature-dependent. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[5]
-
Incorrect Solvent Choice: The solvent plays a critical role in reaction rate and yield. The choice of solvent can significantly influence the solubility of reactants and the overall reaction pathway.[5]
-
Catalyst Inefficiency: If you are employing a catalyst, its activity is paramount. The catalyst might be inactive, or the loading may be insufficient. A wide array of catalysts, including various acids and metal catalysts, have been reported, and their selection should be tailored to the specific substrates.[5][6]
-
Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly interfere with the reaction, leading to diminished yields.[5] It is advisable to use purified starting materials.
-
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
Q2: I am observing the formation of a significant amount of a 1,2-disubstituted benzimidazole as a side product. How can I improve the selectivity for the desired 2-substituted product?
A2: The formation of 1,2-disubstituted benzimidazoles is a well-documented side reaction, especially when using aldehydes. This occurs when a second molecule of the aldehyde reacts with the nitrogen of the initially formed 2-substituted benzimidazole.[5][7] To enhance selectivity, consider the following strategies:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of o-phenylenediamine to the aldehyde is recommended. An excess of the aldehyde will invariably favor the formation of the 1,2-disubstituted byproduct.[5][7]
-
Solvent Selection: The choice of solvent can influence the selectivity. For instance, some studies suggest that polar protic solvents like water or ethanol can favor the formation of the 2-substituted product, whereas aprotic solvents might lead to a higher proportion of the 1,2-disubstituted product.[7]
-
Temperature Optimization: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second substitution reaction.[7]
-
Catalyst Choice: Certain catalysts can promote the selective formation of the 2-substituted benzimidazole. Researching catalysts specific to your substrate can be beneficial.
Q3: My crude product is highly colored, making purification difficult. What is the cause and how can I resolve this?
A3: The presence of intense color in your crude product is often due to the oxidation of the o-phenylenediamine starting material, which is susceptible to air oxidation, leading to colored impurities.[5] Here are some solutions:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of the o-phenylenediamine.[5]
-
Purification Techniques:
-
Activated Carbon Treatment: For removing colored impurities, you can treat a solution of your crude product with activated carbon, followed by filtration and crystallization.[5]
-
Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer will precipitate the purified benzimidazole.[5]
-
Troubleshooting Guides
This section provides a more in-depth analysis of specific problems you might encounter during the synthesis of 2-substituted benzimidazoles, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures to find the optimum. Start with literature precedents for similar substrates and adjust accordingly. |
| Incorrect Solvent | Experiment with different solvents of varying polarity. Common solvents include ethanol, methanol, acetonitrile, and DMF.[6][8][9] |
| Inefficient or Inactive Catalyst | If using a catalyst, ensure it is from a reliable source and is active. Optimize the catalyst loading; sometimes a slight increase can improve yields, but an excess can also lead to side reactions.[5] |
| Poor Quality Starting Materials | Purify starting materials before use if their purity is questionable. Recrystallization of o-phenylenediamine and distillation of liquid aldehydes are common purification methods.[5] |
| Incomplete Reaction | Monitor the reaction progress diligently using TLC. The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progression.[5] |
Problem 2: Formation of Multiple Products/Side Products
| Possible Cause | Recommended Solution |
| Formation of 1,2-disubstituted Benzimidazoles | As discussed in the FAQs, maintain a strict 1:1 stoichiometry of o-phenylenediamine to aldehyde.[5][7] Consider a slight excess of the o-phenylenediamine. |
| Formation of Schiff Base Intermediate | The intermediate Schiff base may be stable under your reaction conditions and not fully cyclize. This can sometimes be addressed by increasing the reaction temperature or adding a suitable catalyst to facilitate the cyclization step. |
| Oxidation of Starting Material | The oxidation of o-phenylenediamine can lead to a complex mixture of colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[5] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. In such cases, consider derivatization of the product to alter its polarity, followed by purification and subsequent removal of the derivatizing group. |
| Presence of Colored Impurities | Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and crystallization.[5] |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize easily, try different crystallization solvents or solvent mixtures. If crystallization fails, column chromatography is the primary alternative. |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Catalyst
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrates.
-
To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the aldehyde (1 mmol) and the catalyst (e.g., 10 mol%).[5]
-
Stir the reaction mixture at the desired temperature (room temperature or heated) for the required amount of time.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or crystallization.
Protocol for Monitoring Reaction by TLC
-
Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate alongside spots of the starting materials (o-phenylenediamine and aldehyde).
-
Develop the TLC plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of 2-substituted benzimidazoles.
Caption: A generalized experimental workflow for the synthesis of 2-substituted benzimidazoles.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues in benzimidazole synthesis.
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing side product formation during benzimidazole ring closure
A Guide to Minimizing Side Product Formation During Ring Closure
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize benzimidazole ring closure reactions, focusing on the critical issue of minimizing side product formation. As Senior Application Scientists, we provide not only procedural guidance but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Landscape of Benzimidazole Synthesis & Common Side Products
The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives) in what is known as the Phillips-Ladenburg reaction, or with an aldehyde, a variant of the Weidenhagen reaction.[1][2] While these methods are robust, they are not without their challenges, often leading to a mixture of products that complicate purification and reduce overall yield.
Frequently Asked Questions (FAQs): Initial Troubleshooting
Q1: I'm observing multiple spots on my TLC plate post-reaction. What are the most likely side products?
A1: The nature of the side products is highly dependent on your starting materials (aldehyde vs. carboxylic acid) and reaction conditions. Common culprits include:
-
1,2-Disubstituted Benzimidazoles: Particularly when using aldehydes, a second molecule of the aldehyde can react with the newly formed benzimidazole to yield a 1,2-disubstituted product.[3][4] This is often favored at higher temperatures.[5]
-
Over-oxidation Products: If your reaction conditions are too harsh or an oxidant is present, you may form quinoxalines or other oxidized species.[2]
-
Ring-Opened Products: In some cases, particularly with forcing conditions or certain substitution patterns, the benzimidazole ring can undergo cleavage.[6]
-
Unreacted Starting Materials: Incomplete conversion is a common issue, leading to the presence of both o-phenylenediamine and the aldehyde or carboxylic acid in your crude product.
-
Polymeric Materials: High temperatures and concentrations can sometimes lead to the formation of intractable polymeric byproducts.
Q2: My reaction is sluggish and giving low yields. What are the first parameters I should adjust?
A2: Low yields are often a sign of suboptimal reaction conditions. Before delving into complex purification strategies, consider the following adjustments:
-
Catalyst Selection: The choice of catalyst is paramount. Options range from Brønsted acids like p-toluenesulfonic acid (p-TsOH) and mineral acids (e.g., HCl) to Lewis acids such as erbium(III) triflate (Er(OTf)₃) and various metal complexes.[3][4][7][8] For greener approaches, heterogeneous catalysts like MgO@DFNS are advantageous due to their ease of recovery.[9]
-
Solvent Screening: The polarity of the solvent can significantly influence reaction rates and selectivity. A solvent screen including protic solvents (e.g., ethanol, methanol) and aprotic solvents (e.g., acetonitrile, DMF, CHCl₃) is highly recommended.[9][10]
-
Temperature and Reaction Time: Many benzimidazole syntheses require heating to proceed at a reasonable rate.[1] However, excessive heat can promote side reactions.[5] Monitoring the reaction over time by TLC or LC-MS is crucial to determine the optimal balance.
Section 2: Strategic Approaches to Minimize Side Product Formation
A systematic approach to optimizing your reaction conditions is the most effective way to minimize the formation of unwanted byproducts. The following sections provide detailed guidance on key experimental variables.
Catalyst Choice: The Key to Selectivity
The catalyst not only accelerates the reaction but also plays a crucial role in directing its selectivity.
Troubleshooting Scenario 1: Formation of 1,2-Disubstituted Byproducts in Aldehyde Condensations
-
Problem: The reaction of an o-phenylenediamine with an aldehyde is yielding a significant amount of the 1-alkyl/aryl-2-substituted benzimidazole alongside the desired 2-substituted product.
-
Underlying Cause: The initial 2-substituted benzimidazole product still possesses a nucleophilic N-H group that can react with a second equivalent of the aldehyde, particularly under forcing conditions or with reactive aldehydes.
-
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the o-phenylenediamine can help consume the aldehyde before it reacts with the product.
-
Catalyst Selection:
-
Lewis Acids: Lewis acids like Er(OTf)₃ can, in some cases, selectively promote the formation of the 1,2-disubstituted product, especially with electron-rich aldehydes.[4] Conversely, in the absence of such a catalyst, the formation of the mono-condensation product may be favored.[4]
-
Ammonium Salts: Catalysts like ammonium chloride (NH₄Cl) have been shown to be effective in promoting the formation of 2-substituted benzimidazoles at room temperature, potentially minimizing the formation of the disubstituted byproduct.[10]
-
-
Temperature Control: Lowering the reaction temperature can often disfavor the second substitution reaction, which typically has a higher activation energy.
-
Experimental Protocol: Selective Synthesis of 2-Phenyl-1H-benzo[d]imidazole using NH₄Cl [10]
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 mL), add ammonium chloride (NH₄Cl, 4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Reaction Conditions: The Fine-Tuning of Your Synthesis
Optimizing reaction parameters such as solvent, temperature, and time is a critical step in minimizing side product formation.
Troubleshooting Scenario 2: Low Yield and Formation of Colored Impurities
-
Problem: The reaction is producing a low yield of the desired benzimidazole, and the crude product is heavily colored, complicating purification.
-
Underlying Cause:
-
Low Reactivity: The reaction may not be proceeding to completion under the current conditions.
-
Oxidation: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of intensely colored, often polymeric, impurities. This can be exacerbated by heat and the presence of air.
-
Starting Material Purity: Impurities in the starting materials can also contribute to side reactions and discoloration.[1]
-
-
Mitigation Strategies:
-
Solvent Optimization: The choice of solvent can have a profound impact on both reaction rate and the suppression of side reactions. As an example, a study on the synthesis of 2-phenyl-1H-benzo[d]imidazole found that switching from solvent-free conditions to chloroform (CHCl₃) significantly improved the yield.[10] A systematic screen of solvents is recommended.
-
Temperature Control: While heating can improve reaction rates, it can also promote the formation of byproducts.[5] Consider running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes offer the benefits of rapid heating while minimizing the formation of thermal degradation products.[1][11]
-
Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Purity of Starting Materials: Ensure the purity of your o-phenylenediamine and aldehyde or carboxylic acid. Using freshly purified starting materials can make a significant difference. The use of o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[11]
-
Data Summary: Solvent Effects on Benzimidazole Synthesis
| Solvent | Relative Yield | Reference |
| Solvent-free | Low | [10] |
| Acetonitrile (CH₃CN) | Moderate | [10] |
| Methanol (MeOH) | Moderate | [10] |
| Chloroform (CHCl₃) | High | [10] |
| Ethanol (EtOH) | High | [9] |
Note: The optimal solvent is substrate-dependent and should be determined empirically.
Purification Strategies: Isolating Your Target Compound
Even with optimized reaction conditions, some level of side product formation is often unavoidable. Effective purification is therefore essential.
Troubleshooting Scenario 3: Difficulty in Separating the Product from Byproducts and Catalysts
-
Problem: The desired benzimidazole has a similar polarity to the major byproduct, making separation by column chromatography challenging. The catalyst used is also difficult to remove from the product.
-
Mitigation Strategies:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.[12][13] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at all temperatures.
-
Column Chromatography: For more complex mixtures, column chromatography is the method of choice.[12] A systematic approach to solvent system selection using TLC is crucial for achieving good separation.
-
Use of Heterogeneous Catalysts: To simplify catalyst removal, consider using a heterogeneous catalyst that can be easily filtered off at the end of the reaction.[9]
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be a highly effective purification technique, particularly for removing non-volatile impurities.[14]
-
Experimental Protocol: Purification by Recrystallization [13]
-
Dissolve the crude benzimidazole product in a minimum amount of a suitable boiling solvent (e.g., water, ethanol, or a mixture).
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution boiled for a few minutes.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 3: Visualizing the Pathways
Understanding the reaction mechanisms and potential pitfalls is key to effective troubleshooting.
Diagram 1: General Mechanism of Benzimidazole Formation
Caption: Generalized reaction pathway for benzimidazole synthesis.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision-making workflow for troubleshooting benzimidazole synthesis.
References
- BenchChem. (2025). optimization of reaction conditions for benzimidazole synthesis.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 1,6-Dimethyl-1H-benzo[d]imidazole.
- Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025). IJCRT.org.
- BenchChem. (2025). Improving the reaction conditions for benzimidazole synthesis.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- Optimization of the reaction conditions a. (n.d.).
- RESEARCH ON BENZIMIDAZOLE DERIV
- A process for the optical purification of benzimidazole derivatives. (n.d.).
- Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof. (n.d.).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- PHILLIPS CONDENSATION REACTION | EXPLAN
- General Mechanism of Benzimidazole formation. (n.d.).
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.
- Eine neue Synthese von Benzimidazol‐Derivaten. (n.d.).
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals.
- The ring-opened products from benzylation of benzimidazole. (2025).
- The possible mechanism of forming benzimidazole. (n.d.).
- Recent achievements in the synthesis of benzimidazole deriv
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
- Pharmaceutical Chemistry| Named REACTIONS :- Phillips Condens
- (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijcrt.org [ijcrt.org]
- 14. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Troubleshooting Low Conversion Rates in Benzimidazole Synthesis
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high conversion rates for this critical heterocyclic scaffold. Benzimidazoles are cornerstone moieties in medicinal chemistry, found in numerous FDA-approved drugs. However, their synthesis, while conceptually straightforward, is often plagued by issues of low yield, side product formation, and purification difficulties.[1][2][3]
This document provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide robust, actionable solutions grounded in established chemical principles.
Section 1: Initial Diagnosis - A Troubleshooting Workflow
Low conversion is a symptom, not a root cause. Before adjusting parameters randomly, it's crucial to diagnose the likely point of failure. The following workflow provides a logical progression for identifying the problem area.
Caption: A logical workflow for diagnosing the root cause of low conversion rates.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common questions and issues encountered during benzimidazole synthesis, particularly the widely used condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.
Category A: Starting Material & Reagent Issues
Question: My reaction is sluggish and gives a complex mixture. Could my starting materials be the problem?
Answer: Absolutely. The purity of your o-phenylenediamine (OPDA) and your carbonyl source (aldehyde or carboxylic acid) is paramount.
-
Expertise & Causality:
-
OPDA Oxidation: o-Phenylenediamines are notoriously susceptible to air oxidation, often turning dark purple or brown. Oxidized OPDAs contain quinone-diimine species that can polymerize or lead to intractable colored impurities, consuming your starting material and complicating purification.[4]
-
Aldehyde Stability: Aldehydes, especially aromatic ones with electron-donating groups, can also oxidize to the corresponding carboxylic acid. If your reaction relies on the aldehyde, this oxidation reduces its effective concentration. Furthermore, some aldehydes can undergo self-condensation (e.g., aldol reaction) under acidic or basic conditions.
-
Stoichiometry: Incorrect molar ratios are a frequent source of error. Ensure you are accurately weighing your reagents and that the limiting reagent is correctly identified.
-
-
Troubleshooting Steps:
-
Assess OPDA Purity: Use freshly purchased OPDA or purify older stock. A common method is recrystallization from water with a small amount of sodium dithionite (a reducing agent) to remove colored oxides, followed by drying under vacuum. A pure OPDA should be a light-colored, crystalline solid.
-
Verify Aldehyde Quality: If possible, distill liquid aldehydes or recrystallize solid ones before use. Check for the presence of the corresponding carboxylic acid by NMR or IR spectroscopy.
-
Confirm Stoichiometry: Double-check all calculations for mass, volume, and molar equivalents. For the synthesis of 2-substituted benzimidazoles, a 1:1 or 1:1.1 ratio of OPDA to aldehyde is typical.[1] For 1,2-disubstituted products, a 1:2 ratio is often used.[1]
-
Category B: Reaction Condition Optimization
Question: My yield is consistently low even with pure starting materials. Which reaction parameters should I investigate first?
Answer: The "big three" of reaction optimization are solvent, catalyst, and temperature . These factors are deeply interconnected and have a profound impact on reaction rate and outcome.
-
Expertise & Causality:
-
Solvent Effects: The solvent's role is not just to dissolve reactants; it influences reaction pathways. Polar protic solvents like methanol and ethanol can facilitate proton transfer steps inherent in the mechanism and have been shown to provide excellent yields in many catalytic systems.[5][6] In contrast, some modern, greener protocols advocate for solvent-free conditions, which can be highly effective but may require specific catalysts or energy sources like microwave irradiation.[7][8]
-
Catalyst Choice: Many benzimidazole syntheses show minimal conversion without a catalyst.[9] The catalyst's function is typically to activate the carbonyl group of the aldehyde or carboxylic acid, making it more electrophilic.
-
Acid Catalysts: Brønsted acids (e.g., p-TsOH, HCl) or Lewis acids (e.g., Er(OTf)₃, ZnCl₂) are common.[3][4][10] They protonate or coordinate to the carbonyl oxygen, facilitating the initial nucleophilic attack by the diamine.
-
Oxidants: When starting with aldehydes, the reaction proceeds through a dihydrobenzimidazole intermediate which must be oxidized. This can be achieved by air (oxygen) or by adding a dedicated oxidant like H₂O₂, Oxone, or even a metal catalyst that facilitates oxidative dehydrogenation.[11][12]
-
-
Temperature and Time: These parameters control the reaction kinetics. Many condensations are performed at elevated temperatures (e.g., 80-100 °C or reflux) to overcome the activation energy barrier for cyclization.[10][13][14] However, excessive heat can promote side reactions. It is crucial to monitor the reaction over time (e.g., by TLC or LC-MS) to determine the point of maximum conversion without significant byproduct formation.[4]
-
-
Troubleshooting Steps:
-
Perform a Solvent Screen: Set up small-scale parallel reactions in different solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF) to identify the optimal medium.[5][6]
-
Select an Appropriate Catalyst: If your reaction is uncatalyzed, introduce a catalyst. For aldehyde condensations, a simple and effective starting point is 10-20 mol% p-toluenesulfonic acid (p-TsOH).[10] For syntheses from carboxylic acids, polyphosphoric acid (PPA) is a classic and effective medium that acts as both catalyst and solvent.[15]
-
Optimize Temperature: Run the reaction at room temperature, 60 °C, and at the reflux temperature of the chosen solvent to gauge the effect of heat. Microwave-assisted synthesis is also a powerful technique for rapidly screening conditions and often improves yields dramatically.[13][16]
-
Category C: Mechanistic Failures & Side Reactions
Question: I'm getting a mixture of my desired 2-substituted benzimidazole and a 1,2-disubstituted byproduct. How can I improve selectivity?
Answer: This is a classic selectivity challenge when using aldehydes as the carbonyl source. The formation of the 1,2-disubstituted product arises from the reaction of a second aldehyde molecule with the N-H of the initially formed 2-substituted benzimidazole.
-
Expertise & Causality:
-
Reaction Mechanism: The initial condensation forms a Schiff base (imine), which then cyclizes. The resulting 2-substituted benzimidazole still has a reactive N-H proton. This nitrogen can then react with another molecule of aldehyde to form a hemiaminal, which subsequently dehydrates to the 1,2-disubstituted product.
-
Electronic Effects: Electron-rich aldehydes are often more prone to forming the double-condensation product because they readily react with the benzimidazole nitrogen.[1]
-
Catalyst Influence: Certain catalysts can selectively promote one pathway over another. For instance, Erbium(III) triflate (Er(OTf)₃) has been reported to selectively yield 1,2-disubstituted products when used with electron-rich aldehydes.[1] Conversely, heterogeneous catalysts like supported gold nanoparticles have shown high selectivity for the 2-substituted product.[12]
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.05 equivalents) of the aldehyde.
-
Modify Reaction Conditions: Lowering the reaction temperature may favor the formation of the mono-substituted product by slowing down the second N-alkylation step.[4]
-
Change the Catalyst: If using a general Lewis acid, consider switching to a catalyst known for promoting mono-substitution, such as certain heterogeneous metal catalysts.[12]
-
Category D: Work-up and Purification Problems
Question: My reaction seems to work based on TLC, but I lose most of my product during work-up and purification. What's going wrong?
Answer: Product loss during isolation is often due to solubility issues, difficult-to-remove catalysts, or the formation of colored impurities that interfere with crystallization.
-
Expertise & Causality:
-
Solubility: Benzimidazoles have both a basic imidazole ring and a nonpolar benzene ring, giving them variable solubility. They are often soluble in polar organic solvents but can precipitate upon addition of water. The crude product may also form salts with acidic catalysts, altering its solubility.
-
Catalyst Removal: Homogeneous catalysts (like p-TsOH or ZnCl₂) must be removed, typically by an aqueous wash. If your product has some water solubility, you can lose material at this stage. This is a key advantage of heterogeneous catalysts, which can be simply filtered off.[7][9]
-
Colored Impurities: As mentioned, oxidation of the OPDA starting material is a major source of color.[4] These impurities can be difficult to remove and may inhibit the crystallization of the desired product.
-
-
Troubleshooting Steps:
-
Neutralize Carefully: After the reaction, if an acid catalyst was used, neutralize the mixture with a mild base like aqueous sodium bicarbonate until the pH is slightly alkaline. This will ensure your benzimidazole product is in its free base form before extraction.[2]
-
Switch to a Heterogeneous Catalyst: To simplify work-up, consider using a solid-supported catalyst that can be recovered by filtration.[9]
-
Effective Purification:
-
Recrystallization: This is the most powerful technique for purifying benzimidazoles.[17] Common solvents include ethanol, methanol, or ethanol/water mixtures.
-
Decolorization: If the product is colored, dissolve the crude material in a suitable solvent and treat it with activated carbon before recrystallization. An older but effective method involves dissolving the product in boiling water, adding potassium permanganate to oxidize impurities, clarifying with sodium bisulfite, and then filtering hot.[18]
-
-
Section 3: Key Parameter Summary & Reference Protocol
Table 1: Common Conditions for Benzimidazole Synthesis
| Parameter | Common Choices & Considerations | Rationale & References |
| Solvent | Ethanol, Methanol, Acetonitrile, DMF, Water, Solvent-free | Polar protic solvents often give high yields. Solvent-free conditions are environmentally friendly but may require specific catalysts or microwave heating.[5][6][13] |
| Catalyst | p-TsOH, HCl, NH₄Cl, Er(OTf)₃, H₂O₂, Supported Nanoparticles (Au, Co, Fe) | Acid catalysts activate the carbonyl group. Oxidants are needed for cyclization from aldehydes. Heterogeneous catalysts simplify purification.[9][10][11] |
| Temperature | Room Temperature to Reflux (typically 60-120 °C) | Higher temperatures increase reaction rates but can also promote side reactions. Optimization is key.[13][19] |
| Time | 2 - 24 hours | Reaction progress should be monitored (e.g., by TLC) to determine the optimal time and avoid degradation or side product formation.[5][10] |
Reference Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
This protocol provides a robust starting point for the synthesis of a 2-substituted benzimidazole using a common acid catalyst.
Materials:
-
o-Phenylenediamine (OPDA)
-
Benzaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.00 g, 9.25 mmol, 1.0 equiv).
-
Add methanol (30 mL) and stir until the solid dissolves.
-
Add benzaldehyde (0.98 g, 0.94 mL, 9.25 mmol, 1.0 equiv) followed by p-TsOH·H₂O (0.35 g, 1.85 mmol, 0.2 equiv).[10]
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should be UV-active and stain with permanganate.
-
After completion, cool the reaction to room temperature. Remove the methanol under reduced pressure.
-
To the resulting residue, add ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Stir vigorously until all solids dissolve and the layers separate.
-
Separate the organic layer. Wash it with water (25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2-phenyl-1H-benzimidazole as a white or off-white solid.
Section 4: Reaction Mechanism Visualization
Understanding the reaction mechanism is key to troubleshooting. The following diagram illustrates the acid-catalyzed condensation of an o-phenylenediamine with an aldehyde.
Caption: Acid-catalyzed mechanism for benzimidazole synthesis from an aldehyde.
References
- Recent achievements in the synthesis of benzimidazole deriv
- Cano, N. H., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.).
- Cano, N. H., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023).
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).
- optimization of reaction conditions for benzimidazole synthesis. (2025). BenchChem.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020).
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022).
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Effect of different solvents for the synthesis of benzimidazole and benzothiazole. (2023).
- Improving the reaction conditions for benzimidazole synthesis. (2025). BenchChem.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963).
- A process for the optical purification of benzimidazole derivatives. (2003).
- Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2024).
- Optimization of the reaction conditions a. (2022).
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). MDPI.
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. (2025). BenchChem.
- Benzimidazole. (n.d.). Organic Syntheses Procedure.
- Benznidazole. (n.d.). Wikipedia. [Link]
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Recent achievements in the synthesis of benzimidazole derivatives. (2023).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI.
- A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applic
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Techniques for Purifying Benzimidazole Derivatives
Welcome to the Technical Support Center for the purification of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these vital heterocyclic compounds using column chromatography. Benzimidazoles are a cornerstone in medicinal chemistry, known for their wide array of biological activities.[1][2][3] Achieving high purity is paramount for accurate biological screening and structural analysis.[4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. It moves beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions during your purification workflows.
Troubleshooting Guide: Common Issues in Benzimidazole Purification
This section addresses specific, hands-on challenges you might face during the column chromatography of benzimidazole derivatives.
Issue 1: My benzimidazole derivative is streaking or tailing significantly on the silica gel column.
Question: I'm observing significant streaking and peak tailing during the column chromatography of my benzimidazole derivative, even with a solvent system that shows good separation on TLC. What's causing this, and how can I fix it?
Answer:
Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like benzimidazoles on silica gel.[5][6][7] This phenomenon often arises from strong, sometimes irreversible, interactions between the basic nitrogen atoms in the benzimidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6][8] These secondary interactions lead to a mixed-mode retention mechanism, causing the compound to elute slowly and asymmetrically.[6][9]
Causality & Recommended Solutions:
-
Acid-Base Interactions with Silica: Silica gel is inherently acidic and can protonate the basic benzimidazole, leading to strong ionic interactions that cause poor peak shape.[8][10]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1-2% triethylamine (Et₃N) or ammonium hydroxide to the eluent.[8][11] This competing base will neutralize the active silanol sites, minimizing their interaction with your benzimidazole derivative and resulting in sharper peaks.[11]
-
-
Improper Solvent System: While TLC provides a good starting point, the bulk conditions of a column can sometimes lead to different behavior.
-
Column Overload: Loading too much crude material onto the column can exceed its capacity, leading to band broadening and tailing.[5]
Issue 2: My benzimidazole derivative seems to be irreversibly adsorbed onto the silica gel column.
Question: My compound is not eluting from the column, even when I switch to a very polar solvent system. I suspect it's stuck on the silica. What can I do?
Answer:
Irreversible adsorption is a significant challenge, often resulting from very strong interactions between the analyte and the stationary phase.[14] In the case of benzimidazoles, this can be due to strong hydrogen bonding or chelation with trace metals in the silica.
Causality & Recommended Solutions:
-
Strong Silanol Interactions: As mentioned, the acidic nature of silica is a primary culprit.
-
Solution 1: Basic Modifier: The first line of defense is to add a basic modifier like triethylamine or ammonium hydroxide to the mobile phase, which can disrupt these strong interactions and facilitate elution.[8][11]
-
Solution 2: Alternative Stationary Phases: If basic modifiers are ineffective or incompatible with your compound, consider switching to a less acidic stationary phase. Alumina (basic or neutral) or Florisil can be excellent alternatives for purifying basic compounds.[12] Reversed-phase chromatography on C18-functionalized silica is another powerful option, particularly for moderately polar to nonpolar derivatives.[15][16]
-
-
Compound Instability on Silica: Some benzimidazole derivatives may be unstable on acidic silica gel, leading to decomposition on the column.[12]
Issue 3: I have poor separation between my desired benzimidazole and a closely related impurity.
Question: My TLC shows two spots that are very close together, and I'm struggling to resolve them on the column. How can I improve the separation?
Answer:
Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.[17]
Causality & Recommended Solutions:
-
Suboptimal Mobile Phase: The initial solvent system may not provide sufficient selectivity.
-
Solution: Fine-tune the mobile phase composition. Small changes in the ratio of polar to non-polar solvents can have a significant impact. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. For challenging separations, a shallow gradient elution—gradually increasing the mobile phase polarity over the course of the run—can be more effective than an isocratic (constant solvent composition) elution.[18]
-
-
Incorrect Column Dimensions and Packing: A poorly packed or improperly sized column will lead to poor resolution.
-
Solution: Ensure your column is packed uniformly without any air bubbles or cracks.[19] For difficult separations, a longer, narrower column will generally provide better resolution than a short, wide one.
-
-
Dry Loading vs. Wet Loading: The method of sample application can impact the initial bandwidth and, consequently, the separation.
-
Solution: For compounds that are not readily soluble in the mobile phase, or for large-scale purifications, dry loading is highly recommended.[4][19] This involves pre-adsorbing the crude product onto a small amount of silica gel and then carefully adding this powder to the top of the column.[4][20] This technique often results in a more uniform starting band and better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying benzimidazole derivatives?
A1: Silica gel is the most common and versatile stationary phase for the column chromatography of benzimidazole derivatives.[4][13] However, due to its acidic nature, it may require deactivation with a basic modifier (like triethylamine) to prevent peak tailing of basic benzimidazoles.[8] For particularly sensitive or very basic compounds, neutral or basic alumina can be a better choice.[12] For less polar derivatives, reversed-phase silica (like C18) is also a highly effective option.[16]
Q2: How do I choose the right mobile phase for my benzimidazole purification?
A2: The selection of the mobile phase is crucial for successful separation.[4] The process should always begin with Thin Layer Chromatography (TLC) analysis.[1][17][21]
-
Starting Point: A good starting point for many benzimidazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[18]
-
Optimization: Adjust the ratio of the solvents until the desired compound has an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[4][22]
-
For Highly Polar Compounds: If your compound does not move from the baseline even with 100% ethyl acetate, switch to a more polar solvent system, such as methanol in dichloromethane (starting with 1-2% methanol and increasing as needed).[4][12]
Q3: Should I use a gradient or isocratic elution for my column?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: If the Rf values of your desired product and the impurities are well-separated on the TLC plate, a single solvent mixture (isocratic elution) is often sufficient.
-
Gradient Elution: If your crude material contains multiple components with a wide range of polarities, a gradient elution is more efficient. This involves starting with a low-polarity mobile phase to elute the non-polar impurities and gradually increasing the polarity to elute your product and then any more polar impurities. This technique can save time and solvent while often improving separation.[18]
Q4: Can pH modification of the mobile phase improve my separation?
A4: Absolutely. Since benzimidazoles are basic, controlling the pH of the mobile phase can dramatically affect their retention and peak shape, especially in reversed-phase chromatography.[10][15][23] By adjusting the pH to be at least one to two units away from the pKa of the benzimidazole, you can ensure it is in a single, un-ionized form, which generally leads to better retention and sharper peaks on a reversed-phase column.[23][24] For normal-phase chromatography on silica, adding a small amount of a basic modifier like triethylamine serves a similar purpose by neutralizing the acidic stationary phase.[8][11]
Visualized Workflows and Protocols
General Workflow for Benzimidazole Purification
The following diagram outlines the standard workflow for purifying a benzimidazole derivative using column chromatography.
Caption: Standard workflow for purification of benzimidazole derivatives.
Troubleshooting Decision Tree for Peak Tailing
This diagram provides a logical path for diagnosing and solving peak tailing issues.
Caption: Decision tree for troubleshooting peak tailing.
Key Experimental Protocols
Protocol 1: Column Packing (Wet Slurry Method)
-
Select Column: Choose a glass column with an appropriate diameter and length. A silica gel to crude product mass ratio of 30:1 to 100:1 is recommended.[4][13]
-
Prepare Column: Place a small plug of glass wool at the bottom of the column, ensuring it covers the stopcock hole. Add a thin layer of sand (~1 cm).[4]
-
Prepare Slurry: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.[4][20]
-
Pack Column: Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[4]
-
Settle the Bed: Open the stopcock and allow the solvent to drain until it is just above the settled silica bed. Do not let the column run dry.[4]
-
Add Sand: Add another thin layer of sand on top of the silica bed to protect the surface during solvent and sample addition.[4][19]
-
Equilibrate: Run 2-3 column volumes of the initial mobile phase through the packed column before loading the sample.[4]
Protocol 2: Sample Loading (Dry Method)
This method is recommended for samples that have poor solubility in the eluent.[4][19]
-
Dissolve Crude Product: Dissolve the crude benzimidazole derivative in a minimal amount of a suitable polar solvent (e.g., methanol, dichloromethane).
-
Adsorb onto Silica: Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.[4]
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[4][20]
-
Load onto Column: Carefully add the silica-adsorbed sample powder to the top of the prepared column.
-
Proceed with Elution: Gently add the mobile phase and begin the elution process.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice, versatile, and cost-effective.[13] |
| Alumina (Neutral or Basic) | Good for very basic or acid-sensitive compounds.[12] | |
| Silica:Crude Ratio | 30:1 to 100:1 (w/w) | Ensures sufficient separation capacity and prevents overloading.[4][13] |
| Mobile Phase Selection | Based on TLC with target Rf of 0.2-0.4 | Provides optimal migration and separation on the column.[4][13][22] |
| Common Solvents | Hexane/Ethyl Acetate, DCM/Methanol | Offers a good range of polarities for various benzimidazole derivatives.[4][18] |
| Mobile Phase Modifier | 0.1-2% Triethylamine or NH₄OH | Neutralizes acidic silanol sites, preventing peak tailing of basic compounds.[8][11] |
| Loading Technique | Dry Loading | Recommended for larger scales or poorly soluble samples for better resolution.[4][19] |
References
- Msagati, T. A., & Nindi, M. M. (2007). Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. Journal of Applied Sciences, 7(16), 2241-2249. [Link]
- Agilent. (n.d.).
- Biotage. (2023, January 23).
- GL Sciences. (n.d.). How to Increase Retention. GL Sciences Inc. [Link]
- DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- International Journal of Creative Research Thoughts. (2022, April). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. [Link]
- SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- RotaChrom. (2025, May 15).
- Dolan, J. W. (2014, November 1). Back to Basics: The Role of pH in Retention and Selectivity.
- ResearchGate. (2025, August 7). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis.
- ResearchGate. (2025, August 6). Chromatographic behaviour and lipophilicity of some benzimidazole derivatives.
- ResearchGate. (2025, August 5). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC.
- Royal Society of Chemistry. (2021, January 8). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine. RSC Publishing. [Link]
- Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- Brishty, F. R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 12(1), 1-19. [Link]
- ChemistryViews. (2012, August 7).
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
- Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Research and Reviews. [Link]
- Reddit. (2024, July 16).
- TÜBİTAK Academic Journals. (2003, January 1). A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides. TÜBİTAK Academic Journals. [Link]
- PubMed. (n.d.). Chromatographic Separation and Biological Evaluation of Benzimidazole Derivative Enantiomers as Inhibitors of Leukotriene Biosynthesis.
- MDPI. (n.d.).
- ALWSCI. (2025, July 17).
- University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. [Link]
- ResearchGate. (2025, August 6). (PDF) Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]
- YouTube. (2025, February 1). What Is Tailing In Chromatography? Chemistry For Everyone. [Link]
- Chromatography Today. (2014, August 8). What is Peak Tailing?
- PubMed. (2014, April 15). Experimental studies on irreversibility of electrostatic adsorption of silica nanoparticles at solid-liquid interface.
- Scribd. (n.d.). Tailing Factor. Scribd. [Link]
- MDPI. (n.d.).
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
- 13. rroij.com [rroij.com]
- 14. Experimental studies on irreversibility of electrostatic adsorption of silica nanoparticles at solid-liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 22. Chromatography [chem.rochester.edu]
- 23. agilent.com [agilent.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Selecting the optimal solvent for high-yield benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding the critical role of solvent selection in achieving high-yield, high-purity benzimidazole derivatives. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my benzimidazole synthesis yield consistently low, and how critical is the solvent choice?
A: Low yield is a frequent challenge, and solvent selection is one of the most critical parameters to investigate, alongside catalyst choice, temperature, and reaction time.[1] The solvent does more than just dissolve reactants; it influences reaction rates, equilibrium positions, and even the stability of intermediates.
Causality Explained:
-
Solubility: Both the starting o-phenylenediamine and the aldehyde (or carboxylic acid) must be adequately solubilized for the reaction to proceed efficiently. Poor solubility leads to a heterogeneous mixture and drastically reduced reaction rates.
-
Intermediate Stabilization: The reaction proceeds through a Schiff base intermediate (when using aldehydes) followed by cyclization and oxidation/dehydrogenation. The polarity of the solvent can stabilize or destabilize these charged or polar intermediates, directly impacting the energy barrier of the rate-determining step.
-
Water Removal: The initial condensation step generates water. In many protocols, the efficiency of water removal can drive the reaction equilibrium towards the product. Solvents that form an azeotrope with water or reactions run at temperatures above 100°C can facilitate this. However, some modern "green" approaches successfully use water as the solvent, leveraging its unique properties at high temperatures.[2]
Troubleshooting Steps:
-
Assess Reactant Solubility: First, confirm your starting materials are soluble in your chosen solvent at the reaction temperature.
-
Perform a Solvent Screen: If yields are low, screen a small set of diverse solvents. As shown in various studies, polar solvents like methanol and ethanol often produce high yields in catalyzed reactions.[3][4] Other common options include DMF, DMSO, and acetonitrile.[5]
-
Consider a "Green" Alternative: For environmentally benign processes, consider water, polyethylene glycol (PEG), or deep eutectic solvents (DES), which have shown excellent yields under specific conditions.[6][7][8][9]
Q2: I'm getting a complex mixture of 1,2-disubstituted and 2-substituted benzimidazoles. How can the solvent help improve selectivity?
A: Achieving selectivity between N-1 substitution and the desired 2-substitution is a common hurdle, particularly when reacting o-phenylenediamines with aldehydes.[10] While the catalyst and reactant stoichiometry are primary factors, the solvent plays a significant role.
Causality Explained:
The reaction can proceed through two pathways after the initial formation of the 2-substituted benzimidazole. A second molecule of the aldehyde can react with the remaining N-H group. The solvent can influence this secondary reaction.
-
Polar Protic Solvents (e.g., Ethanol): These solvents can hydrogen-bond with the N-H of the 2-substituted benzimidazole, potentially deactivating it towards further reaction and favoring the mono-substituted product.
-
Solvent-Free Conditions: Interestingly, some studies have found that running the reaction neat (solvent-free), often with microwave irradiation, can provide very high selectivity and yields for 1,2-disubstituted products in minutes.[10][11] This is likely due to the high concentration of reactants favoring the second condensation step.
Troubleshooting Steps:
-
Switch to a Protic Solvent: If you desire the 2-substituted product, try switching from an aprotic solvent like DMF to a protic one like ethanol or methanol.[10]
-
Explore Solvent-Free Conditions: To favor the 1,2-disubstituted product, consider a solvent-free approach, potentially with catalytic Er(OTf)₃ and microwave heating.[11]
Q3: What are the best "green" solvent options that don't compromise yield?
A: The principles of green chemistry are increasingly important in modern synthesis. Fortunately, several environmentally friendly solvent systems have proven highly effective for benzimidazole synthesis.[7]
-
Water: Once considered unsuitable, high-temperature water (HTW) has emerged as an excellent solvent and catalyst for this reaction.[2] As water is heated under pressure, its dielectric constant decreases, making it behave like a polar organic solvent, while its ionic product increases, providing acid/base catalytic properties.[2] Yields of up to 90% have been achieved.[2]
-
Deep Eutectic Solvents (DES): These are mixtures of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea or even one of the reactants like o-phenylenediamine).[6][12] They are non-volatile, biodegradable, and can act as both the solvent and catalyst, with reported yields often exceeding 95%.[6]
-
Polyethylene Glycol (PEG): PEG (e.g., PEG-400) is a non-toxic, recyclable solvent that has been used to achieve excellent yields (up to 90%) in benzimidazole synthesis.[8]
-
Ethanol/Methanol: These bio-derived solvents are often effective, especially in catalyzed reactions, and represent a greener choice than chlorinated solvents or polar aprotic solvents like DMF.[3]
Q4: My reaction requires high temperatures. Which solvents are most suitable and safe?
A: Many traditional benzimidazole syntheses, such as the Phillips-Ladenburg condensation with carboxylic acids, require high temperatures to drive the dehydration and cyclization.[13][14][15]
Solvent Suitability & Safety:
-
High Boiling Point Polar Aprotic Solvents: DMSO (B.P. 189 °C) and DMF (B.P. 153 °C) are common choices. They effectively solubilize reactants and can be heated to the required temperatures. However, be aware of their potential toxicity and decomposition pathways at very high temperatures.
-
Acidic Solvents: Glacial acetic acid can sometimes serve as both a reactant (in reactions with diamines) and a high-boiling solvent. Polyphosphoric acid (PPA) is often used as a condensing agent and solvent for reactions with carboxylic acids, though workup can be challenging.
-
Avoid Low-Boiling Solvents: Using solvents like DCM or ether in high-temperature reactions is a significant safety risk and should be avoided.
-
Safety Note: When performing high-temperature reactions, always use a reaction shield, ensure proper ventilation, and use a condenser appropriate for the solvent's boiling point. Avoid sealed tubes unless you are experienced and have the proper equipment to handle high pressures.[14]
Data Summary: Solvent Selection Guide
The following table summarizes the performance of common solvents in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.
| Solvent | Type | Boiling Point (°C) | Typical Conditions | Advantages | Disadvantages |
| Methanol/Ethanol | Polar Protic | 65 / 78 | Catalytic (e.g., NH₄Cl, Co(II)), Reflux | Good yields, green, readily available | Lower boiling point may limit temperature range |
| DMF | Polar Aprotic | 153 | Catalytic (e.g., FeCl₃/Al₂O₃), RT to moderate heat | Excellent solvating power, high yields reported[5] | Toxic, difficult to remove completely |
| DMSO | Polar Aprotic | 189 | High temperature, sometimes acts as oxidant/C1 source[9] | High boiling point, unique reactivity[9] | Difficult to remove, can complicate workup |
| Water | Polar Protic | 100 | High temperature (e.g., 250-300 °C) in sealed vessel[2] | Extremely green, can be self-catalyzing[2] | Requires specialized high-pressure equipment |
| PEG-400 | Polar Protic | >200 | Moderate heat (e.g., 80-85 °C)[8] | Green, recyclable, non-toxic, high yields[8] | Can be viscous, may complicate purification |
| Solvent-Free | N/A | N/A | Microwave irradiation, grinding[11][16] | Extremely high reaction rates, minimal waste, high selectivity[11] | Not suitable for all substrates, potential for thermal runaway |
Visual Workflow: Solvent Selection Process
The following diagram outlines a logical workflow for selecting an optimal solvent system for your benzimidazole synthesis.
Caption: Decision workflow for selecting an optimal solvent for benzimidazole synthesis.
Standard Protocol: Synthesis of 2-Phenyl-1H-benzimidazole using Ethanol
This protocol is a general, robust starting point for the synthesis of 2-substituted benzimidazoles, adapted from procedures utilizing ammonium chloride as an accessible catalyst in a green solvent.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium Chloride (NH₄Cl) (0.3 eq)
-
Ethanol (approx. 0.2 M concentration of diamine)
-
Deionized Water
-
Ethyl Acetate / Hexane for recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (e.g., 1.08 g, 10 mmol) and ethanol (50 mL). Stir until the solid is fully dissolved.
-
Catalyst Addition: Add ammonium chloride (e.g., 0.16 g, 3 mmol) to the solution.
-
Aldehyde Addition: Add benzaldehyde (e.g., 1.02 mL, 10 mmol) dropwise to the stirring mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The causality here is that heating provides the activation energy for both the condensation and subsequent oxidative cyclization.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2 v/v). The disappearance of the starting materials indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (approx. 200 mL). A precipitate should form.
-
Isolation: Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove any residual catalyst or impurities.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, m.p.).
References
- Riente, P. et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules, 24(16), 2909.
- Yadav, P. (2018). Green Synthesis of Benzimidazole Derivatives. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), pp.1159-1164.
- Kathirvelan, D. & Sivasudha, T. (2012). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 51B(3), pp.515-518.
- Shaikh, A. et al. (2014). Easy, Simplistic and Green Synthesis of Various Benzimidazole and Benzoxazole Derivatives Using PEG400 as a Green Solvent. International Letters of Chemistry Physics and Astronomy, 25, pp.61-68.
- Riente, P. et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(23), 7238.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- ResearchGate. (n.d.). List of optimal solvent for the synthesis of 2-phenyl-1H-benzimidazole (3a).
- Pawar, S. & Shisodiya, V. (2017). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), pp.1801-1806.
- ResearchGate. (n.d.). Plausible mechanism for the formation of benzimidazoles.
- Dabiri, M. et al. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(49), pp.29394-29431.
- ResearchGate. (n.d.). Effect of different solvents for the synthesis of benzimidazole and benzothiazole.
- Charistos, N. et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1433.
- Al-Amiery, A. et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal Of Chemistry, 34(4), pp.2131-2136.
- AdiChemistry. (n.d.). Phillips Condensation Reaction.
- Bröll, D. et al. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5, pp.391-394.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- da Silva, F. et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, pp.308-315.
- Al-Ostath, R. & Zaid, O. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(3), pp.259-277.
- Wagner, E. & Millett, W. (1939). Benzimidazole. Organic Syntheses, 19, 12.
- Riente, P. et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Chemistry, 4(1), pp.187-196.
- da Silva, F. et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, pp.308-15.
- Al-Ghorbani, M. et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(19), 6932.
- Roeder, C. & Day, A. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 06(1), pp.25-33.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 13. adichemistry.com [adichemistry.com]
- 14. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst choice and loading for benzimidazole formation
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and loading optimization. Here, we address common challenges encountered during the synthesis of benzimidazole derivatives, providing practical, field-tested solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing benzimidazoles?
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) or an aldehyde.[1][2][3] Modern synthetic routes heavily rely on catalysts to enhance reaction rates, improve yields, and promote milder reaction conditions.[4] The choice of catalyst is broad and can be tailored to specific substrate requirements and desired outcomes. Key categories include:
-
Lewis Acids: Catalysts like erbium(III) triflate (Er(OTf)₃), lanthanum chloride (LaCl₃), and various metal chlorides (ZrCl₄, SnCl₄, TiCl₄) are highly effective.[3][4][5][6] They function by activating the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the diamine.[6]
-
Brønsted Acids: Simple and cost-effective acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride (NH₄Cl) are widely used.[1][2][7][8]
-
Heterogeneous Catalysts: These are materials that are in a different phase from the reactants, offering significant advantages in terms of catalyst recovery and reusability.[9][10] Examples include silica-supported acids, metal-organic frameworks (MOFs), and engineered nanoparticles like MgO@DFNS (magnesium oxide on dendritic fibrous nanosilica).[2][4][11][12]
-
Nanocatalysts: Nanoparticles of metals or metal oxides, such as nano-Fe₂O₃, gold nanoparticles (AuNPs), and ZnO NPs, provide high surface area and catalytic activity, often enabling reactions at room temperature.[4][7][13][14][15]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a frequent challenge in benzimidazole synthesis. The initial points of investigation should be the catalyst system and reaction conditions.
-
Catalyst Activity and Loading: An inactive or insufficient amount of catalyst is a primary suspect.[2] It's crucial to ensure the catalyst is active and to optimize its loading. A systematic screening of catalyst loading (e.g., 5, 10, 15 wt%) can reveal the optimal concentration for your specific reaction.[12][16]
-
Solvent Choice: The solvent plays a critical role. A solvent screen is highly recommended. Polar solvents like ethanol, methanol, and acetonitrile often prove effective.[2][13] For instance, in gold nanoparticle-catalyzed reactions, a mixture of chloroform and methanol has been shown to be highly effective.[13]
-
Temperature and Reaction Time: These two parameters are interdependent. Some modern catalytic systems can drive the reaction to completion at room temperature within a few hours, while others may require gentle heating.[4][12] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent byproduct formation from prolonged reaction times.[17]
-
Purity of Starting Materials: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is critical. o-phenylenediamines are particularly susceptible to oxidation, which can lead to colored impurities and reduced yield.[2][17]
Troubleshooting Guide
Problem 1: Poor Selectivity - Formation of 1,2-disubstituted Benzimidazoles
When reacting an o-phenylenediamine with an aldehyde, a common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of two aldehyde molecules with one diamine molecule.
Causality: The formation of the 1,2-disubstituted product is often favored under certain catalytic conditions and with specific aldehydes. For example, the Lewis acid Er(OTf)₃ has been shown to selectively produce 1,2-disubstituted benzimidazoles when used with electron-rich aldehydes.[6] The catalyst can activate a second aldehyde molecule for reaction with the nitrogen of the newly formed benzimidazole ring.
Troubleshooting Steps:
-
Adjust Stoichiometry: Increasing the molar ratio of o-phenylenediamine to the aldehyde can favor the formation of the mono-substituted product.[6]
-
Catalyst Selection: If 1,2-disubstitution is a persistent issue, consider a catalyst that does not strongly promote this side reaction. In the absence of Er(OTf)₃, the reaction of o-phenylenediamine and benzaldehyde yields a mixture of mono- and di-substituted products, indicating the catalyst's role in selectivity.[6]
-
Reaction Conditions: Lowering the reaction temperature may also help to control the selectivity.
Problem 2: Catalyst Loading Optimization - Diminishing Returns or Inhibition
Determining the optimal catalyst loading is crucial for efficiency and cost-effectiveness. Simply adding more catalyst does not always lead to better results.
Causality: Initially, increasing the catalyst amount generally increases the reaction rate and yield by providing more active sites.[11][12][16] However, beyond an optimal point, several issues can arise:
-
Saturation: The reaction rate may plateau because the catalyst is no longer the limiting factor.[11]
-
Inhibition: In some systems, high catalyst concentrations can lead to catalyst inhibition, where catalyst molecules interact with each other or with intermediates in a non-productive manner.[18]
-
Mass Transfer Limitations: With heterogeneous catalysts, excessive loading can lead to poor mixing and mass transfer limitations, reducing the overall efficiency.
Troubleshooting Steps:
-
Systematic Screening: Perform the reaction with a range of catalyst loadings (e.g., 1, 5, 10, 15 mol%). Plot the yield against the catalyst loading to identify the point of saturation or inhibition.
-
Mechanistic Considerations: Understand the catalytic cycle. For instance, in a copper-catalyzed system, studies have revealed significant catalyst inhibition at higher loadings, leading to the development of protocols with sub-mol% catalyst loading.[18]
Data Presentation: Catalyst Loading Optimization
The following table illustrates the effect of catalyst loading on product yield, based on data from various studies.
| Catalyst | Substrates | Catalyst Loading | Yield (%) | Reference |
| MgO@DFNS | o-phenylenediamine, Benzaldehyde | 5 wt% | 85 | [12] |
| MgO@DFNS | o-phenylenediamine, Benzaldehyde | 10 wt% | 95 | [12] |
| CoMgCe-TOS | o-phenylenediamine, CO₂ | 5 wt% | 70 | [16] |
| CoMgCe-TOS | o-phenylenediamine, CO₂ | 10 wt% | 94 | [16] |
| CoMgCe-TOS | o-phenylenediamine, CO₂ | 15 wt% | 91 | [16] |
| MOF@MT-COF-Cu | o-phenylenediamine, Benzaldehyde | 15 mg | Saturated | [11] |
Problem 3: Product Contamination with Colored Impurities
The final product may be contaminated with colored impurities, complicating purification.
Causality: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material or over-oxidation of the benzimidazole product itself.[17]
Troubleshooting Steps:
-
Inert Atmosphere: To prevent oxidation of sensitive starting materials, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[17]
-
Control of Oxidant: If an external oxidizing agent is used, ensure accurate stoichiometry to avoid over-oxidation.[17]
-
Purification Techniques: Activated carbon treatment during recrystallization can be effective for removing colored impurities. Column chromatography is another robust method for separating polar, colored byproducts.[17]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Benzimidazole Synthesis
This protocol outlines a general method for screening different catalysts for the reaction between an o-phenylenediamine and an aldehyde.
Materials:
-
o-phenylenediamine
-
Aldehyde
-
A selection of catalysts (e.g., p-TsOH, NH₄Cl, LaCl₃, nano-Fe₂O₃)
-
Solvent (e.g., ethanol)
-
Reaction vials
-
Stir plate and stir bars
-
TLC plates and developing chamber
Procedure:
-
Set up a series of reaction vials, each containing a magnetic stir bar.
-
To each vial, add o-phenylenediamine (1 mmol).
-
Add the selected catalyst (e.g., 10 mol%) to each vial. Assign one vial as a no-catalyst control.
-
Add the solvent (e.g., 5 mL of ethanol) to each vial and stir to dissolve the solids.
-
Add the aldehyde (1 mmol) to each vial to initiate the reaction.
-
Stir the reactions at the desired temperature (e.g., room temperature or 50°C).
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC.
-
Once a reaction appears complete (or after a set time, e.g., 4 hours), quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and analyze the crude yield and purity (e.g., by ¹H NMR or LC-MS) to identify the most effective catalyst.
Visualization of Experimental Workflow
Caption: Workflow for Catalyst Screening in Benzimidazole Synthesis.
Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting. The formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.
Visualization of the Catalytic Cycle
Caption: Generalized Mechanism for Catalyzed Benzimidazole Formation.
The catalyst, often a Lewis or Brønsted acid, plays a crucial role in the initial step by activating the aldehyde's carbonyl group, thereby facilitating the nucleophilic attack by the amino group of the o-phenylenediamine to form the Schiff base.[6][15] The subsequent cyclization and oxidation steps lead to the final aromatic benzimidazole product.
References
- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation.
- Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. PMC.
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem.
- Recent achievements in the synthesis of benzimidazole deriv
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- Plausible mechanism for the formation of benzimidazoles.
- Optimization of benzimidazole synthesis.a.
- Review On Synthesis Of Benzimidazole
- Optimization of catalyst for benzimidazole synthesis.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
- Effect of different amounts of catalyst and reaction time for the synthesis of benzimidazole and benzothiazole a.
- The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide.
- Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole deriv
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis. Benchchem.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- Various approaches for the synthesis of benzimidazole derivatives...
- THF: CHEMISTRY OF THE BENZIMIDAZOLES.
- Scheme 16. The synthesis of benzimidazole over heterogeneous nonnoble catalysts.
- General Mechanism of Benzimidazole formation.
- Benzimidazole synthesis. Organic Chemistry Portal.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- Recent achievements in the synthesis of benzimidazole deriv
- A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applic
- Improved Continuous Flow Processing: Benzimidazole Ring Formation via Catalytic Hydrogenation of an Aromatic Nitro Compound.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijariie.com [ijariie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of (1H-benzo[d]imidazol-2-yl)methanamine
As a Senior Application Scientist, I've compiled this comprehensive technical support guide to address the key challenges and considerations you may encounter when scaling up the synthesis of (1H-benzo[d]imidazol-2-yl)methanamine. This guide is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your process development.
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. While laboratory-scale synthesis may be straightforward, scaling up presents unique challenges related to reaction kinetics, heat transfer, impurity profiles, and material handling. This guide provides practical solutions and in-depth explanations to navigate these complexities.
Troubleshooting Guide
This section addresses specific problems that researchers commonly face during the scale-up of this synthesis.
Question 1: We are seeing a significant drop in yield for the initial condensation of o-phenylenediamine with chloroacetic acid to form 2-(chloromethyl)-1H-benzo[d]imidazole when moving from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?
Answer:
This is a classic scale-up issue often rooted in mass and heat transfer limitations. Here’s a breakdown of potential causes and solutions:
-
Poor Temperature Control: The condensation reaction is exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Localized "hot spots" can form, leading to the degradation of starting materials or the formation of polymeric byproducts.
-
Solution:
-
Controlled Addition: Instead of adding the reagents all at once, implement a slow, controlled addition of one reagent to the other. This allows the reactor's cooling system to keep up with the heat generated.
-
Jacket Temperature: Lower the temperature of the reactor jacket to anticipate the exotherm.
-
Agitation: Ensure your agitation is sufficient to maintain a homogenous mixture and facilitate heat transfer to the reactor walls. Baffles in the reactor are crucial for preventing vortexing and ensuring good mixing.
-
-
-
Inefficient Mixing: Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions.
-
Solution:
-
Impeller Selection: Use an appropriate impeller for the viscosity of your reaction mixture. A pitched-blade turbine or anchor stirrer is often suitable.
-
Stirring Speed: Determine the optimal stirring speed at the lab scale and use scaling laws (e.g., constant power per unit volume) to estimate the appropriate speed for the larger reactor.
-
-
-
Atmospheric Control: o-Phenylenediamine is susceptible to oxidation, which can be exacerbated by longer reaction times and higher temperatures at scale.
-
Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which often presents as a darkening of the reaction mixture.
-
Question 2: During the amination of 2-(chloromethyl)-1H-benzo[d]imidazole, we are observing the formation of a significant amount of a bis-substituted impurity, N,N-bis((1H-benzo[d]imidazol-2-yl)methyl)amine. How can we improve the selectivity for the primary amine?
Answer:
The formation of the bis-substituted impurity is a common problem arising from the desired product, this compound, acting as a nucleophile and reacting with another molecule of the starting material.
-
Stoichiometry and Reagent Excess: The most direct way to suppress this side reaction is to use a large excess of the ammonia source.
-
Solution:
-
Ammonia Gas: If using ammonia gas, ensure efficient bubbling through the reaction mixture with good agitation.
-
Ammonium Hydroxide: When using aqueous ammonium hydroxide, a significant excess (e.g., 10-20 equivalents) is recommended.
-
Alternative Ammonia Sources: Consider using a protected amine source, such as hexamethylenetetramine (in the Delépine reaction) or potassium phthalimide (in the Gabriel synthesis), followed by a deprotection step. The Gabriel synthesis is particularly effective at preventing over-alkylation.
-
-
-
Reaction Concentration: High concentrations of the reactants can favor the bimolecular side reaction.
-
Solution: Running the reaction at a lower concentration can disfavor the formation of the bis-substituted impurity. However, this must be balanced with throughput considerations.
-
-
Temperature Control: Higher temperatures can increase the rate of the undesired side reaction.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This might require longer reaction times, but the improvement in purity can justify this.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for a multi-kilogram scale synthesis of this compound?
A1: For multi-kilogram scale production, a two-step route starting from o-phenylenediamine is generally preferred due to the availability and cost of the starting materials.
-
Step 1: Condensation to 2-(chloromethyl)-1H-benzo[d]imidazole. This step involves the reaction of o-phenylenediamine with chloroacetic acid.[1] It is a robust and well-documented reaction.
-
Step 2: Amination. The resulting 2-(chloromethyl) intermediate is then reacted with an ammonia source. For large-scale synthesis, the Gabriel synthesis using potassium phthalimide followed by hydrazinolysis is often the most reliable method to avoid the formation of over-alkylated byproducts and ensure consistent product quality.[2]
A direct synthesis from o-phenylenediamine and glycine is also possible but can sometimes lead to lower yields and more complex purification on a large scale.[3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2:
-
Exothermic Reactions: Both the initial condensation and the amination steps can be exothermic. A thorough calorimetric study (e.g., using a Reaction Calorimeter - RC1) is highly recommended to understand the heat of reaction and ensure that the plant's cooling capacity is sufficient.
-
Handling of Corrosive and Toxic Materials: Chloroacetic acid is corrosive and toxic. o-Phenylenediamine is a suspected carcinogen and an irritant. Appropriate personal protective equipment (PPE), including respiratory protection, and engineering controls (e.g., fume hoods, closed-system transfers) are mandatory.
-
Pressure Build-up: If using ammonia gas, ensure the reactor is appropriately rated for the pressure and equipped with a pressure relief system. The Eschweiler-Clarke reaction, an alternative methylation method, evolves carbon dioxide and requires careful monitoring of pressure.[5]
Q3: What analytical techniques are recommended for in-process control and final product release?
A3:
-
In-Process Control (IPC):
-
TLC (Thin Layer Chromatography): A quick and effective method to monitor the disappearance of starting materials and the appearance of the product.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative information on the conversion and can be used to track the formation of impurities.
-
-
Final Product Release:
-
HPLC: To determine the purity of the final product.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
-
Residual Solvent Analysis (by GC-HS): To quantify any remaining solvents from the synthesis and purification.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole (Scale-Up Adaptation)
| Parameter | Value |
| Reactants | o-Phenylenediamine, Chloroacetic Acid |
| Solvent | 4M Hydrochloric Acid |
| Temperature | Reflux (~105 °C) |
| Reaction Time | 4-6 hours |
| Work-up | Cooling, neutralization with NH₄OH, filtration |
Step-by-Step Procedure:
-
To a 20L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a nitrogen inlet, charge o-phenylenediamine (1.0 kg, 9.25 mol).
-
Under stirring, add 4M hydrochloric acid (8 L).
-
In a separate vessel, dissolve chloroacetic acid (0.96 kg, 10.17 mol) in water (1 L).
-
Slowly add the chloroacetic acid solution to the reactor over 1-2 hours, monitoring the internal temperature.
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 10-15 °C.
-
Slowly add concentrated ammonium hydroxide (~2 L) to neutralize the mixture to a pH of 7-8. The product will precipitate.
-
Filter the solid product and wash with cold water (3 x 2 L).
-
Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Synthesis of this compound via Gabriel Synthesis
| Parameter | Value |
| Reactants | 2-(chloromethyl)-1H-benzo[d]imidazole, Potassium Phthalimide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 90-100 °C |
| Reaction Time | 3-5 hours |
| Deprotection | Hydrazine hydrate in Ethanol |
Step-by-Step Procedure:
-
Charge 2-(chloromethyl)-1H-benzo[d]imidazole (1.0 kg, 6.0 mol) and potassium phthalimide (1.22 kg, 6.6 mol) into a 20L reactor.
-
Add DMF (10 L) and heat the mixture to 90-100 °C with stirring.
-
Maintain at this temperature for 3-5 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water (40 L).
-
Filter the precipitated solid (2-(phthalimidomethyl)-1H-benzimidazole), wash with water, and dry.
-
Suspend the dried intermediate in ethanol (10 L) in the reactor.
-
Add hydrazine hydrate (0.33 L, 6.6 mol) and reflux for 4-6 hours.
-
Cool the mixture, filter off the phthalhydrazide byproduct, and wash with ethanol.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization from an appropriate solvent system (e.g., toluene/heptane) or by converting it to its hydrochloride salt.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025).
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2016). PubMed. [Link]
- Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. (2006).
- Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole 3a a. (n.d.).
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2019). Royal Society of Chemistry. [Link]
- Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis. (2016).
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (2016). Oriental Journal of Chemistry. [Link]
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]
- Asymmetric synthesis of novel (1H-benzo[d]imidazol -2-ylthio)-. (2013). PubMed. [Link]
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). IJRPC. [Link]
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). NIH. [Link]
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2019).
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2021).
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018).
- green synthesis of benzimidazole derivatives an overview. (2020).
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018).
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journals. [Link]
- Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. (2021). Chemical Methodologies. [Link]
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]
- Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (n.d.). MDPI. [Link]
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. [Link]
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (n.d.). NIH. [Link]
- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Deriv
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]
- Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... (n.d.).
- One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (2024). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of (1H-benzo[d]imidazol-2-yl)methanamine Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Confirmation
(1H-benzo[d]imidazol-2-yl)methanamine is a key structural motif in medicinal chemistry, with benzimidazole derivatives known for a wide array of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory effects.[1] In the rigorous landscape of drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional atomic arrangement is not merely a characterization step but a fundamental prerequisite for understanding its structure-activity relationship (SAR), guiding lead optimization, and ensuring intellectual property protection.
While a suite of analytical techniques can provide valuable structural information, single-crystal X-ray diffraction (SCXRD) remains the "gold standard." It offers direct, high-resolution insight into the atomic arrangement, bond lengths, bond angles, and stereochemistry of a crystalline material.[2][3][4] This guide will detail the experimental workflow for validating the structure of this compound via SCXRD and objectively compare its capabilities with those of other common analytical techniques.
Part 1: Single-Crystal X-ray Crystallography: The Definitive Approach
SCXRD is a powerful analytical technique that provides precise details about the atomic and molecular structure of a crystalline compound.[3][4] By analyzing the pattern of X-rays diffracted by a single crystal, scientists can construct a three-dimensional electron density map and, from that, infer the exact arrangement of atoms.[3]
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully validated crystal structure is a multi-step process that demands precision and a clear understanding of the principles of crystallization and diffraction.
Caption: Experimental workflow from synthesis to final structural validation.
Step 1: Synthesis and Crystallization
The synthesis of this compound can be achieved through various established routes, often involving the condensation of o-phenylenediamine with glycine or a derivative.[5] Following synthesis and purification, the critical and often most challenging step is growing high-quality single crystals suitable for diffraction.
Protocol for Crystallization:
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For benzimidazole derivatives, polar protic solvents like methanol or ethanol, or mixtures with less polar solvents like dichloromethane or ethyl acetate, are often effective.[6][7]
-
Slow Evaporation:
-
Dissolve the purified compound in the chosen solvent to create a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap or parafilm containing a few small pinholes. .[8]
-
Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment. The key is to allow crystals to grow slowly, which promotes higher quality.[8]
-
-
Crystal Selection: A good crystal for X-ray diffraction should be transparent with no visible flaws, cracks, or intergrowths when viewed under a microscope.[8] The ideal size for most modern diffractometers is a maximum dimension of about 0.25 mm.[8]
Step 2: X-ray Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The instrument rotates the crystal while irradiating it with X-rays, and a detector collects the diffraction data from hundreds of different orientations.
Step 3: Structure Solution and Refinement
The collected diffraction spots are used to determine the unit cell dimensions and crystal system. The primary challenge, known as the "phase problem," is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map provides a preliminary model of the molecular structure, which is then refined.
Refinement is an iterative process of adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by several factors, most notably the R-factor (R1), which should typically be below 5-10% for a well-refined small molecule structure.
Data Interpretation and Validation
The final output of a successful X-ray crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, angles, and details of the data collection and refinement. This data allows for the unambiguous confirmation of the this compound structure. Key features to analyze include:
-
Connectivity: Confirms the expected covalent bonding framework.
-
Planarity: The benzimidazole ring system is expected to be nearly planar.[1]
-
Hydrogen Bonding: The structure reveals intermolecular interactions, such as N-H···N hydrogen bonds, which often link molecules into chains or more complex networks in the crystal lattice.[1][9][10]
-
Tautomerism: The position of the proton on the imidazole ring can be definitively located.
| Parameter | Typical Expected Value/Observation | Significance |
| Crystal System | Varies (e.g., Monoclinic, Orthorhombic) | Describes the symmetry of the crystal lattice. |
| Space Group | Varies (e.g., P2₁/c) | Defines the symmetry elements within the unit cell. |
| R1 Factor | < 0.05 (5%) | A primary indicator of the quality of the fit between the model and data. |
| Bond Lengths/Angles | Consistent with known chemical values | Confirms the molecular geometry. |
| Hydrogen Bonds | N-H···N, N-H···O, etc. | Determines the supramolecular assembly in the solid state. |
Part 2: Comparative Analysis with Alternative Techniques
While SCXRD provides the ultimate structural proof, it is often used in conjunction with other analytical methods. Understanding the strengths and limitations of each is crucial for a comprehensive validation strategy.
Caption: Comparison of information from different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
What it provides: ¹H and ¹³C NMR spectroscopy are workhorse techniques that provide detailed information about the connectivity and chemical environment of atoms in a molecule in the solution state.[6][11][12] For this compound, NMR would confirm the presence and integration of aromatic and aliphatic protons and the number of unique carbon environments.
-
Strengths: Excellent for confirming the covalent structure and assessing purity. 2D NMR techniques (like COSY and HMQC/HSQC) can establish proton-proton and proton-carbon correlations.
-
Limitations: NMR provides information averaged over time and the molecular conformation in solution. It gives indirect, through-bond, or through-space information about the 3D structure, which can sometimes be ambiguous without the definitive spatial coordinates provided by SCXRD.
Mass Spectrometry (MS)
-
What it provides: MS determines the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of the compound.[6][12] High-resolution mass spectrometry (HRMS) can provide an elemental formula.
-
Strengths: Extremely high sensitivity, requires a very small amount of sample, and unequivocally confirms the molecular formula.
-
Limitations: MS provides no information about the connectivity of atoms or stereochemistry. Isomers will often have identical molecular weights and cannot be distinguished by MS alone.
Infrared (IR) Spectroscopy
-
What it provides: IR spectroscopy identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[11][12] For the target molecule, one would expect to see characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N stretching.[12]
-
Strengths: Fast, simple, and provides a good "fingerprint" for a molecule, useful for reaction monitoring and confirming the presence of key functional groups.
-
Limitations: Provides very limited information about the overall molecular skeleton and no data on atomic connectivity or stereochemistry.
| Technique | Information Provided | State | Strengths | Limitations |
| SCXRD | 3D atomic coordinates, bond lengths/angles, stereochemistry, packing | Solid | Unambiguous, definitive 3D structure | Requires high-quality single crystals, which can be difficult to grow.[2][4] |
| NMR | Covalent connectivity, chemical environment, solution conformation | Solution | Excellent for structure in solution, purity assessment | Indirect 3D information, potential for ambiguity.[2] |
| MS | Molecular weight, elemental formula | Gas (Ionized) | High sensitivity, confirms molecular formula | No stereochemical or isomeric information.[2] |
| IR | Presence of functional groups | Solid/Liquid | Fast, simple, good for functional group ID | Limited information on overall structure. |
Conclusion: An Integrated and Authoritative Approach
The structural validation of a molecule like this compound is most robust when an integrated analytical approach is employed. Spectroscopic techniques like NMR, MS, and IR provide essential, complementary pieces of the structural puzzle, confirming the molecular formula, functional groups, and covalent framework in solution.
However, for unambiguous, high-resolution, three-dimensional structural elucidation, single-crystal X-ray crystallography stands alone. It provides the definitive atomic map, revealing the precise bond lengths, angles, and intermolecular interactions that govern the molecule's properties in the solid state. For researchers in drug development, this level of detail is indispensable for computational modeling, understanding receptor binding, and designing next-generation analogues. The data derived from SCXRD is the authoritative foundation upon which further chemical and biological investigations are built.
References
- Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. DOI:10.1039/D2CS00697A. [Link]
- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
- Angewandte Chemie International Edition. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. PMC. [Link]
- University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
- Molecular Pharmaceutics. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- Acta Crystallographica Section E: Crystallographic Communications. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. PubMed. [Link]
- Pharmaceuticals (Basel). (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. NIH. [Link]
- Molecules. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)
- IUCrData. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. PMC - NIH. [Link]
- Pharmaceuticals (Basel). (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
- Journal of Pharmaceutical Research International. (2024).
- Molecules. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. MDPI. [Link]
- ResearchGate. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. [Link]
- Organic & Biomolecular Chemistry. (2021). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. RSC Publishing. [Link]
- ResearchGate. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)
- RSC Advances. (2021). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]
- Cambridge Crystallographic Data Centre (CCDC).
- ResearchGate. (2021). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. [Link]
- ResearchGate. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]
- Cambridge Crystallographic Data Centre (CCDC).
- IUCrData. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC - NIH. [Link]
- ResearchGate. (2021). The crystal structure of 1,2-bis(1 H -benzo[ d ]imidazol-2-yl)ethane-1,2-diol. [Link]
Sources
- 1. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
A Comparative Guide to the In Vitro Cytotoxicity of (1H-benzo[d]imidazol-2-yl)methanamine Derivatives and Standard Anticancer Drugs
Introduction
The global burden of cancer necessitates a continuous search for novel, more effective, and selective therapeutic agents. While traditional chemotherapy has been a cornerstone of treatment, challenges such as drug resistance and off-target toxicity limit its efficacy.[1] This has spurred research into new chemical scaffolds with potential anticancer properties. Among these, the benzimidazole ring system, a heterocyclic aromatic compound, has garnered significant attention from medicinal chemists.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with various biological targets, making it a privileged pharmacophore in drug development.[3] Numerous studies have demonstrated that benzimidazole derivatives possess a wide range of pharmacological activities, including potent anticancer effects, by targeting specific molecular pathways or inducing apoptosis.[1][4]
This guide provides a technical comparison of the in vitro cytotoxicity of derivatives of (1H-benzo[d]imidazol-2-yl)methanamine against established anticancer drugs, Doxorubicin and Cisplatin. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for assessing cytotoxicity, and present a comparative analysis of their potency based on published experimental data. The objective is to offer an evidence-based perspective for researchers and drug development professionals on the potential of this benzimidazole scaffold.
Compound Profiles
-
This compound Derivatives: These are synthetic compounds built around the benzimidazole core. Their mechanism of action is diverse and can include the inhibition of crucial cellular enzymes like kinases and topoisomerases or the induction of programmed cell death (apoptosis).[1][5] The specific derivatives discussed in this guide have demonstrated the ability to trigger apoptosis by modulating key regulatory proteins.[5][6]
-
Doxorubicin: A well-established anthracycline antibiotic, Doxorubicin is one of the most widely used chemotherapeutic agents. Its primary mechanism involves intercalating into DNA, inhibiting the progression of topoisomerase II, which prevents DNA replication and ultimately leads to cell death.[7] It is used to treat a broad spectrum of cancers, including breast, ovarian, and bladder cancers.[8]
-
Cisplatin: A platinum-based coordination complex, Cisplatin is another fundamental anticancer drug. It exerts its cytotoxic effect by forming covalent cross-links with the purine bases in DNA, which interferes with DNA repair mechanisms, triggers DNA damage signals, and induces apoptosis.[9] Its use is central to the treatment of ovarian, testicular, and lung cancers.[10]
Mechanisms of Cytotoxicity: The Apoptosis Signaling Pathway
A primary goal of many cancer therapies is to induce apoptosis in malignant cells. Apoptosis is a highly regulated process of programmed cell death essential for eliminating damaged or unwanted cells.[11] It proceeds through two main signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[12][13]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[13][14] This engagement leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates an initiator caspase, Caspase-8.[11]
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor deprivation. These signals converge on the mitochondria, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[11][14] This disrupts the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator Caspase-9.[13]
Both pathways converge on the activation of executioner caspases, primarily Caspase-3 , which orchestrates the dismantling of the cell by cleaving critical cellular substrates, leading to the characteristic morphological changes of apoptosis.[13]
Studies on this compound derivatives have shown their ability to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and Caspase-3 while downregulating the anti-apoptotic protein Bcl-2, thereby pushing the cell towards the intrinsic apoptotic pathway.[5]
Figure 1: Apoptosis signaling pathways targeted by benzimidazole derivatives.
Experimental Design: Cytotoxicity Assessment
To quantitatively compare the cytotoxic effects of different compounds, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[15] A lower IC50 value indicates a more potent compound.[15] The MTT assay is a widely used colorimetric method for assessing cell viability and calculating IC50 values.[15][16]
Causality Behind Experimental Choices:
-
Assay Choice (MTT): The MTT assay is selected for its reliability, simplicity, and high-throughput compatibility. It measures the metabolic activity of cells via mitochondrial dehydrogenase enzymes, which is typically proportional to the number of viable cells.[16][17]
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) is crucial. This allows for the assessment of compound efficacy across various cancer histologies and helps identify potential selectivity.
-
Exposure Time: Standard incubation times of 48 or 72 hours are used to allow sufficient time for the compounds to exert their cytotoxic effects, which may involve multiple rounds of the cell cycle.
Protocol: MTT Cell Viability Assay
This protocol is a synthesized standard procedure for determining IC50 values in a 96-well plate format.[18][19]
1. Cell Seeding: a. Culture the desired cancer cell lines in their recommended growth medium until they reach approximately 80% confluency. b. Harvest the cells using trypsin and perform a cell count using a hemocytometer. c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL and seed 100 µL into each well of a 96-well plate (yielding 5,000 cells/well). d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
2. Compound Treatment: a. Prepare a series of dilutions for each test compound (e.g., benzimidazole derivative, Doxorubicin, Cisplatin) in the appropriate cell culture medium. b. After the 24-hour attachment period, carefully remove the medium from the wells. c. Add 100 µL of the various compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control). d. Incubate the plate for an additional 48 or 72 hours at 37°C.
3. MTT Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[18] b. After the treatment incubation, add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL). c. Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18]
4. Formazan Solubilization & Absorbance Reading: a. After the MTT incubation, carefully remove the medium containing MTT from each well. b. Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the insoluble formazan crystals.[18] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.
5. Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve. d. Determine the IC50 value from the curve using non-linear regression analysis.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes published IC50 values for specific benzimidazole derivatives and the standard drugs Doxorubicin and Cisplatin against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| Benzimidazole Derivative 1 * | HepG2 | Liver | ~8 - 10 | [5] |
| Benzimidazole Derivative 2 ** | MCF-7 | Breast | 22.41 | [6] |
| HepG2 | Liver | 25.14 | [6] | |
| DLD-1 | Colon | 41.97 | [6] | |
| Doxorubicin | MCF-7 | Breast | 1.3 - 2.5 | [8][21] |
| HeLa | Cervical | 2.4 - 2.9 | [8][21] | |
| HepG2 | Liver | 12.18 | [8] | |
| A2780 | Ovarian | 20.1 | [21] | |
| Cisplatin | A2780 | Ovarian | ~1 - 10 | [22] |
| A549 | Lung | ~7.5 - 10.9 | [23] |
Derivative 1 refers to compounds 6h and 6i from the cited study, which are (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides.[5] **Derivative 2 is 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride.*[6]
Discussion
The compiled data indicate that the cytotoxic potency of the investigated this compound derivatives falls within the low micromolar range. For instance, the halogenated benzylidenebenzohydrazide derivatives show promising activity against liver cancer cells (HepG2), with IC50 values (~8-10 µM) that are more potent than Doxorubicin (~12 µM) in the same cell line as reported in separate studies.[5][8] However, other derivatives show lower potency, such as the benzimidazolium salt, which has IC50 values above 20 µM for breast, liver, and colon cancer cell lines.[6]
When compared to standard drugs, the potency of these specific benzimidazole derivatives appears to be generally lower than Doxorubicin in breast cancer cells (MCF-7) and comparable to or slightly less potent than Cisplatin in some contexts. It is crucial to reiterate the significant heterogeneity reported in the literature for the IC50 values of standard drugs like Cisplatin, where values can vary by an order of magnitude depending on the experimental setup.[9][20] This variability underscores the absolute necessity of including standard drugs as positive controls within the same experimental run for any new compound being tested.
The true value of the benzimidazole scaffold may lie in its potential for developing targeted therapies. The ability of derivatives to act as multi-kinase inhibitors or to specifically modulate apoptotic pathways offers an avenue for creating agents with improved selectivity towards cancer cells and potentially a better safety profile compared to traditional cytotoxic agents that broadly target DNA replication.[5]
Conclusion
Derivatives of this compound represent a promising class of compounds with demonstrable in vitro cytotoxic activity against various cancer cell lines. Published data suggest their potency is in the micromolar range, which, for certain derivatives and cell lines, can be comparable to that of standard chemotherapeutic agents like Cisplatin and Doxorubicin. Their mechanism of action, often involving the targeted induction of apoptosis, makes them an attractive scaffold for further development in an era moving towards precision medicine.
However, the inherent variability of in vitro cytotoxicity data highlights the importance of rigorous, direct comparative studies. Future research should focus on head-to-head comparisons of novel benzimidazole derivatives with standard drugs across a wide panel of cancer cell lines under standardized conditions to accurately assess their therapeutic potential and selectivity.
References
- Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. (2022). Anticancer Agents in Medicinal Chemistry.
- Carneiro, B. A., & El-Deiry, W. S. (2020). Apoptotic cell signaling in cancer progression and therapy.
- Apoptosis and cancer signaling p
- Various authors. (2016). I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?
- Debatin, K. M. (2004). Apoptosis pathways in cancer and cancer therapy. Cancer Immunology, Immunotherapy.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Kashyap, D., et al. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- Gorniak, P., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
- Malik, A., et al. (2024).
- Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity. (2022). NeuroQuantology.
- Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. (2021). Medicinal Chemistry.
- Tan, C. M., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research.
- Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (2019). Molecules.
- Thongon, N., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2016). Oncotarget.
- Selective growth inhibition of cancer cells with doxorubicin-loaded CB[19]-modified iron-oxide nanoparticles. (2017). Nanoscale.
- Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. (1995). British Journal of Cancer.
- Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
- The IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. (n.d.).
- Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules.
- A Comparative Guide to the Efficacy of Anti-Cancer Compounds in Vitro. (n.d.). Benchchem.
- Al-Otaibi, F. A., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science.
- Imidazoles as potential anticancer agents. (2020). Future Medicinal Chemistry.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. mdpi.com [mdpi.com]
- 10. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 12. Apoptosis pathways in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Bridging the Digital and the Biological: A Guide to Validating Molecular Docking of Benzimidazoles with In Vitro Data
In the contemporary landscape of drug discovery, computational methods, particularly molecular docking, have become indispensable for the rapid screening of vast chemical libraries. The benzimidazole scaffold, a privileged structure in medicinal chemistry, is a frequent subject of these in silico investigations due to its presence in numerous clinically approved drugs.[1][2][3][4] However, the predictive power of a docking score is only as robust as its correlation with real-world biological activity. This guide provides a comprehensive framework for validating molecular docking predictions of benzimidazole derivatives with rigorous in vitro experimental data, ensuring a seamless transition from computational hypothesis to tangible therapeutic potential.
The Rationale: Why Experimental Validation is Non-Negotiable
Molecular docking simulates the binding of a ligand to the active site of a target protein, providing a theoretical binding affinity, often expressed as a docking score in kcal/mol.[5][6] While invaluable for prioritizing compounds, this score is an approximation influenced by the chosen algorithm, scoring function, and the inherent flexibility of both the ligand and the protein.[7] It cannot fully recapitulate the complex biological milieu of a living system. Therefore, in vitro validation is the critical next step to confirm that a high-ranking docked compound indeed exhibits the desired biological effect. A strong correlation between docking scores and experimental data, such as the half-maximal inhibitory concentration (IC50), provides confidence in the computational model and its predictive power for future lead optimization.[8][9]
The Computational Workflow: A Step-by-Step Guide to Docking Benzimidazoles
A well-executed molecular docking study is the foundation for successful experimental validation. The following workflow outlines the key considerations for docking benzimidazole derivatives.
Caption: The iterative cycle of computational prediction and experimental validation.
Conclusion: A Symbiotic Relationship
The validation of molecular docking predictions with in vitro experimental data is a cornerstone of modern, efficient drug discovery. This integrated approach, blending the predictive power of computational chemistry with the empirical evidence of biological testing, creates a powerful, self-validating system. For benzimidazole-based drug discovery, this symbiotic relationship between in silico and in vitro methodologies is essential for identifying and optimizing novel therapeutic agents with a higher probability of clinical success. By rigorously correlating computational predictions with tangible biological activity, researchers can build more accurate predictive models, accelerate the discovery pipeline, and ultimately, bring more effective medicines to patients.
References
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
- (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
- PubMed. (n.d.). Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole.
- NIH. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC.
- Open Access Journals. (n.d.). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review.
- NIH. (2023, January 18). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.
- NIH. (2024, March 28). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives.
- NIH. (n.d.). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC.
- PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
- Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives.
- Promega Corporation. (n.d.). EGFR Kinase Assay.
- NIH. (n.d.). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC.
- (2025, June 26). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- ACG Publications. (2023, April 27). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- ResearchGate. (2025, December 26). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential.
- Oriental Journal of Chemistry. (n.d.). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives.
- Semantic Scholar. (2021, March 31). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins.
- (n.d.). In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar.
- ResearchGate. (n.d.). Correlation between IC50 and docking score values of compounds.
- PubMed Central. (n.d.). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC.
- ResearchGate. (n.d.). A correlation graph for docking predicted activity and IC50 values.
- MDPI. (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones.
- NIH. (2025, October 9). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- ResearchGate. (n.d.). Docking scores and molecular interactions of compounds used as control ligands at the LmTIM interface.
- NIH. (2024, June 6). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC.
- PubMed. (2023, November 15). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies.
- NIH. (2019, July 11). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC.
- ResearchGate. (n.d.). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents.
- ResearchGate. (2017, January 8). What would be the reasons of the unmatching between docking scores and IC50 values (with references please)?.
- Royal Society of Chemistry. (n.d.). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors.
- PubMed. (2008, June 12). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries.
- ResearchGate. (2025, December 5). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.
- ACS Publications. (2021, March 31). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | Journal of Medicinal Chemistry.
- ACS Omega. (2022, December 9). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids.
- Universiti Kebangsaan Malaysia. (n.d.). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type.
- NIH. (2023, January 4). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity.
- PubMed. (2019, July 1). Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors.
- PubMed. (n.d.). Design, synthesis, and molecular docking studies of benzimidazole-1,3,4-triazole hybrids as carbonic anhydrase I and II inhibitors.
- SciSpace. (n.d.). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents.
- ResearchGate. (n.d.). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives.
- ResearchGate. (2025, October 15). (PDF) Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents.
- NIH. (n.d.). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC.
- NIH. (2023, May 5). Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase - PMC.
Sources
- 1. rroij.com [rroij.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Catalytic Systems for the Synthesis of Benzimidazoles: A Guide for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds. The synthesis of this privileged heterocyclic system has evolved significantly, moving from classical, often harsh, conventional methods to more efficient and environmentally benign catalyzed protocols. This guide provides an objective, in-depth comparison of various catalytic systems, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their applications.
Introduction: The Enduring Importance of Benzimidazole Synthesis
Benzimidazoles are a class of heterocyclic compounds featuring a fusion of benzene and imidazole rings. This structural motif imparts a unique combination of electronic and steric properties, enabling interactions with a wide range of biological targets. Consequently, benzimidazole derivatives have found applications as antiviral, anticancer, antihypertensive, and antifungal agents. The persistent demand for novel benzimidazole-based molecules necessitates the development of efficient, selective, and sustainable synthetic methodologies.
Traditionally, the synthesis of benzimidazoles has been dominated by the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and high temperatures. While historically significant, this method often suffers from drawbacks such as harsh reaction conditions, long reaction times, and the generation of substantial waste.[1] Modern organic synthesis has largely shifted towards catalytic approaches, which offer milder reaction conditions, shorter reaction times, higher yields, and greater functional group tolerance.
This guide will explore the landscape of modern catalytic systems for benzimidazole synthesis, broadly categorized into homogeneous and heterogeneous catalysis, with a special focus on the burgeoning field of green catalytic methods. We will delve into the mechanistic underpinnings of these systems, provide detailed experimental protocols for representative reactions, and present a comparative analysis of their performance based on published experimental data.
Homogeneous Catalysis: Precision and Versatility in Solution
Homogeneous catalysts, which exist in the same phase as the reactants, offer excellent activity and selectivity due to the high accessibility of the catalytic sites. Metal-based catalysts, particularly those involving palladium, copper, and iron, have been extensively studied for benzimidazole synthesis.
Palladium-Catalyzed Systems
Palladium catalysts are renowned for their versatility in forming carbon-nitrogen bonds. In benzimidazole synthesis, palladium catalysis is often employed in cross-coupling reactions and reductive cyclizations.
Mechanism: A common palladium-catalyzed route involves the Buchwald-Hartwig amination, where an aryl halide is coupled with an amine in the presence of a palladium catalyst and a base. For benzimidazole synthesis, this can be adapted to an intramolecular cyclization of an appropriately substituted aniline derivative. Another approach is the reductive cyclization of a 2-nitroaniline with an aldehyde, where palladium on carbon (Pd/C) catalyzes the reduction of the nitro group to an amine, which then undergoes cyclization.[2]
Experimental Protocol: One-Pot Reductive Cyclization using Pd/C [2]
-
Materials: 2-nitroaniline (1.0 mmol), orthoester (3.0 mmol), 10% Pd/C (5 mol%), methanol, acetic acid.
-
Procedure:
-
To a suspension of 2-nitroaniline and 10% Pd/C in methanol, add the orthoester.
-
Add a catalytic amount of acetic acid (e.g., 1 drop).
-
Subject the reaction vessel to a hydrogen atmosphere (e.g., via a balloon) and stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired benzimidazole product.
-
Copper-Catalyzed Systems
Copper catalysts offer a more economical alternative to palladium and have been widely used in C-N cross-coupling reactions for benzimidazole synthesis.
Mechanism: Copper-catalyzed syntheses often proceed via a domino reaction involving C-N cross-coupling. For instance, a one-pot synthesis of 2-arylaminobenzimidazoles can be achieved through a copper-catalyzed desulfurization/nucleophilic substitution followed by domino intra- and intermolecular C-N cross-coupling reactions.[3]
Experimental Protocol: Copper-Catalyzed Synthesis of N-Phenyl-1H-benzo[d]imidazol-2-amine [3]
-
Materials: Appropriate starting materials, copper catalyst, solvent.
-
Procedure:
-
Combine the starting materials and the copper catalyst in a suitable solvent.
-
Heat the reaction mixture under reflux for a specified time.
-
After cooling, extract the product with an organic solvent.
-
Evaporate the organic layer and purify the crude product by column chromatography on silica gel.
-
Characterize the final product using NMR, IR, and mass spectrometry.
-
Iron-Catalyzed Systems
Iron catalysts are highly attractive due to their low cost, low toxicity, and environmental friendliness. Iron-catalyzed aerobic oxidation is an efficient method for benzimidazole synthesis.
Mechanism: The reaction of imine derivatives with o-phenylenediamine in the presence of an iron catalyst, such as Fe(NO₃)₃·9H₂O, and air as the oxidant, leads to the formation of benzimidazoles. The iron catalyst facilitates the oxidative cyclization.[4]
Experimental Protocol: Iron-Catalyzed Aerobic Oxidation [4]
-
Materials: Imine derivative, o-phenylenediamine, Fe(NO₃)₃·9H₂O, solvent.
-
Procedure:
-
Dissolve the imine derivative and o-phenylenediamine in a suitable solvent.
-
Add a catalytic amount of Fe(NO₃)₃·9H₂O.
-
Stir the reaction mixture under an air atmosphere at a specified temperature.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture to isolate the product.
-
Purify the product by recrystallization or column chromatography.
-
Heterogeneous Catalysis: The Advantage of Recyclability
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and reusability, making them highly desirable for industrial applications and green chemistry.
Solid-Supported Catalysts
A variety of solid supports, such as silica, alumina, and polymers, can be functionalized with catalytic species. For instance, silica sulfuric acid, SiO₂/ZnCl₂, and FeCl₃/Al₂O₃ have been effectively used in benzimidazole synthesis.[1]
Mechanism: The solid-supported acid catalyst activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the amino group of o-phenylenediamine. The subsequent intramolecular cyclization and dehydration lead to the benzimidazole product.
Experimental Protocol: Synthesis using a Brønsted Acidic Ionic Liquid Gel [5]
-
Materials: o-phenylenediamine, aldehyde, Brønsted acidic ionic liquid (BAIL) gel catalyst.
-
Procedure:
-
Mix o-phenylenediamine, the aldehyde, and a catalytic amount of the BAIL gel (1 mol %).
-
Heat the solvent-free mixture at 130 °C for 5 hours.
-
After the reaction, recover the catalyst by filtration.
-
The catalyst can be washed, dried, and reused for subsequent reactions.
-
Purify the product by standard methods.
-
Nanocatalysts
Nanomaterials, with their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity. Nano-Fe₂O₃ and nano-ZnS have been successfully employed for efficient benzimidazole synthesis.[1]
Mechanism: Similar to other heterogeneous catalysts, nanocatalysts provide active sites for the activation of reactants. The large surface area ensures a high concentration of these active sites, leading to accelerated reaction rates.
Green Catalysis: A Sustainable Approach to Benzimidazole Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of benzimidazole synthesis, this translates to the use of environmentally benign solvents (like water or ethanol), recyclable catalysts, and energy-efficient reaction conditions (e.g., room temperature or microwave irradiation).
Lewis Acid Catalysis in Green Solvents
Lewis acids such as ZrCl₄, TiCl₄, SnCl₄, and HfCl₄ have proven to be highly effective catalysts for the condensation of o-phenylenediamines with aldehydes.[1] Performing these reactions in greener solvents like water or ethanol enhances their environmental credentials.
Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. The reaction then proceeds through the formation of a Schiff base intermediate, followed by cyclization and aromatization.
Deep Eutectic Solvents (DES) as Catalysts and Media
Deep eutectic solvents (DES) are emerging as promising green alternatives to traditional organic solvents. They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor. Certain DES can also act as catalysts. For example, a DES formed from choline chloride and urea can serve as both the reaction medium and a catalyst for benzimidazole synthesis.[6]
Experimental Protocol: Synthesis in a Deep Eutectic Solvent [6]
-
Materials: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol or 2 mmol), Choline Chloride:Urea (1:2) DES.
-
Procedure:
-
Dissolve o-phenylenediamine in the ChCl:Urea DES.
-
Add benzaldehyde (1 mmol for 2-substituted, 2 mmol for 1,2-disubstituted benzimidazole).
-
Stir the mixture at 80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Comparative Performance of Catalytic Systems
The choice of a catalytic system depends on several factors, including cost, efficiency, selectivity, and environmental impact. The following tables provide a comparative summary of various catalytic systems based on published data.
Table 1: Comparison of Homogeneous Catalysts for Benzimidazole Synthesis
| Catalyst | Substrates | Conditions | Time | Yield (%) | Reference |
| Pd/C (10%) | 2-nitroaniline, orthoester | H₂, RT, MeOH | 4-12 h | High | [2] |
| CuI | o-phenylenediamine, aldehyde | Reflux | Varies | Good to High | [3] |
| Fe(NO₃)₃·9H₂O | Imine, o-phenylenediamine | Air, 80-90 °C | 2 h | Moderate to Excellent | [4] |
Table 2: Comparison of Heterogeneous and Green Catalysts for Benzimidazole Synthesis
| Catalyst | Substrates | Conditions | Time | Yield (%) | Recyclability | Reference |
| BAIL gel | o-phenylenediamine, aldehyde | 130 °C, solvent-free | 5 h | 98 | Yes (5 runs) | [5] |
| MgO@DFNS | o-phenylenediamine, aldehyde | RT, Ethanol | 4 h | 95 | Yes | [7] |
| ZnFe₂O₄ nano-catalyst | o-phenylenediamine, aldehyde | 70 °C, EtOH, Ultrasonic | 22-28 min | 88-92 | Yes (4 cycles) | [8] |
| Er(OTf)₃ | o-phenylenediamine, benzaldehyde | 80 °C, solvent-free | 2 min | 91 | Not specified | [9] |
| ChCl:Urea DES | o-phenylenediamine, benzaldehyde | 80 °C | 10 min | 95-97 | Not specified | [6] |
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new catalysts. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for key benzimidazole synthesis reactions.
Caption: Lewis Acid Catalysis Workflow.
Caption: Heterogeneous Catalyst Recovery and Reuse.
Conclusion and Future Outlook
The catalyzed synthesis of benzimidazoles represents a significant advancement over conventional methods, offering improved efficiency, selectivity, and sustainability. Homogeneous catalysts, particularly those based on palladium and copper, provide high reactivity and are well-suited for the synthesis of complex derivatives. Heterogeneous catalysts, on the other hand, excel in terms of ease of separation and reusability, aligning with the principles of green chemistry and industrial applicability.
The future of benzimidazole synthesis will likely be shaped by the continued development of novel catalytic systems with even greater efficiency and environmental compatibility. The exploration of biocatalysis, photoredox catalysis, and the design of multifunctional catalysts that can orchestrate cascade reactions in a single pot are promising avenues for future research. For researchers and professionals in drug development, a thorough understanding of the diverse catalytic tools available is paramount for the rapid and sustainable discovery of new benzimidazole-based therapeutic agents.
References
- An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. ACS Publications.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing.
- Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles. PMC - NIH.
- The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. ResearchGate.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Publishing.
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Publishing.
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PMC - NIH.
- Simple and mild procedures for synthesis of benzimidazole derivatives using heterogeneous catalyst systems. ResearchGate.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova.
- New efficient route for solid-phase synthesis of benzimidazole derivatives. PubMed.
- Synthesis of Benzimidazoles via Iron-Catalyzed Aerobic Oxidation Reaction of Imine Derivatives with O-Phenylenediamine. ResearchGate.
- The Chemistry of the Benzimidazoles. ACS Publications.
- The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. RSC Publishing.
- Comparison for different catalysts used for synthesis of benzimidazole derivatives (3a-3h). ResearchGate.
- Benzimidazole. Organic Syntheses Procedure.
- Synthesis, characterization and anticancer activity of palladium allyl complexes bearing benzimidazole-based N-heterocyclic carbene. ArTS.
- Heck reaction using palladium-benzimidazole catalyst: synthesis, characterisation and catalytic activity. ResearchGate.
- Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. International Journal of Industrial Engineering Computations.
- Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. ResearchGate.
- Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. ResearchGate.
- To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware.
- (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
- Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
A Comparative Guide to the Anti-Inflammatory Activity of Benzimidazole Analogs and Established Drugs
This guide provides a comprehensive benchmark of the anti-inflammatory potential of emerging benzimidazole analogs against well-established non-steroidal anti-inflammatory drugs (NSAIDs). It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and comparative data to inform discovery and development efforts.
Introduction: The Quest for Superior Anti-Inflammatory Agents
Inflammation is a fundamental protective response of the body to injury and infection, crucial for eliminating harmful stimuli and initiating the healing process. However, dysregulated or chronic inflammation underpins a vast array of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular diseases.[1] For decades, NSAIDs have been the cornerstone of anti-inflammatory therapy. Despite their efficacy, long-term use is often associated with significant side effects, necessitating the search for safer and more effective alternatives.[1][2]
The benzimidazole scaffold, a bicyclic molecule composed of fused benzene and imidazole rings, is recognized in medicinal chemistry as a "privileged structure."[3][4][5] This is due to its ability to interact with a wide range of biological targets, leading to a spectrum of pharmacological activities, including anti-inflammatory effects.[3][6][7] Benzimidazole derivatives offer the potential for multi-targeted anti-inflammatory action, which could translate into improved efficacy and a better safety profile.[3][5] This guide will dissect the mechanisms, outline robust benchmarking protocols, and present a comparative analysis of these promising compounds against standard-of-care drugs.
Mechanistic Insights: Targeting the Inflammatory Cascade
A thorough understanding of the mechanism of action is critical to appreciating the therapeutic potential and rationale behind experimental design.
Established NSAIDs: The Cyclooxygenase (COX) Pathway
The primary mechanism of traditional NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.[][9] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11][12]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[13]
Non-selective NSAIDs , such as Diclofenac , inhibit both COX-1 and COX-2.[][14][15] While this leads to effective anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 is responsible for common gastrointestinal side effects.[14]
Selective COX-2 inhibitors , like Celecoxib , were designed to preferentially target COX-2, thereby reducing inflammation while minimizing the gastrointestinal risks associated with COX-1 inhibition.[11][13][16][17]
Caption: The Cyclooxygenase (COX) pathway and sites of NSAID inhibition.
Benzimidazole Analogs: A Multi-Target Approach
The anti-inflammatory activity of benzimidazole derivatives is more complex and not limited to COX inhibition.[3] Many analogs exhibit a multi-pronged attack on the inflammatory cascade, which may account for their potent effects.[5][6]
Key targets include:
-
Pro-inflammatory Cytokines: Many benzimidazole derivatives have been shown to inhibit the production of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central regulators of the inflammatory response.[4][18][19][20]
-
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Some analogs inhibit both COX and 5-LOX enzymes, providing a broader blockade of pro-inflammatory mediators (prostaglandins and leukotrienes).[3][6]
-
Other Enzymes and Receptors: The benzimidazole scaffold has been shown to interact with various other targets, including phospholipase A2, cannabinoid receptors, and bradykinin receptors.[3][5]
This multi-target profile suggests that benzimidazoles could be effective in complex inflammatory diseases where multiple pathways are activated.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - ProQuest [proquest.com]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isca.me [isca.me]
- 9. drugs.com [drugs.com]
- 10. droracle.ai [droracle.ai]
- 11. news-medical.net [news-medical.net]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. Diclofenac - Wikipedia [en.wikipedia.org]
- 15. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative DNA Binding Affinity of Substituted Benzimidazole Ligands
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between small molecules and DNA is a cornerstone of modern drug discovery. Among the myriad of scaffolds explored, benzimidazoles stand out for their structural similarity to purine bases, granting them a privileged status in interacting with the blueprint of life.[1] This guide, crafted from the perspective of a seasoned application scientist, delves into the comparative DNA binding affinity of substituted benzimidazole ligands. We will move beyond mere protocols to explain the "why" behind experimental choices, ensuring a robust and self-validating approach to your research.
The Significance of Benzimidazole-DNA Interactions
Benzimidazole derivatives are not just passive binders; their interaction with DNA can trigger a cascade of cellular events, from the inhibition of crucial enzymes like topoisomerase to the induction of apoptosis in cancer cells.[2][3] The nature and strength of this binding are profoundly influenced by the substituents adorning the benzimidazole core. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics with enhanced efficacy and specificity.
There are three primary modes through which these ligands interact with DNA: electrostatic interactions, groove binding (major or minor), and intercalation between base pairs.[1] The latter, characterized by the stacking of the planar benzimidazole ring system between adjacent DNA base pairs, often leads to significant π-electron overlap and a distortion of the DNA helix.[1]
Experimental Strategies for Quantifying DNA Binding Affinity
To rigorously compare the DNA binding affinities of various substituted benzimidazoles, a multi-pronged experimental approach is essential. Each technique provides a unique piece of the puzzle, and their collective data paints a comprehensive picture of the binding event.
UV-Visible (UV-Vis) Absorption Spectroscopy
The "Why": UV-Vis spectroscopy is often the first line of investigation. It's a straightforward and accessible method to detect interactions between a ligand and DNA.[4][5] When a benzimidazole ligand intercalates into the DNA helix, the electronic environment of its chromophore changes, leading to shifts in the absorption spectrum. Typically, a hypochromic effect (decrease in absorbance) and a bathochromic shift (redshift) are indicative of intercalation.[6]
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare a stock solution of the benzimidazole ligand in a suitable buffer (e.g., Tris-HCl) and a stock solution of calf thymus DNA (ct-DNA). Determine the concentration of ct-DNA spectrophotometrically using the absorbance at 260 nm.[5]
-
Titration: Keep the concentration of the benzimidazole ligand constant while incrementally adding ct-DNA to the sample cuvette.
-
Data Acquisition: Record the UV-Vis spectrum after each addition of DNA, typically in the range of 200-400 nm.
-
Analysis: Monitor the changes in the absorbance and wavelength of the maximum absorption of the ligand. The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
Experimental Workflow for UV-Vis Titration
Caption: Workflow for determining DNA binding affinity using UV-Visible spectroscopy.
Fluorescence Spectroscopy
The "Why": Fluorescence spectroscopy offers higher sensitivity than UV-Vis and can provide insights into the binding mode.[7] Many benzimidazole derivatives are intrinsically fluorescent. The binding to DNA can either enhance or quench this fluorescence.[8] Quenching can occur through static (complex formation) or dynamic (collisional) mechanisms.[9] Competitive binding assays using a fluorescent probe like ethidium bromide (EtBr) are also powerful. A decrease in the fluorescence of the EtBr-DNA complex upon addition of the benzimidazole ligand suggests displacement of EtBr, indicating an intercalative binding mode.[7]
Step-by-Step Protocol (Competitive EtBr Assay):
-
Prepare EtBr-DNA Complex: Prepare a solution of ct-DNA and add ethidium bromide to form a fluorescent complex.
-
Titration: To this solution, incrementally add the substituted benzimidazole ligand.
-
Data Acquisition: Measure the fluorescence emission spectrum (typically with excitation around 480 nm and emission around 600 nm) after each addition.
-
Analysis: The quenching of the EtBr-DNA fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity of the ligand.
Fluorescence Quenching Workflow
Caption: Workflow for competitive fluorescence quenching assay.
Circular Dichroism (CD) Spectroscopy
The "Why": CD spectroscopy is an invaluable tool for probing conformational changes in DNA upon ligand binding.[10][11] DNA has a characteristic CD spectrum due to its helical structure. Intercalation by a ligand often leads to changes in this spectrum, providing evidence for the binding mode.[12] For instance, an increase in the positive band around 275 nm and the negative band around 245 nm can suggest a stabilization of the B-form DNA.[13]
Step-by-Step Protocol:
-
Prepare Solutions: Prepare solutions of ct-DNA and the benzimidazole ligand in a suitable buffer.
-
Titration: Add increasing concentrations of the ligand to a constant concentration of ct-DNA.
-
Data Acquisition: Record the CD spectrum, typically from 220 nm to 320 nm, after each addition.
-
Analysis: Analyze the changes in the CD signals of DNA to infer conformational changes induced by the ligand.
Comparative Analysis of Substituted Benzimidazoles
The true power of these techniques lies in their application to a series of substituted benzimidazole ligands. By systematically varying the substituents, we can elucidate their impact on DNA binding affinity.
| Ligand | Substituent(s) | Binding Constant (Kb) (M-1) | Method | Reference |
| L1 | (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol | Moderate to Strong | UV-Vis | [1][14] |
| L2 | (E)-1-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)naphthalene-2-ol | Moderate to Strong | UV-Vis | [1][14] |
| Complex 2 | Copper(II) complex of L1 | 3.27 x 105 | UV-Vis | [1][14] |
| Complex 5 | Palladium(II) complex of L1 | 6.40 x 103 | UV-Vis | [1][14] |
| 2-phenyl benzimidazole | 2-phenyl | -7.9 kcal/mol (Binding Energy) | Molecular Docking | [15] |
| 2-methyl-1H-benzo[d]imidazole | 2-methyl | -6.5 kcal/mol (Binding Energy) | Molecular Docking | [15] |
Insights from the Data:
-
Effect of Metal Chelation: The data clearly shows that complexation with metal ions can significantly modulate the DNA binding affinity. The copper(II) complex of ligand L1 exhibits a much higher binding constant compared to the palladium(II) complex, highlighting the role of the metal center in the interaction.[1][14]
-
Influence of Aromatic Substituents: Comparing 2-phenyl benzimidazole and 2-methyl-1H-benzo[d]imidazole through molecular docking studies reveals that the larger aromatic substituent (phenyl) leads to a higher binding affinity.[15] This is likely due to enhanced π-stacking interactions with the DNA base pairs.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents also play a crucial role. Electron-donating groups can increase the electron density of the benzimidazole ring system, potentially enhancing π-π stacking interactions. Conversely, electron-withdrawing groups can influence the electrostatic potential and hydrogen bonding capabilities of the ligand.[16]
The Role of Computational Studies
In silico molecular docking has emerged as a powerful predictive tool to complement experimental studies.[17] It allows for the visualization of binding modes at the atomic level and the estimation of binding energies.[15][18] By docking a library of substituted benzimidazoles into the DNA minor or major groove, or intercalated between base pairs, we can rationalize experimental findings and guide the synthesis of new, more potent ligands.[17][19]
Logical Relationship between Experimental and Computational Approaches
Caption: The interplay between experimental and computational methods in SAR studies.
Conclusion
The study of DNA binding affinity of substituted benzimidazole ligands is a dynamic and crucial area of research. By employing a synergistic combination of spectroscopic techniques and computational modeling, we can gain deep insights into the structure-activity relationships that govern these interactions. This guide provides a framework for conducting these studies with scientific rigor, enabling the rational design of the next generation of benzimidazole-based therapeutics.
References
- Circular dichroism for the analysis of protein-DNA interactions. Methods in Molecular Biology, 2009.
- Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Molecules, 2012.
- Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances, 2023.
- Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Publishing, 2023.
- CD Spectroscopy to Study DNA-Protein Interactions. Journal of Visualized Experiments, 2022.
- Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II)
- Circular dichroism to determine binding mode and affinity of ligand–DNA interactions.
- DNA Binding Studies by UV–Vis Spectroscopy. Bio-protocol, 2017.
- Fluorescence quenching studies of drug-DNA interactions.
- In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Preprints, 2024.
- DNA recognitions of Benzimidazole based Bendamustine, Albendazole, and Mebendazole: a Molecular Docking Study. Bulletin of Pure and Applied Sciences-Chemistry, 2024.
- Exploring the Binding Affinity and Molecular Interactions: A Comprehensive Study on the Molecular Docking of Benzimidazole Deriv. Impactfactor, 2024.
- Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections. Journal of Medicinal Chemistry, 1995.
- Combination of fluorescence enhancement/quenching effects in ligand/DNA binding.
- UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs, 2023.
- Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Scientific Reports, 2019.
- Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Arom
- Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study. Physical Chemistry Research, 2020.
- EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal, 2014.
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 2021.
Sources
- 1. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations [mdpi.com]
- 4. 3.3. DNA Binding Studies by UV–Vis Spectroscopy [bio-protocol.org]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CD Spectroscopy to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. impactfactor.org [impactfactor.org]
- 16. Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study [pubs.sciepub.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. bpasjournals.com [bpasjournals.com]
- 19. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the Benzimidazole Scaffold
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a cornerstone in the design of protein kinase inhibitors. Its privileged structure, which mimics the natural purine nucleobase of ATP, allows it to effectively compete for the kinase ATP-binding site, forming the core of numerous clinically approved drugs.[1][2][3] However, this same structural advantage presents a formidable challenge: the high degree of conservation in the ATP-binding pocket across the vast human kinome makes cross-reactivity, or off-target binding, a critical hurdle to overcome.[4][5]
This guide provides an in-depth comparison of methodologies for profiling the selectivity of benzimidazole-based kinase inhibitors. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to design, execute, and interpret robust cross-reactivity studies. Understanding an inhibitor's complete interaction profile is not merely an academic exercise; it is a crucial step in de-risking a clinical candidate by predicting potential toxicity or, in some cases, uncovering beneficial polypharmacology that can be leveraged for enhanced therapeutic effect.[6][7][8]
The Imperative of Kinome-Wide Selectivity Profiling
The decision to advance a kinase inhibitor into preclinical and clinical development hinges on a deep understanding of its selectivity. A highly specific inhibitor may offer a cleaner safety profile, while a multi-targeted agent might provide broader efficacy in complex diseases like cancer.[6] The fundamental goal of cross-reactivity profiling is to quantify these interactions to build a comprehensive "fingerprint" of the molecule's behavior.
This profiling is essential for several reasons:
-
Anticipating Toxicity: Unforeseen inhibition of kinases essential for normal physiological functions can lead to significant adverse effects.[8] Identifying these off-targets early allows for medicinal chemistry efforts to engineer them out or provides a rationale for monitoring specific toxicities in clinical trials.
-
Elucidating Mechanism of Action: A drug's observed cellular phenotype may be the result of engaging multiple targets. Comprehensive profiling ensures that the therapeutic effect is correctly attributed to the intended target and not an unknown off-target.[8]
-
Discovering New Therapeutic Opportunities: A well-defined off-target activity can sometimes be exploited for drug repositioning. What is an off-target for one indication may be a primary target for another.[9]
The following workflow provides a strategic approach to inhibitor profiling, moving from broad, high-throughput biochemical assays to more physiologically relevant cellular validation.
Methodologies for Assessing Cross-Reactivity
A multi-pronged approach combining biochemical, cellular, and proteomic methods is required for a thorough assessment.[4]
In Vitro Biochemical Assays: The First Pass
These assays utilize purified recombinant kinases to provide a direct measure of an inhibitor's potency and are the gold standard for initial, broad screening.[10]
-
Large-Scale Kinase Panels: Often called "kinome scans," these services screen an inhibitor against hundreds of kinases.
-
Competitive Binding Assays (e.g., KINOMEscan®): This technology measures the ability of a compound to displace a known, immobilized ligand from the kinase ATP-binding site. The amount of kinase bound to the solid support is quantified, providing a direct measure of binding affinity (Kd). This method is powerful because it is independent of substrate, cofactors, or the catalytic competence of the enzyme.[11][12]
-
Enzymatic Activity Assays: These assays measure the inhibition of the kinase's catalytic function—the transfer of phosphate from ATP to a substrate. Common formats include:
-
Radiometric Assays: The traditional method using ³²P- or ³³P-labeled ATP measures the incorporation of radioactivity into a peptide or protein substrate.[2][13]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the reaction. They are highly sensitive, scalable, and avoid the complexities of handling radioactivity.[4]
-
-
Cellular Assays: Confirming Target Engagement in a Physiological Context
Positive hits from biochemical screens must be validated in a cellular environment. Intracellular ATP concentrations (1-5 mM) are much higher than those used in many biochemical assays, which can significantly impact the apparent potency of ATP-competitive inhibitors.[10][13]
-
Cellular Target Engagement Assays (e.g., NanoBRET™): This technology provides a quantitative measure of compound binding to a specific target in living cells. The target protein is expressed as a fusion with a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. When the inhibitor is introduced, it displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET), which can be measured to determine intracellular affinity.[4][9]
-
Phospho-Specific Antibody-Based Assays: Methods like Western Blotting or ELISA can be used to measure the phosphorylation status of a kinase's direct downstream substrate. A potent and selective inhibitor should reduce phosphorylation of its target's substrate without affecting substrates of known off-targets at similar concentrations.
Chemoproteomics: An Unbiased View
This approach identifies inhibitor-binding proteins directly from cell lysates, offering an unbiased view of target engagement in a complex proteome.
-
Affinity-Based Protein Profiling (ABPP): In this method, broad-spectrum kinase inhibitors are immobilized onto beads (often called "kinobeads") and used to capture kinases from a cell lysate. The inhibitor of interest is then added as a free competitor. Kinases that are bound by the test inhibitor will no longer bind to the beads. Mass spectrometry is then used to identify and quantify the proteins that were competed away, revealing the inhibitor's targets.[14]
Comparative Data Analysis: Selective vs. Multi-Targeted Inhibitors
To illustrate how profiling data informs drug development strategy, the table below presents hypothetical but representative data for two benzimidazole-based inhibitors. Compound A is a highly selective inhibitor designed for a specific target, while Compound B is a multi-targeted inhibitor.
| Target Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) | Kinase Family | Role in Signaling |
| VEGFR2 (KDR) | 5 | 15 | Receptor Tyrosine Kinase | Angiogenesis, Vascular Permeability |
| PDGFRβ | 850 | 30 | Receptor Tyrosine Kinase | Cell Growth, Proliferation |
| c-KIT | >10,000 | 75 | Receptor Tyrosine Kinase | Hematopoiesis, Melanogenesis |
| SRC | 1,200 | 550 | Non-Receptor Tyrosine Kinase | Cell Adhesion, Migration, Proliferation |
| CDK2 | >10,000 | 8,200 | Serine/Threonine Kinase | Cell Cycle Progression |
| p38α (MAPK14) | >10,000 | >10,000 | Serine/Threonine Kinase | Inflammatory Response |
Interpretation:
-
Compound A demonstrates high selectivity for VEGFR2, with over 150-fold selectivity against the closely related PDGFRβ. This profile is ideal for therapies where targeting angiogenesis is the primary goal, and off-target effects on other growth factor pathways should be minimized.
-
Compound B is a multi-targeted inhibitor, potently inhibiting VEGFR2, PDGFRβ, and c-KIT. This profile is common for approved anti-cancer drugs like Sunitinib and Sorafenib. Such polypharmacology can be highly effective in oncology by simultaneously blocking multiple signaling pathways that drive tumor growth and angiogenesis.[5][6] However, this broader activity may also correlate with a wider range of side effects.
The consequence of such on- and off-target inhibition can be visualized in the context of a signaling pathway.
Experimental Protocols: A Self-Validating System
Every protocol should be designed as a self-validating system with appropriate controls to ensure data integrity.
Protocol 1: Radiometric Kinase Assay (³³P-ATP Filter Binding)
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Causality: This method directly measures the catalytic function of the kinase. By using ATP at its Km concentration, the resulting IC50 value more closely approximates the inhibitor's binding affinity (Ki).[10]
Methodology:
-
Reaction Preparation: In a 96-well plate, prepare a reaction mix containing kinase buffer, the specific substrate peptide, and the test inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution).
-
Rationale: A serial dilution covers a wide concentration range to ensure a complete dose-response curve is generated.
-
-
Enzyme Addition: Add the purified kinase to each well to start the pre-incubation. Incubate for 10 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation: Initiate the kinase reaction by adding the ATP mix, containing unlabeled ATP (at Km concentration) and ³³P-γ-ATP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Controls: Include "no inhibitor" wells for 100% activity and "no enzyme" wells for background signal.
-
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while unincorporated ³³P-ATP will flow through.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any remaining unbound ³³P-ATP.
-
Detection: Add scintillant to the dry plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Analysis: Convert raw counts to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
Objective: To quantify the binding affinity of an inhibitor to its target in living cells.
Causality: This assay provides a direct readout of target occupancy in a physiological environment, accounting for factors like cell permeability and intracellular ATP competition.
Methodology:
-
Cell Plating: Seed cells engineered to express the kinase-NanoLuc® fusion protein into a 96-well white assay plate.
-
Rationale: The cell density should be optimized to give a robust signal without over-confluency.
-
-
Inhibitor Dosing: Add the test inhibitor in a serial dilution to the wells.
-
Controls: Include "no inhibitor" wells (vehicle control) and a "no tracer" control for background correction.
-
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells except the "no tracer" control. Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Rationale: The incubation period allows the system to reach binding equilibrium.
-
-
Detection: Add the NanoLuc® substrate (furimazine) to all wells. Immediately read the plate on a luminometer equipped with two filters to measure donor emission (luciferase) and acceptor emission (tracer) simultaneously.
-
Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Convert the raw ratios to milliBRET units (mBU). Plot the mBU values against the inhibitor concentration and fit the data to determine the IC50 value, which represents the concentration required to displace 50% of the tracer from the target protein.
Conclusion
References
- Benzimidazole‐based protein kinase inhibitors: Current perspectives in targeted cancer therapy | Request PDF - ResearchGate.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Benzimidazole derivatives as kinase inhibitors - PubMed.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central.
- CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry.
- Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate.
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC - NIH.
- Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Publishing.
- Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor[8] and quinazoline derivative 7d (10 μM) are shown. - ResearchGate.
- AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors - PMC - PubMed Central.
- Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics - PubMed.
- Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A brief review of benzimidazole protein kinase inhibitors_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
Comparative Guide to the Validation of Analytical Methods for Quantifying (1H-benzo[d]imidazol-2-yl)methanamine
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
This guide, authored from the perspective of a Senior Application Scientist, offers a detailed comparative analysis of validated analytical methods for the quantification of (1H-benzo[d]imidazol-2-yl)methanamine. This compound is a significant starting material and a potential impurity in pharmaceutical manufacturing, making its precise measurement critical for quality control and regulatory compliance. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a robust and defensible analytical strategy.
Introduction: The Analytical Significance of this compound
This compound serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The accurate quantification of this compound is essential to monitor reaction completion, control impurity profiles, and ensure the overall quality and safety of the final drug product. Regulatory agencies mandate strict controls on the levels of residual starting materials and impurities, necessitating the use of validated, high-performance analytical methods. This guide focuses on a comparative evaluation of the two most prevalent chromatographic techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The selection of an appropriate analytical technique is intrinsically linked to the physicochemical characteristics of this compound. As a polar molecule with basic functional groups (a primary amine and a benzimidazole ring), its chromatographic behavior is predictable and guides the development of suitable separation and detection methods.
Methodological Comparison: HPLC-UV vs. LC-MS
The two primary analytical methodologies for the quantification of this compound are Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique, making it a workhorse for the quantification of this compound in bulk materials and during intermediate manufacturing stages where concentrations are relatively high.
Rationale for Experimental Design:
-
Stationary Phase Selection: A C18 column is a common starting point for the separation of polar compounds. However, the basic nature of this compound can cause undesirable interactions with residual silanol groups on the silica backbone of the stationary phase, leading to peak tailing. To mitigate this, an end-capped C18 column or a column with a polar-embedded stationary phase is recommended to achieve symmetrical peak shapes.
-
Mobile Phase Composition: An acidic mobile phase is crucial for protonating the basic nitrogen atoms in the analyte. This protonation increases its polarity and promotes better interaction with the reverse-phase stationary phase, leading to improved retention and peak symmetry. A typical mobile phase consists of a mixture of acetonitrile or methanol with an aqueous buffer, such as phosphate or acetate, maintained at a pH between 2.5 and 4.0.
-
UV Wavelength Selection: The benzimidazole moiety in the molecule contains a strong chromophore, which allows for sensitive detection by UV absorption. The optimal detection wavelength (λmax) should be determined empirically but is generally found in the 270-280 nm range.
Inherent Method Validation: The reliability of the HPLC-UV method is demonstrated through its robustness. The method should show minimal variation in performance with deliberate small changes in mobile phase composition, pH, and column temperature, ensuring its suitability for routine use.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications demanding the highest levels of sensitivity and selectivity, such as the analysis of trace impurities in the final API or in complex biological samples, LC-MS is the preferred technique.
Rationale for Experimental Design:
-
Ionization Technique: Electrospray Ionization (ESI) is the ideal ionization method for polar compounds like this compound. Operating in the positive ion mode facilitates the protonation of the molecule, resulting in a strong [M+H]+ ion signal.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is the gold standard for quantitative analysis. By operating in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.
-
Chromatographic Conditions: The principles of column and mobile phase selection for LC-MS are similar to those for HPLC-UV. However, it is imperative to use volatile mobile phase buffers, such as ammonium formate or ammonium acetate, to ensure compatibility with the mass spectrometer's high-vacuum system.
Inherent Method Validation: The specificity of an LC-MS method is exceptionally high due to the nature of MRM. The ratio of two distinct product ion transitions originating from the same precursor ion can be monitored as an identity confirmation, providing a built-in validation of the analyte's presence.
A Framework for Method Validation
Analytical method validation is a formal process that provides documented evidence that a method is fit for its intended purpose. The validation parameters discussed below are based on the guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
The validation of analytical methods is a crucial step in pharmaceutical development, ensuring that the methods are reliable, reproducible, and fit for their intended purpose.[1][2] The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, particularly in document Q2(R2), which outlines the necessary parameters for analytical method validation.
Protocols for Method Validation
The following protocols are designed to validate the analytical methods for quantifying this compound in accordance with ICH guidelines.
Specificity/Selectivity:
-
Objective: To demonstrate that the method can accurately measure the analyte without interference from other components such as impurities, degradation products, or matrix effects.[1]
-
Protocol:
-
Analyze a blank sample (matrix without the analyte) to establish a baseline.
-
Analyze a pure standard of this compound.
-
Analyze a sample spiked with known related substances and potential process impurities.
-
For HPLC-UV, employ a photodiode array (PDA) detector to perform peak purity analysis.
-
For LC-MS, monitor for any co-eluting peaks that share the same mass-to-charge ratio (m/z) as the analyte.
-
Linearity and Range:
-
Objective: To establish that there is a direct and proportional relationship between the concentration of the analyte and the method's response over a defined range.[1]
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound that span the expected working range.
-
Analyze each standard in triplicate to ensure reproducibility.
-
Construct a calibration curve by plotting the mean response against the concentration and perform a linear regression analysis.
-
A correlation coefficient (r) of greater than 0.99 is typically required to demonstrate linearity.
-
Accuracy:
-
Objective: To determine how close the measured value is to the true or accepted reference value.[1]
-
Protocol:
-
Conduct recovery studies by spiking a blank matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare and analyze a minimum of three replicates at each concentration level.
-
Calculate the percentage recovery for each sample. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
-
Precision:
-
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration. These analyses should be performed on the same day, by the same analyst, and using the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess the method's variability under different conditions.
-
The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be no more than 2%.
-
Detection Limit (DL) and Quantitation Limit (QL):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (DL) and quantified (QL) with acceptable precision and accuracy.
-
Protocol:
-
Signal-to-Noise Ratio: Analyze samples with progressively lower concentrations of this compound. The DL is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the QL corresponds to a signal-to-noise ratio of about 10:1.
-
Standard Deviation of the Response and the Slope: The DL and QL can also be calculated using the formulas: DL = 3.3 * (σ/S) and QL = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line, and S is the slope of the calibration curve.
-
Robustness:
-
Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in its parameters.
-
Protocol:
-
Introduce minor, controlled changes to the method parameters, such as:
-
Mobile phase pH (±0.2 units)
-
Column temperature (±5 °C)
-
Flow rate (±10%)
-
Mobile phase organic composition (±2%)
-
-
Analyze a sample under each of these modified conditions.
-
The system suitability parameters, including peak tailing, resolution, and theoretical plates, should remain within predefined acceptance criteria.
-
Data Interpretation and Visualization
Comparative Summary of Method Performance
The table below summarizes the expected performance characteristics of the HPLC-UV and LC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Moderate (reliant on chromatographic separation and peak purity) | High (based on specific mass transitions) |
| Linearity (r) | >0.99 | >0.99 |
| Range | 1-100 µg/mL | 0.1-100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2% | < 5% |
| Detection Limit | ~0.3 µg/mL | ~0.03 ng/mL |
| Quantitation Limit | ~1 µg/mL | ~0.1 ng/mL |
| Robustness | High | High |
Visual Representation of the Validation Process
The following diagram provides a high-level overview of the analytical method validation workflow.
Caption: A streamlined workflow of the analytical method validation process.
Interconnectivity of Validation Parameters
The following diagram illustrates the logical dependencies between the key validation parameters.
Caption: The logical relationship and interdependencies of core validation parameters.
Concluding Remarks
Both HPLC-UV and LC-MS are powerful and reliable techniques for the quantification of this compound. The ultimate choice of method depends on the specific analytical challenge. For routine quality control of bulk materials, HPLC-UV provides a cost-effective and robust solution. For applications requiring the highest sensitivity and selectivity, such as trace impurity analysis, LC-MS is the superior choice. Regardless of the method selected, a comprehensive validation in accordance with ICH guidelines is a non-negotiable requirement to ensure the generation of high-quality, reliable, and defensible analytical data, which is the cornerstone of pharmaceutical quality.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Directorate for the Quality of Medicines & HealthCare. (2020, July). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5.
- European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Agilent Technologies. Analysis of Benzodiazepines in Blood by LC/MS/MS. Application Note.
- Waters Corporation. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
- SCiEX. A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics.
- Agilent Technologies. (2013, June 20). Benzodiazepine and Z-Drug Quantitation Using an Agilent 6430 LC/MS/MS.
- National Center for Biotechnology Information. (n.d.). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples.
- National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- PubMed. (n.d.). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples.
- ResearchGate. (2025, August 5). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
- SciSpace. (2025, August 9). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
Sources
A Senior Application Scientist's Guide to the Comparative Biological Activity of N-Substituted Benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold - A Privileged Motif in Drug Discovery
The benzimidazole nucleus, a bicyclic system comprising a fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[2][3] This core is not just a synthetic curiosity; it is a key component of essential biomolecules like Vitamin B12 and is featured in numerous FDA-approved drugs, including the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole.[2][4][5]
Benzimidazole derivatives are renowned for their vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The true versatility of this scaffold, however, is unlocked through chemical modification. Strategic substitution on the benzimidazole ring system, particularly at the N-1 position, profoundly influences the molecule's physicochemical properties and biological activity.[6][7][8] Understanding the impact of these N-substituents is critical for the rational design of next-generation therapeutics. This guide provides a comparative evaluation of the biological activities of various N-substituted benzimidazole derivatives, supported by experimental data and detailed protocols for their assessment.
Comparative Analysis of Biological Activities
The introduction of different substituents at the N-1 nitrogen atom of the benzimidazole core can dramatically alter the compound's potency and selectivity across different biological targets. Below, we compare the effects of these substitutions on key therapeutic areas.
Anticancer Activity
N-substituted benzimidazoles have emerged as a promising class of anticancer agents, acting through diverse mechanisms including the inhibition of tubulin polymerization, topoisomerase, and various protein kinases crucial for tumor growth.[9][10][11][12] The nature of the N-substituent is a key determinant of efficacy.
For instance, studies have shown that attaching a phenyl group at the N-1 position can lead to potent antiproliferative effects. A notable example is a Schiff base derivative, 40 , which bears an N-phenyl substituent and displays strong activity against acute myeloid leukemia (HL-60) cells.[13] In contrast, simpler alkyl chains can also confer significant activity; an N-hexyl substituted derivative, 23 , showed modest but broad activity against a panel of cancer cell lines.[13] This highlights a crucial principle: the N-substituent must be optimized for interaction with the specific target protein.
| Compound ID | N-1 Substituent | Cancer Cell Line | Biological Activity (IC₅₀) | Reference |
| 40 | Phenyl | HL-60 (Leukemia) | 1.1–4.4 µM | [13] |
| 31 | Isobutyl | Various | 32.8–47.6 µM | [13] |
| 23 | Hexyl | Various | Modest, broad activity | [13] |
| SA5 | (Not specified) | MDA-MB-231 (Breast) | 123.39 µM | [9] |
| 2g | (Not specified) | MDA-MB-231 (Breast) | "Best antiproliferative activity" | [8] |
Causality in Action: The improved anticancer activity of derivatives like compound 40 can be attributed to the bulky N-phenyl group, which may engage in favorable hydrophobic or π-stacking interactions within the binding pocket of a target enzyme, such as a kinase or topoisomerase, thereby enhancing inhibitory potency.[13]
Antimicrobial Activity
With rising antimicrobial resistance, the need for new scaffolds is urgent. N-substituted benzimidazoles have demonstrated significant potential as both antibacterial and antifungal agents. Structure-activity relationship (SAR) studies often reveal that the presence of electron-withdrawing groups on substituents can enhance antimicrobial potency.[14][15]
The length and nature of an N-alkyl chain can also be critical. For example, the N-hexyl substituted precursor 23 was found to have the most pronounced broad-spectrum antibiotic activity among a series of tested compounds, with notable efficacy against E. faecalis.[13] This suggests that lipophilicity, conferred by the hexyl chain, plays a key role in enabling the compound to penetrate bacterial cell membranes.
| Compound ID | N-1 Substituent | Microorganism | Biological Activity (MIC) | Reference |
| 23 | Hexyl | E. faecalis, S. aureus | 16 µM | [13] |
| 37 | Methyl | S. aureus | 32 µM | [13] |
| 42 | Hexyl | S. aureus, E. faecalis | 32 µM | [13] |
| 5i | Methyl-benzenamine | M. leutus, E. coli | 7.81 µg/mL | [14] |
| 2g | (Not specified) | S. faecalis, S. aureus | 8 µg/mL, 4 µg/mL | [8] |
Anti-inflammatory Activity
Benzimidazole derivatives can exert anti-inflammatory effects primarily by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX-1 and COX-2).[5][7] SAR analyses consistently show that substitutions at the N-1 and C-2 positions are pivotal for modulating this activity.[7][16]
For example, a study comparing various 2-substituted-N-benzyl benzimidazoles found that specific substitutions on the benzyl group could dramatically impact the inhibition of bradykinin B1 receptors, a key target in inflammation.[7] In vivo studies, such as the carrageenan-induced rat paw edema model, provide a robust system for evaluating and comparing the anti-inflammatory efficacy of these derivatives against standards like diclofenac.[5][7]
| Compound | N-1 Substituent | Assay | Biological Activity | Reference |
| N-(1H-benzimidazol-2-ylmethyl) aniline | H (unsubstituted) | Carrageenan-induced paw edema | 100% inhibition @ 100 mg/kg | [7] |
| Compound 6 | 2-pyrrolidine | Carrageenan-induced paw edema | 43.5% inhibition | [7] |
| B2, B4, B7, B8 | Various | Luminol chemiluminescence | IC₅₀ values lower than ibuprofen | [5] |
Antiviral Activity
The benzimidazole scaffold is a component of several antiviral agents, and research continues to explore new derivatives for broader applications.[17] N-substitution has been shown to be effective in tuning the activity against a range of viruses, from plant viruses like Tobacco Mosaic Virus (TMV) to human pathogens like Zika virus and Poxviruses.[13][17]
A comparative study of N-substituted 2-aminobenzimidazoles revealed that derivatives bearing an N-methyl group were capable of inhibiting Zika virus replication, albeit at micromolar concentrations.[13] This underscores that even small modifications at the N-1 position can introduce specific antiviral activity.
| Compound | N-1 Substituent | Target Virus | Biological Activity (EC₅₀) | Reference |
| 18 | Methyl | Zika Virus | 43.1 µM | [13] |
| 22 | Methyl | Zika Virus | 46.4 µM | [13] |
| 31 | Isobutyl | HCoV-NL63 | 32 µM | [13] |
| Series 8-14 | Benzyl | TMV, SRV | "Significant activities" | |
| Series 15-21 | p-chlorophenyl | TMV, SRV | "Significant activities" |
Structure-Activity Relationship (SAR) and Molecular Design
The comparative data consistently demonstrate that the N-1 position of the benzimidazole scaffold is a critical "hotspot" for modulating biological activity.
Caption: Key substitution points on the benzimidazole scaffold.
-
N-1 Position: As demonstrated, this position is paramount. Introducing alkyl chains (e.g., hexyl) can increase lipophilicity, aiding membrane penetration for antimicrobial action.[13] Bulky aryl groups (e.g., phenyl, benzyl) can enhance binding affinity through additional interactions, boosting anticancer or antiviral potency.[13]
-
C-2 Position: This position often dictates target specificity. Different substituents here can orient the molecule to fit into the binding sites of various enzymes, from kinases to viral polymerases.[7][16]
-
C-5/C-6 Positions: Substituents on the benzene ring, such as electron-withdrawing groups (e.g., -NO₂, -Cl), can modulate the electronic character of the entire ring system, often leading to enhanced antimicrobial or anti-inflammatory activity.[7][14][15]
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, rigorous and well-understood experimental protocols are essential. Here, we detail standard methodologies for synthesizing and evaluating N-substituted benzimidazole derivatives.
Protocol 1: General Synthesis of N-Substituted Benzimidazoles
This protocol describes a common method for N-alkylation or N-arylation of a pre-formed benzimidazole core. The causality lies in the basicity of the N-1 proton, which can be abstracted by a base, creating a nucleophilic nitrogen anion that subsequently attacks an electrophilic halide.
Materials:
-
2-Substituted-1H-benzimidazole (1 equivalent)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2 equivalents)
-
Alkyl or Aryl Halide (e.g., benzyl bromide, p-dichlorobenzene) (1.1-2 equivalents)
-
Solvent: Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Stir plate, glassware, TLC plates
Procedure:
-
Dissolution: Dissolve the starting benzimidazole derivative (1 eq) in the chosen solvent (e.g., DMSO) in a round-bottom flask.
-
Base Addition: Add the base (e.g., K₂CO₃, 2 eq). The base is crucial as it deprotonates the N-H of the imidazole ring, making it a potent nucleophile.
-
Halide Addition: Add the functionalized alkyl or aryl halide (1.1 eq) to the mixture.
-
Reaction: Stir the mixture at a designated temperature (e.g., 40-50°C) for several hours (e.g., 10-16 hours).[18] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the new product spot.
-
Work-up: Once the reaction is complete, cool the mixture. If using K₂CO₃, the mixture can often be poured into water to precipitate the product. If using NaH, the reaction is carefully quenched.
-
Purification: The crude product is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure N-substituted benzimidazole.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability. Its principle is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. This ensures cells are in a logarithmic growth phase for the experiment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted benzimidazole derivatives. Treat the cells with varying concentrations of the compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, only viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
References
- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
- Synthesis and antiviral activities of N-substituted-2-substituted-benzimidazole deriv
- Facile Synthesis of N-Substituted Benzimidazoles - IRIS Re.Public@polimi.it. [Link]
- Biological activities of benzimidazole derivatives: A review - International Science Community Associ
- Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evalu
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central. [Link]
- Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)
- Synthesis and antiviral activities of N-substituted-2-substituted-benzimidazole derivatives | Request PDF - ResearchG
- Structure activity relationships of substituted benzimidazoles. [Link]
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST - Chemistry Journal of Moldova. [Link]
- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
- A Brief Review of The Biological Activities of Benzimidazole Deriv
- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Deriv
- Antimicrobial activity of a new series of benzimidazole deriv
- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed. [Link]
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
- Full article: Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. [Link]
- Synthesis, characterization and antimicrobial activity of N-substituted 2- substituted-benzimidazole deriv
- Design, Synthesis and Biological Evaluation of Novel N-Substituted Benzimidazole Derivatives as Potential Anticancer Agents - YMER. [Link]
- (PDF)
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC. [Link]
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. [Link]
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents | ACS Omega. [Link]
- N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC - NIH. [Link]
- Potential Anticancer Agents From Benzimidazole Derivatives - Natural Vol
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
- A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES - IJCRT.org. [Link]
- Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents - MDPI. [Link]
- Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. [Link]
- The synthetic approach of benzimidazole derivatives as anti-inflamm
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
Sources
- 1. isca.me [isca.me]
- 2. ijcrt.org [ijcrt.org]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. ijsart.com [ijsart.com]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ymerdigital.com [ymerdigital.com]
- 10. mdpi.com [mdpi.com]
- 11. nveo.org [nveo.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation [mdpi.com]
- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tsijournals.com [tsijournals.com]
A Researcher's Guide to Assessing the Selectivity of Benzimidazole Derivatives for Different Microbial Strains
The quest for novel antimicrobial agents is perpetually driven by the challenge of microbial resistance and the critical need for therapeutic safety. An ideal antimicrobial agent exhibits high potency against pathogenic microbes while demonstrating minimal toxicity to the host. This property, known as selectivity, is a cornerstone of drug development. Benzimidazole derivatives have emerged as a highly versatile class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects against bacteria, fungi, and protozoa.[1][2] Their structural similarity to purine nucleosides allows them to interact readily with biological macromolecules, making them a privileged scaffold in medicinal chemistry.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the selectivity of benzimidazole derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to screening and characterization.
The Mechanistic Basis of Benzimidazole Selectivity
Understanding the mechanism of action is fundamental to predicting and evaluating selectivity. Benzimidazole derivatives achieve their selective toxicity primarily by targeting structures or pathways that are unique to the microbe or differ significantly from their mammalian counterparts.
-
Antibacterial Action: Many antibacterial benzimidazoles function by disrupting bacterial cell wall synthesis. They can form covalent adducts with transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking.[3] Others inhibit bacterial DNA replication by targeting enzymes like DNA gyrase or topoisomerase IV, which have structural differences from their human equivalents.[3][4]
-
Antifungal Action: The primary antifungal mechanism involves the disruption of microtubule structures. Benzimidazoles selectively bind to fungal β-tubulin, inhibiting its polymerization into microtubules.[2][3] This arrests cell division and disrupts intracellular transport. The significant divergence between fungal and mammalian tubulin provides a clear basis for selective toxicity.[3]
This inherent difference in molecular targets—bacterial cell wall enzymes versus fungal tubulin—is the principal reason why a single benzimidazole scaffold can be modified to selectively target vastly different microbial kingdoms.
A Validated Workflow for Determining Antimicrobial Selectivity
A rigorous assessment of selectivity requires a two-pronged experimental approach: quantifying the compound's potency against the microbial target and measuring its toxicity against host cells. The ratio between these two values provides the Selectivity Index (SI), a critical parameter for prioritizing lead compounds.
Caption: The principle of selective toxicity of benzimidazole derivatives.
By systematically applying this integrated workflow of potency testing, cytotoxicity assessment, and SI calculation, researchers can effectively identify and prioritize benzimidazole derivatives with the most promising therapeutic profiles. This logical, data-driven approach is indispensable for advancing the development of safe and effective antimicrobial agents.
References
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. URL: https://www.researchgate.net/publication/325785005_Benzimidazole_Structure_Activity_Relationship_and_Mechanism_of_Action_as_Antimicrobial_Agent
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3928735/
- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review | Open Access Journals. URL: https://www.hilarispublisher.com/open-access/antibacterial-activity-of-benzimidazole-derivatives-a-mini-review-2472-1212-1000037.html
- Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies | ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03030
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10954002/
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27150377/
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00819k
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate. URL: https://www.researchgate.net/publication/325785005_Benzimidazole_Structure_Activity_Relationship_and_Mechanism_of_Action_as_Antimicrobial_Agent
- Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4887920/
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. URL: https://www.benchchem.com/application-notes/in-vitro-assay-protocols-for-novel-antimicrobial-compounds
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. URL: https://www.protocols.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. URL: https://www.woah.org/app/uploads/2021/03/bacterial-antimicrobial-susceptibility-testing.pdf
- Selectivity index of SAAP-148 NPs and SAAP-148 solution based on the... | Download Scientific Diagram - ResearchGate. URL: https://www.researchgate.
- Synthesis and Antimicrobial studies of novel Benzimidazole derivatives - Journal of Applied Pharmaceutical Science. URL: https://japsonline.com/admin/php/uploads/213_pdf.pdf
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6271
- Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - ASM Journals. URL: https://journals.asm.org/doi/pdf/10.1128/aac.10.3.314
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10822923/
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository. URL: https://repository.seafdec.org.ph/handle/10862/2853
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - MDPI. URL: https://www.mdpi.com/2079-6382/11/7/682
- Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4203875/
- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES - Jetir.Org. URL: https://www.jetir.org/papers/JETIR2404B67.pdf
- Antimicrobial activity of the tested benzimidazole derivatives... - ResearchGate. URL: https://www.researchgate.
- Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. URL: https://www.idexx.
- Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives - MDPI. URL: https://www.mdpi.com/1422-8599/2/3/203/pdf
- The calculated values of the selectivity index (SI) of some compounds. - ResearchGate. URL: https://www.researchgate.net/figure/The-calculated-values-of-the-selectivity-index-SI-of-some-compounds_tbl4_369930722
- Evaluation of the Antimicrobial, Cyto-Genotoxic, and Antigenotoxic Activity of Dipteryx odorata Seed Extracts - MDPI. URL: https://www.mdpi.com/2218-273X/14/1/105
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. URL: https://www.researchgate.
- Synthesis and evaluation of novel benzimidazole derivatives as antimicrobial agents | Request PDF - ResearchGate. URL: https://www.researchgate.
- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. URL: https://microbeinvestigations.
- Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - MDPI. URL: https://www.mdpi.com/2673-8377/3/1/2
- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents - Journal of Oleo Science. URL: https://www.jstage.jst.go.jp/article/jos/73/11/73_313/_article
- Application Notes and Protocols for Cytotoxicity Assays of Antibacterial Agent 105 on Eukaryotic Cells - Benchchem. URL: https://www.benchchem.com/application-notes/cytotoxicity-assays-of-antibacterial-agent-105-on-eukaryotic-cells
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1H-benzo[d]imidazol-2-yl)methanamine
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like (1H-benzo[d]imidazol-2-yl)methanamine, a key building block in many research applications, is a cornerstone of responsible laboratory operations. This guide moves beyond a simple checklist, providing a detailed, step-by-step methodology grounded in established safety protocols to ensure regulatory compliance and protect both laboratory personnel and the environment.
The procedures outlined here are synthesized from best practices for benzimidazole derivatives and general hazardous waste management principles. Adherence to these protocols is critical for minimizing risk and fostering a culture of safety.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. Based on available safety data, this compound should be handled as a hazardous substance.[1][2]
Key Hazards:
-
Harmful if swallowed, in contact with skin, or by inhalation.[2]
-
May cause skin, eye, and respiratory irritation.[3]
-
Combustion may produce toxic fumes, including carbon monoxide and nitrogen oxides.[2]
-
Like many chemical reagents, it is presumed to be harmful to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure. All handling and disposal preparation should occur within a certified chemical fume hood.[2]
| Protective Equipment | Specification | Rationale & Source |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. Standard practice for handling irritants.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves should be inspected before use and replaced immediately if contaminated or torn.[1][4] |
| Skin and Body Protection | A fully buttoned laboratory coat and appropriate protective clothing. | Minimizes the risk of skin exposure from spills or splashes.[2][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator. | Prevents inhalation of the compound, which is a primary route of exposure.[2][3] |
The Core Principle of Disposal: Segregation as Hazardous Waste
The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste.[2][3]
Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. [3][5]
Causality: Benzimidazole derivatives can be toxic to aquatic organisms and may interfere with the biological processes used in wastewater treatment plants.[3][6] Disposing of this compound in the regular trash can lead to environmental contamination and pose a risk to waste management personnel. All disposal must be conducted in accordance with local, state, and federal regulations for hazardous waste.[1][7]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.[8]
-
Identify Waste Streams: Collect all materials contaminated with this compound. This includes:
-
Unused or expired product.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Rinsate from decontaminating glassware (see Step 4).
-
-
Select a Container: Use a dedicated hazardous waste container made of a compatible material (e.g., polyethylene) with a secure, tight-fitting lid.[1][9]
-
Collect Waste: Place all identified waste into the designated container. Keep the container closed unless actively adding waste.[10][11] This minimizes the release of vapors and prevents spills.
Step 2: Hazardous Waste Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[8][10]
-
Affix a Hazardous Waste Label: As soon as you begin collecting waste, label the container.
-
Complete the Label: The label must include:
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location in the lab for storing hazardous waste before pickup.
-
Location: The SAA must be at or near the point of waste generation.[10][11]
-
Secondary Containment: Place the waste container in a secondary containment tray made of a compatible material to contain any potential leaks.[10]
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, to prevent accidental reactions.[2][8]
Step 4: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) a minimum of three times.[1]
-
Collect Rinsate: The first rinsate must be collected and added to your designated hazardous waste container for this compound, as it will be contaminated.[1][12] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional and local regulations.
-
Final Container Disposal: After thorough rinsing, deface or remove the original label. The decontaminated container can now be disposed of according to your institution's guidelines for clean labware.[1]
Step 5: Final Disposal Arrangement
-
Schedule Pickup: Once the hazardous waste container is full, seal it securely.
-
Contact EHS: Arrange for the pickup and final disposal of the container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
Accidental Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before cleaning a minor spill, ensure you are wearing the appropriate PPE as detailed in Section 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][9]
-
Clean Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Proper Disposal of 1-(diethoxymethyl)-1H-benzimidazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals. Benchchem.
- This compound - Safety Data Sheet. ChemicalBook.
- This compound | CAS#:5805-57-2. Chemsrc.
- 2-(Aminomethyl)benzimidazole dihydrochloride. Santa Cruz Biotechnology.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Chemical Waste. MIT EHS.
- Hazardous Waste and Disposal Considerations. American Chemical Society.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Benzimidazole - Safety Data Sheet. Santa Cruz Biotechnology.
- Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CAS#:5805-57-2 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. chemmethod.com [chemmethod.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Chemical Waste – EHS [ehs.mit.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety and Handling Guide for (1H-benzo[d]imidazol-2-yl)methanamine
Navigating the complexities of novel chemical compounds is a cornerstone of innovative research in drug development. This guide provides essential, in-depth safety protocols and logistical plans for handling (1H-benzo[d]imidazol-2-yl)methanamine (CAS No: 5805-57-2). As Senior Application Scientists, our goal is to empower researchers with the knowledge to manage chemical reagents safely and effectively, ensuring both personal safety and the integrity of your experimental work. This document moves beyond a simple checklist, offering a framework of understanding rooted in established safety principles.
Hazard Assessment and GHS Classification
A thorough understanding of a compound's hazard profile is the foundation of safe laboratory practices. While a specific Globally Harmonized System (GHS) classification for this compound is not uniformly available, safety data for this compound and structurally similar benzimidazole derivatives indicate that it should be handled as a hazardous substance.[1][2] The primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2]
These hazards necessitate a stringent approach to personal protection and handling to minimize exposure.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place. These measures are designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1] This is critical to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
-
Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.
Personal Protective Equipment (PPE): A Systematic Approach
The selection and use of appropriate PPE is a critical last line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Prevents skin contact, which may cause irritation or toxic effects.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when working with the solid compound outside of a fume hood or in situations with a high potential for aerosol generation to prevent respiratory tract irritation.[1] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Protocol
Adherence to a strict, methodical handling protocol is essential to minimize the risk of exposure.
Preparation:
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a current certification.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of damage before use.
-
Prepare Workspace: Clear the fume hood of any unnecessary items. Ensure all required equipment and reagents are within easy reach to avoid reaching outside the hood during the procedure.
Handling:
-
Don PPE: Put on your lab coat, followed by safety goggles and gloves. If a respirator is required, ensure it is properly fitted.
-
Transferring the Compound: Carefully weigh the desired amount of this compound in the fume hood. Use a spatula for transfers and avoid creating dust.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound should be treated as special waste.[1]
-
Containerization: Collect all waste, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Disposal Procedure: Arrange for disposal through a licensed chemical waste disposal company.[1] Consult with your institution's environmental health and safety (EHS) department for specific local and national regulations.
-
Spill Cleanup: In the event of a spill, mix the material with an inert absorbent such as sand or vermiculite.[1] Sweep up the mixture, place it in a sealed container, and dispose of it as special waste.[1] Do not allow the material to enter drains or water courses.[1]
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult or symptoms persist, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[1]
By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound while prioritizing personal and environmental safety.
References
- This compound | CAS#:5805-57-2 | Chemsrc. (n.d.).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
